molecular formula C32H47F5O4S B15598894 Fulvestrant-9-sulfone-d3

Fulvestrant-9-sulfone-d3

カタログ番号: B15598894
分子量: 625.8 g/mol
InChIキー: NQYWBGDKCPOMGL-BCUUIBEMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fulvestrant-9-sulfone-d3 is a useful research compound. Its molecular formula is C32H47F5O4S and its molecular weight is 625.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C32H47F5O4S

分子量

625.8 g/mol

IUPAC名

(13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22?,26?,27?,28-,29?,30-/m0/s1/i14D2,28D

InChIキー

NQYWBGDKCPOMGL-BCUUIBEMSA-N

製品の起源

United States

Foundational & Exploratory

The Definitive Guide to Fulvestrant-9-sulfone-d3 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Fulvestrant-9-sulfone-d3 in the bioanalysis of Fulvestrant, a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer. While the direct application of this compound as an internal standard in published literature is not widespread, this document elucidates its theoretical and practical advantages within the framework of established bioanalytical principles for Fulvestrant quantification.

Introduction to Bioanalysis of Fulvestrant

The accurate quantification of Fulvestrant in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and specificity. A crucial component of a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS) to correct for variability during sample preparation and analysis.

The Role of Deuterated Internal Standards

In bioanalysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. The ratio of the analyte's response to the IS's response is used for quantification. This approach effectively mitigates errors arising from sample extraction, matrix effects (ion suppression or enhancement), and instrument variability.

Deuterated internal standards, where one or more hydrogen atoms are replaced with deuterium, are considered the ideal choice. Because they are chemically identical to the analyte, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer, providing the most accurate correction for analytical variability.

Established Bioanalytical Methods for Fulvestrant

Numerous validated LC-MS/MS methods for the quantification of Fulvestrant in human and animal plasma have been published. A consistent feature of these methods is the use of deuterated Fulvestrant, typically Fulvestrant-d3 or Fulvestrant-d5, as the internal standard.

Quantitative Data from Published Methods

The following tables summarize key quantitative parameters from established LC-MS/MS methods for Fulvestrant analysis.

Table 1: Mass Spectrometry Parameters for Fulvestrant and Deuterated Internal Standards

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Polarity
Fulvestrant605.2 - 605.5427.4 - 427.5Negative
Fulvestrant-d3608.5 - 608.6430.4 - 430.5Negative
Fulvestrant-d5611.81Not SpecifiedNot Specified

Data compiled from multiple sources.

Table 2: Performance Characteristics of Validated LC-MS/MS Assays for Fulvestrant

ParameterMethod 1 (Human Plasma)Method 2 (Rat Plasma)Method 3 (Human Plasma)
Internal Standard Fulvestrant-d3Fulvestrant-d3Fulvestrant-d3
Linearity Range (ng/mL) 0.100 - 25.00.05 - 100.00.250 - 75
Lower Limit of Quantification (LLOQ) (ng/mL) 0.1000.050.250
Extraction Method Liquid-Liquid Extraction (LLE)Supported Liquid Extraction (SLE)Liquid-Liquid Extraction (LLE)
Chromatography IsocraticIsocraticNot Specified

Data compiled from multiple sources.

Experimental Protocols

The general workflow for the bioanalysis of Fulvestrant using LC-MS/MS involves several key steps:

  • Sample Preparation: A known amount of the deuterated internal standard (e.g., Fulvestrant-d3) is added to the plasma sample. The analyte and internal standard are then extracted from the biological matrix, typically using liquid-liquid extraction (LLE) with a solvent like methyl tertiary butyl ether (MTBE) or supported liquid extraction (SLE).

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a C18 reversed-phase column with an isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component with a modifier (e.g., acetic acid or ammonium (B1175870) acetate).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Fulvestrant and the deuterated internal standard are monitored.

This compound: A Metabolite-Based Internal Standard

Fulvestrant undergoes metabolism in the body, with one of the identified pathways being oxidation of the sulfoxide (B87167) side chain to a sulfone. This results in the formation of Fulvestrant-9-sulfone. Consequently, this compound is the deuterated analog of this metabolite.

Rationale for Using a Labeled Metabolite as an Internal Standard

While using the deuterated parent drug as an internal standard is a widely accepted and robust practice, employing a deuterated metabolite like this compound can offer distinct advantages, particularly when the simultaneous quantification of both the parent drug and its metabolites is desired.

  • Mimicking Metabolic Fate: A labeled metabolite internal standard can more closely mimic the behavior of the corresponding non-labeled metabolite throughout the analytical process.

  • Improving Accuracy for Metabolite Quantification: When quantifying metabolites, using their own stable isotope-labeled counterparts can provide the most accurate results by correcting for any differences in extraction efficiency or ionization response compared to the parent drug.

  • Comprehensive Pharmacokinetic Profiling: In drug development, understanding the metabolic profile of a new chemical entity is crucial. The use of labeled metabolites as internal standards facilitates the accurate quantification of these species, leading to a more complete pharmacokinetic picture.

Theoretical Application in a Bioanalytical Workflow

The integration of this compound into a bioanalytical method for Fulvestrant and its sulfone metabolite would follow a similar protocol to that described for the parent drug. Both Fulvestrant-d3 (for the parent drug) and this compound (for the sulfone metabolite) would be added to the biological sample prior to extraction. The LC-MS/MS method would then be optimized to separate and detect all four compounds (Fulvestrant, Fulvestrant-9-sulfone, and their respective deuterated internal standards) in a single run.

Visualizing Bioanalytical and Metabolic Pathways

Experimental Workflow for Fulvestrant Bioanalysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (Fulvestrant-d3 / this compound) plasma_sample->add_is extraction Liquid-Liquid or Supported Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms peak_integration Peak Area Integration msms->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: General experimental workflow for the LC-MS/MS bioanalysis of Fulvestrant.

Metabolic Pathway of Fulvestrant

metabolic_pathway fulvestrant Fulvestrant (Sulfoxide) sulfone_metabolite Fulvestrant-9-sulfone fulvestrant->sulfone_metabolite Oxidation other_metabolites Other Metabolites (e.g., Ketone, Glucuronide, Sulfate) fulvestrant->other_metabolites Other Pathways

Caption: Simplified metabolic pathway of Fulvestrant.

Conclusion

This compound serves as a valuable tool for the advanced bioanalytical scientist. While current, widely published methods for the quantification of Fulvestrant predominantly utilize deuterated Fulvestrant (e.g., Fulvestrant-d3), the principles of bioanalysis strongly support the use of this compound as an internal standard for the accurate quantification of the Fulvestrant-9-sulfone metabolite. Its use would be particularly advantageous in studies requiring a comprehensive understanding of Fulvestrant's metabolic profile. As the field of drug metabolism and pharmacokinetics continues to evolve, the application of metabolite-specific internal standards like this compound is expected to become increasingly important for generating high-quality, reliable bioanalytical data.

Synthesis and Characterization of Fulvestrant-9-sulfone-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Fulvestrant-9-sulfone-d3, a deuterated internal standard crucial for the accurate quantification of Fulvestrant (B1683766) and its metabolites in biological matrices. This document details a plausible synthetic pathway, experimental protocols, and in-depth characterization data utilizing modern analytical techniques. The information presented herein is intended to support researchers and drug development professionals in their efforts to understand the metabolism and pharmacokinetics of Fulvestrant, a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer.

Introduction

Fulvestrant is a selective estrogen receptor degrader (SERD) that functions as an estrogen receptor (ER) antagonist.[1] Its mechanism of action involves binding to the ER, leading to receptor downregulation and subsequent inhibition of estrogen signaling pathways, which are critical for the growth of certain breast cancers. The metabolism of Fulvestrant is complex, involving oxidation, hydroxylation, and conjugation.[] One of the key metabolites is Fulvestrant-9-sulfone, formed by the oxidation of the sulfide (B99878) linkage in the non-steroidal side chain.

To accurately quantify Fulvestrant and its metabolites in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are indispensable. This compound serves this purpose, enabling precise measurement by mass spectrometry-based assays. This guide outlines a feasible synthetic route and provides detailed characterization data for this important analytical standard.

Synthesis Pathway

The synthesis of this compound can be envisioned as a multi-step process commencing from a suitable steroid precursor. A plausible synthetic workflow is outlined below.

Synthesis_Workflow A Estrone Derivative B Introduction of Deuterated Side Chain Precursor A->B Alkylation C Formation of Thioether Intermediate B->C Coupling D Sulfide Oxidation to Sulfoxide (B87167) (Fulvestrant-d3) C->D Controlled Oxidation E Oxidation of Sulfoxide to Sulfone (this compound) D->E Further Oxidation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of Fulvestrant-d3 (Sulfoxide Intermediate)

A detailed synthesis of Fulvestrant has been described previously.[3][4] The introduction of the deuterium (B1214612) label can be achieved by utilizing a deuterated precursor for the side chain. For the purpose of this guide, we will focus on the final oxidation steps.

Oxidation of Fulvestrant-d3 to this compound

The oxidation of the sulfoxide group in Fulvestrant-d3 to the corresponding sulfone is a critical step. Various oxidizing agents can be employed for this transformation.[5][6][7]

Protocol using Hydrogen Peroxide:

  • Dissolve Fulvestrant-d3 (1.0 eq) in a suitable organic solvent such as ethyl acetate (B1210297) or acetic acid.

  • Add an excess of hydrogen peroxide (e.g., 30% aqueous solution, 2.0-3.0 eq).

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of a reducing agent, such as aqueous sodium thiosulfate (B1220275) solution.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Characterization Data

The structural integrity and purity of the synthesized this compound are confirmed through various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the final compound and to monitor the progress of the reaction.

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Expected Purity >98%

Table 1: Representative HPLC parameters for the analysis of this compound.[8][9][10][11]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of the deuterated compound.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Precursor Ion (m/z) [M-H]⁻ ≈ 624.8
Fragment Ions (m/z) Expected fragments corresponding to the sulfone structure

Table 2: Expected Mass Spectrometry data for this compound. The precursor ion m/z is calculated based on the molecular weight of Fulvestrant-9-sulfone with the addition of three deuterium atoms. A known transition for Fulvestrant-d3 is m/z 608.5 → 430.5.[12]

MS_Fragmentation Parent This compound [M-H]⁻ ~624.8 Fragment1 Loss of H2O Parent->Fragment1 Fragment2 Cleavage of side chain Parent->Fragment2 Fragment3 Steroidal Core Fragment Fragment2->Fragment3

Caption: Predicted MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. The expected chemical shifts for this compound can be inferred from the known data for Fulvestrant and its sulfide precursor.[13]

¹H NMR Data (Predicted)

ProtonChemical Shift (δ, ppm)
Aromatic-H6.5 - 7.2
H-17~3.7
-CH₂-SO₂-2.9 - 3.1
Steroidal CH, CH₂0.8 - 2.5
-CH₃~0.8

Table 3: Predicted ¹H NMR chemical shifts for this compound in CDCl₃.

¹³C NMR Data (Predicted)

CarbonChemical Shift (δ, ppm)
Aromatic C110 - 155
C-17~81
-CH₂-SO₂-50 - 55
Steroidal C10 - 50
-CH₃~11

Table 4: Predicted ¹³C NMR chemical shifts for this compound in CDCl₃.[13][14]

Signaling Pathway of Fulvestrant

Fulvestrant exerts its therapeutic effect by disrupting the estrogen receptor signaling pathway.

Estrogen_Signaling_Pathway cluster_cell Cancer Cell Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Dimerization Dimerization & Nuclear Translocation ER->Dimerization Degradation ER Degradation ER->Degradation Induces Fulvestrant Fulvestrant Fulvestrant->ER Binds & Blocks ERE Estrogen Response Element Dimerization->ERE Binds Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

References

An In-depth Technical Guide on the Metabolism of Fulvestrant and the Formation of Sulfone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant (B1683766) is a selective estrogen receptor degrader (SERD) widely used in the treatment of hormone receptor-positive breast cancer. A comprehensive understanding of its metabolic fate is crucial for optimizing its therapeutic use and for the development of novel endocrine therapies. This technical guide provides an in-depth analysis of fulvestrant's metabolism, with a particular focus on the formation and quantification of its sulfone metabolites. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic and experimental pathways.

Fulvestrant Metabolism: An Overview

Fulvestrant undergoes extensive metabolism, primarily in the liver, through various biotransformation pathways analogous to those of endogenous steroids. The main routes of metabolism include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate (B86663) at the 3 and 17 positions of the steroid nucleus.[1][2] A key metabolic transformation is the oxidation of the sulfoxide (B87167) side chain at the 9-position to form sulfone metabolites.[1]

The cytochrome P450 (CYP) isoenzyme CYP3A4 is involved in the oxidative metabolism of fulvestrant.[1][2] However, in vitro studies with human hepatocytes suggest that sulfate conjugation is a more predominant pathway, indicating that CYP3A4 may not play a major role in the overall clearance of the drug.[1] This is further supported by clinical studies showing that co-administration of fulvestrant with CYP3A4 inducers or inhibitors does not significantly alter its pharmacokinetics.[1] In addition to CYP3A4, sulfotransferases (SULTs), particularly SULT1A1 and SULT1E1, play a significant role in the sulfation of fulvestrant.[3]

Excretion of fulvestrant and its metabolites occurs primarily through the feces, accounting for approximately 90% of the administered dose, with less than 1% excreted in the urine.[1][2] This fecal excretion is indicative of significant biliary metabolism.[1]

Quantitative Analysis of Fulvestrant and its Metabolites

The following tables summarize the available quantitative data on the plasma concentrations and excretion of fulvestrant and its major metabolites, including the sulfone derivative.

Table 1: Plasma Concentrations of Fulvestrant and its Sulfone and 17-Keto Metabolites in Humans

AnalyteStudy PopulationDose and RouteMean Concentration (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Fulvestrant Healthy Volunteers (Male and Female)10 mg, 1-h IV infusion of [14C]-fulvestrant15.6 (males), 12.8 (females) at 2 h post-infusionNot Reported[1]
Healthy Volunteers (Male and Female)18 mg, single IM injection of short-acting [14C]-fulvestrant14.6 (males at 8 h), 13.3 (females at 24 h)Not Reported[1]
Postmenopausal Women with Advanced Breast Cancer250 mg, single IM injectionCmax: 8.2Not Reported[4]
Postmenopausal Women with Advanced Breast Cancer250 mg, multiple IM injectionsTrough (after 1 month): 2.8; Trough (after 6 months): 6.1Not Reported[1]
Sulfone Metabolite Healthy Volunteers125 mg or 250 mg, single IM injectionClose to or below LOQ1[5]
Postmenopausal Women with Advanced Breast CancerSingle and multiple IM injectionsMajority of samples below LOQNot Reported[5]
17-Keto Metabolite Healthy Volunteers125 mg or 250 mg, single IM injectionClose to or below LOQNot Reported[5]
Postmenopausal Women with Advanced Breast CancerMultiple IM injectionsTypically 2 to 3Not Reported[5]

Table 2: Excretion of Fulvestrant and its Metabolites in Animals

SpeciesRoute of AdministrationMatrixMajor Excretory MetabolitesPercentage of DoseReference
Rat IntramuscularFecesFulvestrant and its 17-ketone and/or sulphone analogues15-20%[1]
Dog IntramuscularFecesFulvestrant and its 17-ketone and/or sulphone analogues61%[1]
Rat & Dog IntramuscularFecesSulphate conjugatesUp to 16%[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of fulvestrant metabolism and the analysis of its sulfone metabolites.

In Vitro Metabolism of Fulvestrant using Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of fulvestrant when incubated with human liver microsomes.

Materials:

  • Fulvestrant

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mixture containing potassium phosphate buffer (final concentration 100 mM), human liver microsomes (final concentration 0.5-1.0 mg/mL), and fulvestrant (final concentration typically 1-10 µM, dissolved in a small volume of organic solvent like methanol (B129727) or DMSO, ensuring the final solvent concentration is low, e.g., <1%).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to assess non-NADPH dependent degradation.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the terminated reaction mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining fulvestrant and identify and quantify the formed metabolites, including the sulfone metabolite.

LC-MS/MS Method for the Quantification of Fulvestrant and its Sulfone Metabolite in Plasma

This method provides a sensitive and specific approach for the simultaneous quantification of fulvestrant and its sulfone metabolite in plasma samples.

Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., Agilent SB-C18, 2.1 × 50 mm, 1.8 µm).[6]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or 1 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase composition is acetonitrile and water (75:25, v/v) containing 1 mM ammonium acetate.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temperature: 35-40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fulvestrant: m/z 605.5 → 427.5[7]

    • Fulvestrant Sulfone: (Requires determination based on the mass of the sulfone metabolite, which would be fulvestrant + 16 Da, approximately m/z 621.3 → specific fragment ion)

    • Internal Standard (e.g., Fulvestrant-d3): m/z 608.5 → 430.5[7]

Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma sample in a polypropylene (B1209903) tube, add an internal standard solution.

  • Add 3 mL of an organic extraction solvent (e.g., methyl tertiary butyl ether (MTBE)).[8]

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Sulfotransferase (SULT) Activity Assay for Fulvestrant

This assay determines the activity of specific sulfotransferase isoforms (SULT1A1 and SULT1E1) in the metabolism of fulvestrant.[3]

Materials:

  • Fulvestrant

  • Recombinant human SULT1A1 and SULT1E1 enzymes

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS) - the sulfate donor

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 5 mM dithiothreitol)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, recombinant SULT enzyme (e.g., 1-5 µg), and varying concentrations of fulvestrant (to determine kinetic parameters).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 3 minutes.

  • Initiation of Reaction: Initiate the sulfation reaction by adding PAPS (final concentration typically 10-50 µM).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the formation of the sulfated fulvestrant metabolite. Kinetic parameters (Km and Vmax) can be determined by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Fulvestrant_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Fulvestrant Fulvestrant Oxidation Oxidation Fulvestrant->Oxidation CYP3A4 Aromatic_Hydroxylation Aromatic Hydroxylation Fulvestrant->Aromatic_Hydroxylation Sulfone_Formation Sulfone Formation (at 9-position) Fulvestrant->Sulfone_Formation CYP3A4 Glucuronidation Glucuronidation (at 3 & 17-positions) Fulvestrant->Glucuronidation UGTs Sulfation Sulfation (at 3 & 17-positions) Fulvestrant->Sulfation SULT1A1, SULT1E1 Metabolites Metabolites (Ketone, Sulfate, Glucuronide, Sulfone) Oxidation->Metabolites Aromatic_Hydroxylation->Metabolites Sulfone_Formation->Metabolites Glucuronidation->Metabolites Sulfation->Metabolites Excretion Excretion (Primarily Feces) Metabolites->Excretion

Caption: Overview of Fulvestrant Metabolic Pathways.

InVitro_Metabolism_Workflow start Start prepare_mix Prepare Incubation Mixture (Fulvestrant, Human Liver Microsomes, Buffer) start->prepare_mix pre_incubate Pre-incubate at 37°C for 5 min prepare_mix->pre_incubate initiate_reaction Initiate Reaction with NADPH Regenerating System pre_incubate->initiate_reaction incubate Incubate at 37°C (Time Course) initiate_reaction->incubate terminate Terminate Reaction (Ice-cold Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end End analyze->end

Caption: In Vitro Metabolism Experimental Workflow.

LCMSMS_Analysis_Workflow start Start sample_prep Plasma Sample Preparation (Liquid-Liquid Extraction) start->sample_prep injection Inject into LC-MS/MS System sample_prep->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI-) chromatography->ionization detection Mass Spectrometric Detection (MRM Mode) ionization->detection quantification Quantification of Fulvestrant and Sulfone Metabolite detection->quantification end End quantification->end

References

The Gold Standard: Why a Deuterated Internal Standard is Crucial for Fulvestrant Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the accuracy and precision of analytical methods are paramount. For a potent estrogen receptor antagonist like Fulvestrant (B1683766), used in the treatment of advanced breast cancer, reliable quantification in complex biological matrices such as plasma is critical. This technical guide delves into the core reasons and methodologies behind the use of a deuterated internal standard, specifically Fulvestrant-d3, in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Fulvestrant.

The Fundamental Role of an Internal Standard

An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability throughout the analytical process.[1][2] This variability can arise from multiple stages, including sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's response.[3] By comparing the signal of the analyte to the signal of the co-eluting internal standard, analysts can significantly improve the accuracy and precision of the quantification.

Why a Stable Isotope-Labeled Internal Standard? The Deuterated Advantage

While structurally similar analogs can be used as internal standards, stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in LC-MS bioanalysis.[4] A deuterated internal standard, where one or more hydrogen atoms are replaced by deuterium, is a type of SIL-IS.[5] These standards are chemically and structurally almost identical to the analyte of interest.[6] This near-identical nature is the key to their superior performance.

The primary advantages of using a deuterated internal standard like Fulvestrant-d3 for Fulvestrant analysis include:

  • Compensation for Matrix Effects: Biological matrices are complex mixtures of endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[7][8] This phenomenon, known as the matrix effect, is a major source of analytical variability and inaccuracy. Because a deuterated internal standard has virtually the same physicochemical properties as the analyte, it experiences the same degree of matrix effect.[7][9] By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is effectively normalized.[9]

  • Correction for Extraction Recovery: During sample preparation, which often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), the analyte can be lost to varying degrees between samples.[10] A deuterated internal standard, behaving almost identically to the analyte during these extraction steps, will be lost in the same proportion.[9] This allows for accurate correction of recovery variations.

  • Mitigation of Ionization Variability: The efficiency of ionization in the mass spectrometer can fluctuate due to changes in source conditions or the presence of co-eluting compounds.[3] A deuterated internal standard co-elutes with the analyte and experiences the same ionization conditions, thus correcting for any signal instability.[5]

The following diagram illustrates the logical relationship highlighting the superiority of a deuterated internal standard in mitigating analytical variability.

Diagram 1: Superiority of a Deuterated Internal Standard.

Quantitative Data from Fulvestrant Bioanalysis

The following tables summarize key validation parameters from published methods for the analysis of Fulvestrant using a deuterated internal standard (Fulvestrant-d3). This data underscores the high accuracy, precision, and reliability achieved with this approach.

Table 1: Linearity and Sensitivity of Fulvestrant Analysis

Concentration Range (ng/mL)Lower Limit of Quantitation (LLOQ) (ng/mL)Correlation Coefficient (r²)Reference
0.05 - 100.00.050.99[11]
0.322 - 35.8230.322>0.99[12]
0.100 - 25.00.100>0.99[13][14]
0.25 - 750.25Not explicitly stated, but method validated[15]

Table 2: Accuracy and Precision of Fulvestrant Analysis

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)Reference
LLOQ4.74%Not specified97.67% - 102.93%Not specified[15]
LQC, MQC, HQC≤ 3.1%≤ 2.97%Within ±15%Within ±15%[13][14]
LQC, MQC, HQCWithin acceptance criteriaWithin acceptance criteriaWithin acceptance criteriaWithin acceptance criteria[12]

Table 3: Recovery and Matrix Effect for Fulvestrant Analysis

Analyte/ISMean Recovery (%)Matrix EffectReference
Fulvestrant58.97%Within acceptance criteria[15]
Fulvestrant-d374.01%Within acceptance criteria[15]
Fulvestrant85.94%Within acceptance criteria[12]
Fulvestrant-d396.67%Within acceptance criteria[12]
Fulvestrant79.29%Not explicitly stated, but method validated[13][14]

Experimental Protocols for Fulvestrant Analysis

A robust and reliable bioanalytical method is the foundation of accurate quantification. Below are detailed methodologies for key experiments in the analysis of Fulvestrant using a deuterated internal standard, compiled from various validated methods.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting: Transfer a precise volume of plasma sample (e.g., 100 µL to 500 µL) into a clean polypropylene (B1209903) tube.[12][14]

  • Internal Standard Spiking: Add a small, fixed volume of Fulvestrant-d3 working solution to each sample, calibrator, and quality control, except for the blank matrix.[13]

  • Vortexing: Briefly vortex the samples to ensure thorough mixing.

  • Extraction: Add a specific volume of an immiscible organic solvent (e.g., methyl tertiary butyl ether).[13][14]

  • Mixing: Vortex or shake the tubes for a set period (e.g., 10-15 minutes) to facilitate the extraction of Fulvestrant and its internal standard into the organic layer.

  • Centrifugation: Centrifuge the samples to achieve complete separation of the aqueous and organic layers.

  • Evaporation: Transfer the organic layer to a new set of tubes and evaporate to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).[13]

  • Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase.[14]

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[14]

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column is commonly used, for example, an Agilent SB-C18 (2.1 x 50 mm, 3.5 µm) or a Chromolith RP-18e (100 x 4.6 mm).[11][13]

  • Mobile Phase: A mixture of an aqueous component (e.g., 2mM ammonium (B1175870) acetate (B1210297) or 0.5% acetic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.[12][14]

  • Elution: Isocratic elution is often used for a rapid and robust separation.[11]

  • Flow Rate: The flow rate is optimized for the specific column and separation, for instance, 1 mL/min.[12]

  • Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.

Tandem Mass Spectrometry (MS/MS) Conditions
  • Ionization Source: A heated electrospray ionization (HESI) source is commonly operated in negative ion mode.[12]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • Ion Transitions: The specific precursor-to-product ion transitions for Fulvestrant and its deuterated internal standard are monitored. For example:

    • Fulvestrant: m/z 605.5 → 427.5[11]

    • Fulvestrant-d3: m/z 608.5 → 430.5[11]

The following diagram illustrates a typical experimental workflow for the bioanalysis of Fulvestrant using a deuterated internal standard.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Aliquot Add_IS Add Fulvestrant-d3 (IS) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Sep Chromatographic Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (Negative Ion MRM) LC_Sep->MS_Detect Peak_Integration Peak Area Integration (Analyte & IS) MS_Detect->Peak_Integration Ratio_Calc Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calc Calibration_Curve Quantify using Calibration Curve Ratio_Calc->Calibration_Curve Final_Conc Report Fulvestrant Concentration Calibration_Curve->Final_Conc

Diagram 2: Experimental Workflow for Fulvestrant Analysis.

Conclusion

The use of a deuterated internal standard, such as Fulvestrant-d3, is a cornerstone of robust and reliable bioanalytical methods for the quantification of Fulvestrant in biological matrices. Its ability to closely mimic the behavior of the analyte throughout the entire analytical workflow provides unparalleled compensation for matrix effects, extraction variability, and instrumental fluctuations.[9][16] This leads to the generation of high-quality data with exceptional accuracy and precision, which is essential for informed clinical decision-making and successful drug development. The detailed experimental protocols and validation data presented in this guide provide a comprehensive resource for researchers and scientists working on the bioanalysis of Fulvestrant.

References

Fulvestrant-9-sulfone-d3: A Technical Guide for its Application as a Reference Standard in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fulvestrant-9-sulfone-d3, a critical reference standard in the pharmaceutical analysis of the potent anti-cancer drug, Fulvestrant. This document outlines its chemical properties, the rationale for its use, and detailed experimental protocols for its application in quantitative bioanalysis.

Introduction to Fulvestrant and its Metabolism

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1] It functions by binding to the estrogen receptor (ER), inducing a conformational change that leads to the receptor's degradation via the ubiquitin-proteasome pathway.[2] This dual action of blocking receptor functionality and promoting its destruction results in a significant reduction of estrogen signaling, thereby inhibiting the growth of cancer cells.[2]

Fulvestrant undergoes extensive metabolism in the liver. The biotransformation pathways are analogous to those of endogenous steroids and include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid or sulfate.[3] One of the key metabolic pathways is the oxidation of the side chain sulfoxide (B87167) to a sulfone, resulting in the formation of Fulvestrant-9-sulfone.[4] Understanding and quantifying these metabolites is crucial for comprehending the drug's overall pharmacokinetic and pharmacodynamic profile.

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential for accurate and precise measurement of the analyte of interest.[5] An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the mass spectrometer.[5]

Deuterated standards, where one or more hydrogen atoms are replaced with deuterium (B1214612), are considered the gold standard for internal standards in LC-MS.[1] They exhibit nearly identical chromatographic retention times and ionization efficiencies to their non-deuterated counterparts, allowing them to effectively compensate for variations in sample preparation, injection volume, and matrix effects.[1]

This compound: Properties and Synthesis

This compound is the deuterium-labeled analog of the Fulvestrant-9-sulfone metabolite. It is specifically designed for use as an internal standard in the quantification of Fulvestrant-9-sulfone in biological matrices.

Chemical and Physical Properties
PropertyValueReference
Chemical Name (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d3[6]
Molecular Formula C₃₂H₄₄D₃F₅O₄S[6]
Molecular Weight 625.79 g/mol [6]
Purity Typically ≥98%[7]
Isotopic Enrichment Typically >98% atom D[7]
Appearance White to off-white solid[7]
Storage -20°C[8]
Synthesis Pathway

While specific, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a general synthetic approach can be inferred from known chemical transformations and the synthesis of other deuterated drug metabolites. The synthesis would likely involve the oxidation of a deuterated Fulvestrant precursor.

A plausible synthetic route is outlined below:

Fulvestrant-9-sulfone-d3_Synthesis cluster_0 Synthesis Pathway Fulvestrant-d3 Fulvestrant-d3 Oxidation Oxidation (e.g., m-CPBA) Fulvestrant-d3->Oxidation This compound This compound Oxidation->this compound

A plausible synthetic pathway for this compound.

This process would start with Fulvestrant-d3, which can be synthesized using methods for introducing deuterium into steroid scaffolds.[9] The sulfoxide group in Fulvestrant-d3 is then oxidized to a sulfone using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the final product, this compound.

Experimental Protocol: Quantification of Fulvestrant and its Sulfone Metabolite in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the simultaneous quantification of Fulvestrant and its sulfone metabolite in human plasma, utilizing Fulvestrant-d3 and this compound as internal standards.

Materials and Reagents
  • Fulvestrant reference standard

  • Fulvestrant-9-sulfone reference standard

  • Fulvestrant-d3 (internal standard)

  • This compound (internal standard)

  • Human plasma (with appropriate anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methyl tertiary butyl ether (MTBE)

  • Ammonium acetate

  • Formic acid

  • Water (ultrapure)

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw : Thaw frozen human plasma samples at room temperature.

  • Spike : To a 500 µL aliquot of plasma, add 25 µL of the internal standard working solution (containing both Fulvestrant-d3 and this compound in methanol).

  • Vortex : Vortex the sample for 30 seconds.

  • Extraction : Add 3 mL of MTBE, and vortex for 5 minutes.

  • Centrifuge : Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer : Transfer the upper organic layer to a clean tube.

  • Evaporate : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute : Reconstitute the residue in 200 µL of the mobile phase.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow A Plasma Sample (500 µL) B Add Internal Standards (Fulvestrant-d3 & this compound) A->B C Add MTBE (3 mL) B->C D Vortex (5 min) C->D E Centrifuge (4000 rpm, 10 min) D->E F Transfer Organic Layer E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H

Liquid-liquid extraction workflow for plasma samples.
LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 50% B, increase to 95% B over 5 min, hold for 2 min, then return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Mass Spectrometry Parameters (MRM Transitions)
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Fulvestrant607.3369.2
Fulvestrant-d3 (IS) 610.3 372.2
Fulvestrant-9-sulfone623.3369.2
This compound (IS) 626.3 372.2

Note: The specific m/z values may need to be optimized based on the instrument used. The transitions for the deuterated standards are shifted by +3 Da due to the three deuterium atoms.

Fulvestrant Signaling Pathway

Fulvestrant's mechanism of action involves the direct targeting and degradation of the estrogen receptor, which disrupts downstream signaling pathways that promote tumor growth.

Fulvestrant_Signaling_Pathway cluster_0 Estrogen Receptor Signaling and Fulvestrant Inhibition Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Dimerization ER Dimerization ER->Dimerization ER_Degradation ER Degradation (Proteasome) ER->ER_Degradation Induces Fulvestrant Fulvestrant Fulvestrant->ER Binds and Blocks Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ERE_Binding Binding to Estrogen Response Elements (ERE) Nuclear_Translocation->ERE_Binding Gene_Transcription Gene Transcription ERE_Binding->Gene_Transcription Cell_Proliferation Cell Proliferation and Survival Gene_Transcription->Cell_Proliferation

Mechanism of action of Fulvestrant on the estrogen receptor signaling pathway.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the major sulfone metabolite of Fulvestrant in biological samples. Its use as an internal standard in LC-MS/MS assays ensures high-quality data, which is fundamental for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. The detailed protocols and information provided in this guide serve as a comprehensive resource for researchers in the field of pharmaceutical sciences.

References

Understanding the Mass Shift of Fulvestrant-9-sulfone-d3 in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mass shift of Fulvestrant-9-sulfone-d3, a critical internal standard in the bioanalysis of the potent selective estrogen receptor degrader (SERD), Fulvestrant. Understanding the principles behind the mass shift and fragmentation patterns of this deuterated metabolite is paramount for developing robust and accurate quantitative assays in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction to Fulvestrant and its Metabolism

Fulvestrant is a steroidal estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer. Its mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and thereby blocking estrogen signaling pathways. The metabolic fate of Fulvestrant in the body is a key area of investigation in drug development. One of the primary metabolic pathways is the oxidation of the sulfinyl group on the C9 side chain to a sulfone, forming Fulvestrant-9-sulfone.

To accurately quantify Fulvestrant and its metabolites in biological matrices, stable isotope-labeled internal standards are employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This compound serves as an ideal internal standard for the quantification of Fulvestrant-9-sulfone due to its chemical similarity and distinct mass difference.

The Mass Shift of this compound

The fundamental principle behind the utility of this compound as an internal standard is its predictable mass shift compared to the unlabeled analyte. This mass shift is a direct result of the incorporation of three deuterium (B1214612) (²H or D) atoms in place of three protium (B1232500) (¹H) atoms.

Table 1: Molecular Weights and Mass Shift

CompoundMolecular FormulaExact Monoisotopic Mass (Da)Mass Shift from Fulvestrant-9-sulfone (Da)
FulvestrantC₃₂H₄₇F₅O₃S606.31-16
Fulvestrant-d3C₃₂H₄₄D₃F₅O₃S609.33-13
Fulvestrant-9-sulfoneC₃₂H₄₇F₅O₄S622.310
This compound C₃₂H₄₄D₃F₅O₄S 625.33 +3

As shown in Table 1, the incorporation of three deuterium atoms results in a mass increase of approximately 3 Daltons for this compound compared to its non-deuterated counterpart. This mass difference is readily resolved by modern mass spectrometers, allowing for simultaneous detection and quantification of the analyte and the internal standard without isobaric interference.

Mass Spectrometric Analysis and Fragmentation

The quantification of Fulvestrant-9-sulfone and its deuterated internal standard is typically performed using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This technique involves the selection of a specific precursor ion (typically the protonated or deprotonated molecule) and monitoring a specific product ion formed through collision-induced dissociation (CID).

Proposed MRM Transitions

While specific, experimentally determined MRM transitions for Fulvestrant-9-sulfone and its d3 analog are not widely published, we can propose likely transitions based on the known fragmentation of Fulvestrant and the principles of sulfone fragmentation. For Fulvestrant, a common transition in negative ion mode is the fragmentation of the deprotonated molecule [M-H]⁻. A major product ion is often observed corresponding to the loss of the pentafluoropentylsulfonylnonyl side chain.

Table 2: Proposed MRM Transitions for Quantitative Analysis (Negative Ion Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
Fulvestrant605.3269.1C₁₄H₂₂F₅O₂S
Fulvestrant-d3608.3272.1C₁₄H₁₉D₃F₅O₂S
Fulvestrant-9-sulfone621.3269.1C₁₄H₂₂F₅O₃S
This compound 624.3 272.1 C₁₄H₁₉D₃F₅O₃S

Note: These are proposed transitions and require experimental optimization.

The precursor ion for Fulvestrant-9-sulfone would be its deprotonated molecule [M-H]⁻ at an m/z of approximately 621.3. For this compound, this would be shifted to approximately 624.3. A plausible fragmentation pathway involves the cleavage of the bond connecting the steroidal backbone to the sulfone-containing side chain. This would result in a common product ion corresponding to the deprotonated steroidal core. If the deuterium labels are on the steroidal backbone, the product ion for the d3 analog would be shifted by +3 Da.

Proposed Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for Fulvestrant-9-sulfone in negative ion mode. The exact location of the deuterium atoms in commercially available standards is often on the steroidal nucleus, away from sites of metabolic modification, to ensure the label is retained.

G Proposed Fragmentation of Fulvestrant-9-sulfone cluster_precursor Precursor Ion cluster_fragmentation Collision-Induced Dissociation (CID) cluster_product Product Ion Precursor Fulvestrant-9-sulfone [M-H]⁻ m/z = 621.3 CID Fragmentation Precursor->CID Selection in Q1 Product Deprotonated Steroidal Core m/z = 269.1 CID->Product Fragmentation in Q2 Detection in Q3

Caption: Proposed MS/MS fragmentation of Fulvestrant-9-sulfone.

Experimental Protocol: Quantitative Analysis of Fulvestrant Metabolites

The following provides a generalized experimental protocol for the LC-MS/MS analysis of Fulvestrant and its metabolites. This should be optimized for specific instrumentation and matrices.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma, add 25 µL of internal standard working solution (containing this compound).

  • Vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 20% B

    • 3.6-5.0 min: 20% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: -4500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen, 8 psi

  • Scan Type: Multiple Reaction Monitoring (MRM)

Logical Workflow for Bioanalytical Method Development

The development of a robust bioanalytical method using a deuterated internal standard follows a logical progression of steps to ensure accuracy, precision, and reliability.

workflow Bioanalytical Method Development Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Application A Analyte and IS Characterization B MS/MS Optimization (Precursor/Product Ion Selection) A->B C Chromatographic Separation B->C D Sample Preparation Optimization C->D E Selectivity & Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H Matrix Effect G->H I Stability H->I J Sample Analysis (PK/PD Studies) I->J

Caption: A logical workflow for bioanalytical method development.

Conclusion

The use of this compound as an internal standard is a cornerstone of accurate bioanalysis for Fulvestrant metabolism studies. The +3 Da mass shift, arising from the incorporation of three deuterium atoms, provides the necessary mass differentiation for reliable quantification via LC-MS/MS. A thorough understanding of the mass shift, fragmentation patterns, and a systematically developed and validated experimental protocol are essential for generating high-quality data in a regulatory-compliant environment. This technical guide provides a foundational understanding for researchers and scientists involved in the development and application of such bioanalytical methods.

Commercial Suppliers and Technical Guide for Fulvestrant-9-sulfone-d3 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of Fulvestrant-9-sulfone-d3, a deuterated analog of a metabolite of Fulvestrant (B1683766). This guide is intended for researchers in pharmacology, drug metabolism, and bioanalytical sciences who require a stable isotope-labeled internal standard for the accurate quantification of Fulvestrant and its metabolites.

Introduction to Fulvestrant and its Metabolites

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2] It functions by binding to the estrogen receptor (ER), inducing a conformational change that leads to the receptor's degradation through the ubiquitin-proteasome pathway.[1] This dual action of receptor blockade and degradation effectively inhibits estrogen-mediated signaling pathways that drive the proliferation of certain breast cancer cells.[1][2] Fulvestrant-9-sulfone is a known metabolite of Fulvestrant.[3] The deuterated form, this compound, serves as an ideal internal standard for bioanalytical studies due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass, allowing for precise quantification using mass spectrometry.[4]

Commercial Suppliers of this compound

Several commercial suppliers offer this compound for research purposes. The following table summarizes the product offerings and technical data from various vendors.

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )PurityIsotopic EnrichmentCAS Number (Unlabeled)
Simson Pharma Limited F250020C32H44D3F5O4S625.79Certificate of Analysis providedNot specifiedNot Available
MedChemExpress HY-146485SC32H44D3F5O4S625.79Not specifiedNot specifiedNot Available
ESS Chem Co. ESS0158C32H44D3F5O4S625.7999.4% by HPLC[5]>98% atom D[5]98008-06-1[5]
Biomol (distributor for ESS) ESS0158C32H44F5O4SD3625.8Not specifiedNot specified98008-06-1[6]
Acanthus Research ACA-160910-0004C32H44D3F5O4SNot specifiedNot specifiedNot specified98008-06-1
Pharmaffiliates PA STI 089294C32H44D3F5O4S625.79Not specifiedNot specifiedNot Available

Mechanism of Action of Fulvestrant (Parent Compound)

The biological activity of this compound is not its primary application; rather, its utility lies in its use as an analytical standard. The relevant biological pathway is that of its parent compound, Fulvestrant. Fulvestrant exerts its therapeutic effect by disrupting the estrogen receptor signaling pathway. The following diagram illustrates this mechanism.

Fulvestrant_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_monomer Estrogen Receptor (ERα) Monomer Estrogen->ER_monomer Binds ER_Fulvestrant ER-Fulvestrant Complex ER_dimer ER Dimerization & Nuclear Translocation ER_monomer->ER_dimer Dimerizes Fulvestrant Fulvestrant Fulvestrant->ER_monomer Binds Ubiquitin Ubiquitin ER_Fulvestrant->Ubiquitin Induces Ubiquitination ER_Fulvestrant->ER_dimer Inhibits Ub_ER_Fulvestrant Ubiquitinated ER-Fulvestrant Proteasome Proteasome Ub_ER_Fulvestrant->Proteasome Targets for Degradation Degradation ER Degradation Proteasome->Degradation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Block Blocked

Mechanism of action of Fulvestrant.

Experimental Protocols: Use as an Internal Standard in LC-MS/MS

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Fulvestrant and its metabolites in biological matrices such as plasma.[7][8] The following provides a generalized experimental workflow for such an application.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation Injection Inject into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantify against Calibration Curve Ratio->Quantification

Workflow for quantification using an internal standard.
Detailed Methodology

While specific parameters will need to be optimized for individual assays and instrumentation, the following provides a representative protocol based on published methods.[7][8]

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 500 µg/mL.

  • From the stock solution, prepare a working solution of the internal standard at a concentration of 100 ng/mL by diluting with the appropriate solvent.[9]

  • Prepare calibration standards and quality control (QC) samples by spiking known amounts of a certified reference standard of the unlabeled analyte into blank biological matrix.

2. Sample Preparation:

  • Thaw frozen biological samples (e.g., rat or human plasma) at room temperature.[9]

  • To a specific volume of the sample (e.g., 500 µL), add a precise volume of the internal standard working solution.[8]

  • Perform protein precipitation and/or liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the matrix components. A common LLE solvent is methyl tertiary butyl ether (MTBE).[8]

  • Evaporate the organic extract to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

3. LC-MS/MS Analysis:

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for separation (e.g., Agilent SB-C18, 2.1 x 50 mm, 3.5 µm).[7]

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., 0.5% acetic acid) and an organic solvent (e.g., acetonitrile) is common.[8]

    • Flow Rate: A typical flow rate is around 1.0 mL/min, often with a post-column split.[8]

  • Mass Spectrometry:

    • Ionization: Negative ion electrospray ionization (ESI) is often employed.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (Fulvestrant) and the internal standard (this compound).

      • Fulvestrant: m/z 605.5 → 427.5[7]

      • Fulvestrant-d3: m/z 608.5 → 430.5[7]

4. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a critical tool for researchers requiring accurate and precise quantification of Fulvestrant and its metabolites in preclinical and clinical studies. This guide provides a summary of commercially available sources and a foundational understanding of its application as an internal standard in LC-MS/MS methodologies. Researchers should consult the certificates of analysis provided by the suppliers for detailed information on purity and isotopic enrichment and should develop and validate their analytical methods according to established guidelines.

References

Fulvestrant and its major metabolites in human plasma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fulvestrant (B1683766) and its Major Metabolites in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant, marketed under the brand name Faslodex among others, is a critical therapeutic agent for hormone receptor (HR)-positive metastatic breast cancer.[1] It is classified as a selective estrogen receptor degrader (SERD).[1][2] Its mechanism of action involves binding to the estrogen receptor (ER) with high affinity, which not only antagonizes the receptor but also induces a conformational change that leads to its accelerated degradation via the ubiquitin-proteasome pathway.[2] This dual action results in a significant reduction in ER levels within cancer cells, profoundly inhibiting estrogen-driven tumor growth.[2] Understanding the metabolic fate and quantification of fulvestrant and its metabolites in human plasma is paramount for optimizing its clinical application and for the development of new SERDs. This guide provides a comprehensive overview of fulvestrant's metabolism, quantitative plasma data, and the analytical methodologies employed for its measurement.

Metabolism of Fulvestrant

The metabolism of fulvestrant is extensive and follows pathways analogous to those of endogenous steroids.[1][3] It involves a combination of Phase I (oxidation) and Phase II (conjugation) biotransformations.[3][4] The primary routes of metabolism include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate (B86663) at the 3 and 17 positions of the steroid nucleus, along with oxidation of the side chain sulfoxide.[3][4]

While in vitro studies with human liver microsomes show that Cytochrome P450 3A4 (CYP3A4) is the sole P450 isoenzyme involved in the oxidative metabolism of fulvestrant, non-P450 pathways, particularly sulfation and glucuronidation, appear to be more predominant in vivo.[3][4] The major identified metabolites are either less active or exhibit activity similar to the parent compound.[3] Notably, the 17-keto metabolite demonstrates antiestrogenic activity, but it is approximately 4.5-fold less potent than fulvestrant.[4][5][6] The primary route of elimination for fulvestrant and its metabolites is hepatobiliary, with about 90% excreted in the feces and less than 1% in the urine.[3][4]

Fulvestrant_Metabolism fulvestrant Fulvestrant phase1 Phase I Metabolism (Oxidation) fulvestrant->phase1 CYP3A4 phase2 Phase II Metabolism (Conjugation) fulvestrant->phase2 SULTs, UGTs metabolites1 17-Ketone Metabolite (Active, but 4.5x less potent) phase1->metabolites1 metabolites2 Sulfone Metabolite phase1->metabolites2 metabolites3 Fulvestrant-3-Sulfate phase2->metabolites3 metabolites4 Fulvestrant-17-Sulfate phase2->metabolites4 metabolites5 Fulvestrant-3-Glucuronide phase2->metabolites5 metabolites6 Fulvestrant-17-Glucuronide phase2->metabolites6

Figure 1: Metabolic Pathways of Fulvestrant.

Quantitative Analysis in Human Plasma

Fulvestrant is highly bound (99%) to plasma proteins, primarily lipoproteins such as VLDL, LDL, and HDL.[1] Following intramuscular injection, it is slowly absorbed, reaching peak plasma concentrations after about 5-7 days, and has a long terminal half-life of approximately 40-50 days.[1][7] This pharmacokinetic profile allows for once-monthly dosing.

The plasma concentrations of the major oxidative metabolites, the 17-ketone and sulfone, are generally low in comparison to the parent drug.[5] In clinical studies, the majority of samples analyzed for these metabolites were found to be close to or below the lower limit of quantification (LOQ), which was noted as <1 ng/mL for both.[5]

AnalyteParameterValueNotes / Comments
Fulvestrant Plasma Protein Binding99%Binds mainly to VLDL, LDL, and HDL lipoproteins.[1][5][7]
Terminal Half-Life (t½)~40-50 daysAfter intramuscular (IM) injection.[1][7]
Time to Peak (Tmax)~5-7 daysAfter IM injection.[1][7]
Volume of Distribution (Vss)3.0 - 5.3 L/kgSuggests extensive extravascular distribution.[4]
Clearance (Cl)9.3 - 14.3 mL/min/kgSimilar to hepatic plasma flow, suggesting liver clearance.[4]
17-Ketone Metabolite Plasma ConcentrationLow, near or below LOQLOQ reported as <1 ng/mL in clinical trials.[5]
ActivityAntiestrogenicApproximately 4.5-fold less potent than fulvestrant.[4][5][6]
Sulfone Metabolite Plasma ConcentrationLow, near or below LOQLOQ reported as <1 ng/mL in clinical trials.[5]
ActivityNo estrogenic activityConsidered a less active or inactive metabolite.[5]

Experimental Protocols for Plasma Analysis

The gold standard for the quantification of fulvestrant and its metabolites in human plasma is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial given the low concentrations of the metabolites.

Sample Preparation

Effective sample preparation is critical to remove plasma proteins and phospholipids (B1166683) that can interfere with analysis. Supported-Liquid Extraction (SLE) is a validated and robust method used for extracting fulvestrant from plasma.[8]

  • Protocol: Supported-Liquid Extraction (SLE)

    • Thaw frozen human plasma samples at ambient temperature.

    • Spike plasma samples (e.g., 100 µL) with an appropriate internal standard (IS), such as fulvestrant-d3, to correct for extraction variability.

    • Load the plasma-IS mixture onto an SLE cartridge.

    • Allow the sample to absorb onto the solid support for a defined period (e.g., 5-10 minutes).

    • Apply a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to elute the analytes.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method provides sensitive and accurate quantification.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column, such as an Agilent SB-C18 (2.1 x 50 mm, 3.5 µm), is commonly used for separation.[8][9]

    • Mobile Phase: Isocratic elution is often employed using a mixture of acetonitrile (B52724) and water (e.g., 75:25, v/v) containing an additive like 1 mM ammonium (B1175870) acetate (B1210297) to improve ionization.[10]

    • Flow Rate: A typical flow rate is 0.3-0.4 mL/min.[9][10]

    • Internal Standard (IS): A deuterated form of the analyte, such as fulvestrant-d3, is ideal.[8]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is effective for fulvestrant.

    • Detection: Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions.

    • Ion Transitions:

      • Fulvestrant: m/z 605.5 → 427.5[8][10]

      • Fulvestrant-d3 (IS): m/z 608.5 → 430.5[8][10]

  • Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA), assessing selectivity, linearity, accuracy, precision, recovery, and matrix effects.[8][9] A typical linear range for quantification is 0.05-100.0 ng/mL, with a lower limit of quantitation (LLOQ) of 0.05 ng/mL.[8][9]

Workflow_Analysis A Human Plasma Sample Collection (EDTA tubes) B Addition of Internal Standard (e.g., Fulvestrant-d3) A->B C Sample Preparation (Supported-Liquid Extraction) B->C D Evaporation & Reconstitution C->D E LC Separation (Reversed-Phase C18 Column) D->E F MS/MS Detection (Negative Ion MRM) E->F G Data Analysis & Quantification (Concentration Calculation) F->G

References

The Indispensable Role of Isotopic Labeling in Modern Pharmacokinetic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isotopic labeling has emerged as a cornerstone of modern drug development, providing unparalleled precision and insight into the pharmacokinetic properties of new chemical entities. By strategically replacing atoms within a drug molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can meticulously track the journey of a drug and its metabolites through a biological system. This in-depth technical guide explores the critical importance of isotopic labeling in pharmacokinetic studies, detailing experimental protocols, data interpretation, and the analytical technologies that underpin this powerful technique. From defining absolute bioavailability to elucidating complex metabolic pathways, isotopic labeling provides the definitive data necessary for regulatory submission and a comprehensive understanding of a drug's behavior in vivo.

Introduction: The Challenge of Pharmacokinetic Complexity

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to its successful development. These processes, collectively known as pharmacokinetics, determine a drug's efficacy and safety profile. However, the dynamic and complex nature of biological systems presents a significant challenge to accurately quantifying a drug's fate. Isotopic labeling offers a robust solution to this challenge by providing a clear and unambiguous way to differentiate the administered drug from endogenous compounds and to trace its transformation into various metabolites.[1]

The Power of the Label: Types of Isotopes in Pharmacokinetic Studies

The choice of isotope is a critical consideration in designing a pharmacokinetic study and is dictated by the specific research question, the analytical method to be employed, and safety considerations.

2.1. Stable Isotopes: The Non-Radioactive Gold Standard

Stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D), are non-radioactive and pose no safety risk to human subjects, making them ideal for clinical studies.[2] Their slightly higher mass allows for their differentiation from the more abundant endogenous isotopes by mass spectrometry.

  • Carbon-13 (¹³C): Chemically identical to carbon-12, ¹³C-labeled compounds exhibit virtually no isotope effect, meaning their pharmacokinetic behavior is indistinguishable from the unlabeled drug. This makes ¹³C the preferred isotope for many quantitative studies.

  • Nitrogen-15 (¹⁵N): Useful for labeling nitrogen-containing compounds, ¹⁵N provides a clear mass shift for analysis.

  • Deuterium (²H): While cost-effective, deuterium labeling can sometimes exhibit a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing metabolism. This effect can be a tool in itself to probe metabolic pathways but must be carefully considered when aiming for pharmacokinetic equivalence.

2.2. Radioisotopes: Unparalleled Sensitivity for Mass Balance

Radioisotopes, most commonly carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H), are instrumental in human ADME studies, often referred to as mass balance studies.[3] Their radioactive decay allows for highly sensitive detection, enabling the quantification of total drug-related material in excreta and plasma, which is crucial for determining the routes and rates of elimination.[4][5]

  • Carbon-14 (¹⁴C): With a long half-life, ¹⁴C is the workhorse for human ADME studies.[6] It can be incorporated into metabolically stable positions of a drug molecule, ensuring the label is not lost during biotransformation.

  • Tritium (³H): While offering higher specific activity, tritium is more susceptible to exchange with protons in the biological matrix, which can lead to inaccurate quantification if not carefully managed.

Key Applications of Isotopic Labeling in Pharmacokinetic Studies

Isotopic labeling is employed in a wide array of pharmacokinetic studies, each providing critical data for drug development and regulatory approval.

3.1. Absolute Bioavailability Studies

Determining the fraction of an orally administered drug that reaches systemic circulation (absolute bioavailability) is a critical parameter. Isotopic labeling allows for a "gold standard" approach where an intravenous (IV) dose of the isotopically labeled drug is administered concomitantly with an oral dose of the unlabeled drug.[1][4][5] This simultaneous administration in the same subject eliminates inter-individual variability and allows for a precise determination of absolute bioavailability.

3.2. Human Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Human ADME studies, typically conducted with ¹⁴C-labeled drugs, are a regulatory requirement and provide a complete picture of a drug's disposition.[7] These studies quantify the routes and rates of excretion, determine mass balance, and provide samples for the identification and quantification of metabolites in plasma, urine, and feces.[8][9][10]

3.3. Metabolite Identification and Pathway Elucidation

Isotopic labeling is a powerful tool for identifying and structurally characterizing metabolites.[11][12][13] The mass shift introduced by the isotope allows for the selective detection of drug-related material in complex biological matrices using mass spectrometry. By analyzing the isotopic patterns in metabolites, researchers can piece together the metabolic fate of a drug, creating a comprehensive metabolic pathway map.[7]

Experimental Protocols: A Step-by-Step Overview

While specific protocols vary depending on the drug, isotope, and study objectives, the following provides a general overview of key experimental workflows.

4.1. Protocol for a Typical Human ¹⁴C-ADME Study

  • Radiolabeling: The drug is synthesized with a ¹⁴C label at a metabolically stable position. The specific activity is carefully determined.

  • Subject Enrollment: A small cohort of healthy male subjects is typically enrolled.[6]

  • Dosing: A single oral dose of the ¹⁴C-labeled drug (typically 50-100 µCi) is administered.[6]

  • Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points.[6]

  • Sample Analysis:

    • Total Radioactivity: The total ¹⁴C content in each sample is measured using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).[3][5]

    • Metabolite Profiling: Samples are analyzed by liquid chromatography with radiochemical detection to separate and quantify the parent drug and its metabolites.

    • Metabolite Identification: The chemical structures of the metabolites are elucidated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Data Analysis: Mass balance is calculated, and the pharmacokinetic parameters of the parent drug and total radioactivity are determined.

4.2. Workflow for Stable Isotope-Based Bioavailability Study

Workflow for Stable Isotope-Based Absolute Bioavailability Study cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis Subject Screening and Enrollment Subject Screening and Enrollment Oral Dose (Unlabeled Drug) Oral Dose (Unlabeled Drug) Subject Screening and Enrollment->Oral Dose (Unlabeled Drug) IV Dose (Labeled Drug) IV Dose (Labeled Drug) Oral Dose (Unlabeled Drug)->IV Dose (Labeled Drug) Concomitant Administration Serial Blood Sampling Serial Blood Sampling IV Dose (Labeled Drug)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Quantification of Labeled and Unlabeled Drug Quantification of Labeled and Unlabeled Drug LC-MS/MS Analysis->Quantification of Labeled and Unlabeled Drug Calculate AUC for Oral and IV Routes Calculate AUC for Oral and IV Routes Quantification of Labeled and Unlabeled Drug->Calculate AUC for Oral and IV Routes Determine Absolute Bioavailability (F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral)) Determine Absolute Bioavailability (F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral)) Calculate AUC for Oral and IV Routes->Determine Absolute Bioavailability (F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral))

Caption: Workflow for a stable isotope-based absolute bioavailability study.

Analytical Techniques: Visualizing the Labeled Molecules

Advanced analytical instrumentation is essential for the detection and quantification of isotopically labeled compounds.

5.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone of bioanalysis in pharmacokinetic studies. It combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. For isotopically labeled compounds, LC-MS can easily distinguish between the labeled and unlabeled forms of a drug and its metabolites based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is particularly powerful for elucidating the elemental composition of unknown metabolites.

5.2. Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that can visualize and quantify the distribution of positron-emitting radiolabeled drugs in the body over time. By labeling a drug with an isotope like carbon-11 (B1219553) or fluorine-18, PET can provide valuable information on drug uptake in specific tissues and organs, receptor occupancy, and target engagement.

Data Presentation and Interpretation: A Case Study of Niraparib

A human ADME study of the PARP inhibitor niraparib, using ¹⁴C-labeling, provides a clear example of the rich data generated from such studies.[5]

Table 1: Mean Pharmacokinetic Parameters of Niraparib and Total Radioactivity Following a Single Oral Dose of [¹⁴C]Niraparib (300 mg, 100 µCi) in Cancer Patients (n=6) [5]

ParameterUnchanged NiraparibTotal Radioactivity
Cmax (ng/mL or ng eq/mL) 5401150
Tmax (h) 2.494.00
AUC₀₋₁₆₈h (ng·h/mL or ng eq·h/mL) 2770083100
t½ (h) Not Reported92.5

6.1. Metabolic Pathway of Niraparib

The study identified two major metabolic pathways for niraparib: hydrolysis of the amide group to form M1, and subsequent glucuronidation of M1. Oxidative metabolism was found to be a minor pathway.[5]

Proposed Metabolic Pathway of Niraparib Niraparib Niraparib M1 M1 (Amide Hydrolysis) Niraparib->M1 Hydrolysis Oxidative_Metabolites Minor Oxidative Metabolites Niraparib->Oxidative_Metabolites M1_Glucuronide M1-Glucuronide M1->M1_Glucuronide Glucuronidation

Caption: Proposed metabolic pathway of Niraparib.

Conclusion: An Indispensable Tool for Drug Development

Isotopic labeling is an indispensable tool in modern drug development, providing a level of detail and certainty in pharmacokinetic studies that is unattainable with other methods. From early discovery through to regulatory submission, the use of stable and radioactive isotopes enables a comprehensive understanding of a drug's ADME properties. The data generated from these studies are critical for making informed decisions about dose selection, identifying potential drug-drug interactions, and ultimately ensuring the safety and efficacy of new medicines. As analytical technologies continue to advance, the applications of isotopic labeling in pharmacokinetic research will undoubtedly expand, further solidifying its role as a cornerstone of pharmaceutical science.

References

Methodological & Application

Application Notes and Protocol for the Use of Fulvestrant-9-sulfone-d3 as an Internal Standard in the Bioanalysis of Fulvestrant and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of fulvestrant (B1683766) in biological matrices, primarily human and rat plasma, using a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). While a specific, validated protocol for Fulvestrant-9-sulfone-d3 is not available in the public domain, this document outlines the established and validated methodology using Fulvestrant-d3 as an internal standard. Furthermore, it provides a comprehensive guide for the development and validation of a method using this compound, enabling researchers to establish a robust analytical procedure for the simultaneous quantification of fulvestrant and its major metabolite, fulvestrant-9-sulfone.

Introduction to Fulvestrant and the Role of Internal Standards

Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer. Accurate quantification of fulvestrant and its metabolites in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is the gold standard for quantitative mass spectrometry. An ideal internal standard mimics the analyte's behavior during sample preparation and ionization, thus correcting for variability and improving the accuracy and precision of the assay. Fulvestrant-d3 is a commonly used internal standard for fulvestrant quantification. Fulvestrant-9-sulfone is a major metabolite of fulvestrant, and its deuterated form, this compound, would be the ideal internal standard for its quantification.

Logical Relationship: Analyte and Internal Standard

cluster_analyte Analyte cluster_is Internal Standard Fulvestrant Fulvestrant Fulvestrant_d3 Fulvestrant-d3 Fulvestrant->Fulvestrant_d3 structurally similar corrects for variability Fulvestrant_Sulfone Fulvestrant-9-sulfone Fulvestrant_Sulfone_d3 This compound Fulvestrant_Sulfone->Fulvestrant_Sulfone_d3 structurally similar corrects for variability

Caption: Relationship between analytes and their corresponding deuterated internal standards.

Established Protocol: Quantification of Fulvestrant using Fulvestrant-d3

This section details a widely accepted and validated protocol for the quantification of fulvestrant in plasma using Fulvestrant-d3 as the internal standard.

Materials and Reagents
Reagent/MaterialGrade/Purity
FulvestrantReference Standard (>99%)
Fulvestrant-d3>99% isotopic purity
AcetonitrileHPLC or LC-MS grade
MethanolHPLC or LC-MS grade
WaterDeionized, 18 MΩ·cm
Ammonium AcetateAnalytical grade
Methyl Tertiary Butyl Ether (MTBE)HPLC grade
Human or Rat Plasma (with K2EDTA)Blank, drug-free
Stock and Working Solutions Preparation
  • Fulvestrant Stock Solution (1 mg/mL): Accurately weigh and dissolve fulvestrant in methanol.

  • Fulvestrant-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve Fulvestrant-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the fulvestrant stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Fulvestrant-d3 stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Liquid-Liquid Extraction - LLE)

A common and effective method for extracting fulvestrant from plasma is liquid-liquid extraction.[1][2]

Start Plasma Sample (e.g., 200 µL) Add_IS Add Internal Standard (Fulvestrant-d3) Start->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Add_MTBE Add MTBE (1 mL) Vortex1->Add_MTBE Vortex2 Vortex (5 min) Add_MTBE->Vortex2 Centrifuge Centrifuge (4000 rpm, 5 min) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma sample preparation.

Protocol:

  • To 200 µL of plasma sample, add 20 µL of the 100 ng/mL Fulvestrant-d3 internal standard working solution and vortex.

  • Add 1 mL of methyl tertiary butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column Agilent SB-C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase Acetonitrile and Water (75:25, v/v) with 1mM Ammonium Acetate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Fulvestrant: 605.5 -> 427.5[3][4] Fulvestrant-d3: 608.5 -> 430.5[3][4]
Collision Energy Optimized for specific instrument (typically 30-35 eV)
Source Temperature 500-550°C
Method Validation Summary

The following table summarizes typical validation parameters for the quantification of fulvestrant using Fulvestrant-d3 as an internal standard.

ParameterTypical Range/Value
Linearity Range 0.05 - 100 ng/mL[3]
Correlation Coefficient (r²) > 0.99[3]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[3]
Intra- and Inter-day Precision (%RSD) < 15%
Intra- and Inter-day Accuracy (%Bias) Within ±15%
Recovery 85 - 115%

Protocol Development for this compound as an Internal Standard

This section provides a roadmap for developing a robust method for the quantification of fulvestrant-9-sulfone using this compound as an internal standard. This would typically be part of a larger method to quantify both fulvestrant and its sulfone metabolite simultaneously.

Characterization of Fulvestrant-9-sulfone and its d3 Analog

The first step is to determine the mass spectrometric properties of the analyte and the internal standard.

  • Fulvestrant-9-sulfone Molecular Weight: 622.77 g/mol

  • This compound Molecular Weight: Approximately 625.79 g/mol (assuming d3)

Proposed LC-MS/MS Method Development

Mass Spectrometry - MRM Transition Identification:

  • Prepare individual solutions of Fulvestrant-9-sulfone and this compound.

  • Infuse each solution directly into the mass spectrometer to determine the precursor ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). Based on the structure, negative mode is likely to be more sensitive.

  • Perform a product ion scan (MS/MS) on the precursor ion to identify the most abundant and stable product ions. The selection of these transitions is critical for the sensitivity and specificity of the assay.

Hypothetical MRM Transitions (to be determined experimentally):

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)
Fulvestrant-9-sulfone~621.8To be determined
This compound~624.8To be determined

Liquid Chromatography:

The chromatographic conditions used for fulvestrant can serve as a starting point. The addition of the more polar sulfone group may alter the retention time of fulvestrant-9-sulfone. The gradient may need to be adjusted to ensure baseline separation from fulvestrant and other potential metabolites.

Method Validation

Once the LC-MS/MS parameters are optimized, the method must be fully validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, stock solution)

Workflow for Method Development and Validation

cluster_dev Method Development cluster_val Method Validation MS_Opt MS Optimization (Determine MRM Transitions) LC_Opt LC Optimization (Gradient, Column) MS_Opt->LC_Opt Linearity Linearity & LLOQ LC_Opt->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Matrix Matrix Effect & Recovery Accuracy->Matrix Stability Stability Studies Matrix->Stability Final Validated Bioanalytical Method Stability->Final Start Obtain Reference Standards (Fulvestrant-9-sulfone & d3-analog) Start->MS_Opt

Caption: Workflow for developing and validating a bioanalytical method using a novel internal standard.

Conclusion

While a specific, validated protocol for the use of this compound as an internal standard is not yet publicly documented, the established methodologies for fulvestrant quantification using Fulvestrant-d3 provide a strong foundation. By following the outlined steps for method development and validation, researchers can successfully establish a robust and reliable LC-MS/MS assay for the simultaneous determination of fulvestrant and its key metabolite, fulvestrant-9-sulfone, contributing to a more comprehensive understanding of its pharmacology.

References

Application Notes and Protocols for Fulvestrant Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of Fulvestrant (B1683766) in human and rat plasma. The included methodologies cover the most common and effective techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), primarily coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification.

Introduction

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2] It functions by binding to the estrogen receptor (ER), inducing a conformational change that impairs dimerization and nuclear localization.[2][3] This complex is then targeted for accelerated degradation through the ubiquitin-proteasome pathway, leading to a significant reduction in cellular ER levels and subsequent inhibition of estrogen-driven tumor growth.[1][2] Accurate and precise quantification of Fulvestrant in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document outlines validated sample preparation techniques to ensure reliable and reproducible results.

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique is critical for removing interfering endogenous components from plasma and concentrating the analyte of interest. The most common methods for Fulvestrant analysis are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

  • Solid-Phase Extraction (SPE): Offers high selectivity and purification, making it suitable for complex bioanalytical sample preparation.[4] SPE involves passing the plasma sample through a sorbent bed that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.

  • Liquid-Liquid Extraction (LLE): A widely used technique for Fulvestrant analysis that partitions the analyte between the aqueous plasma sample and an immiscible organic solvent.[5] It is a relatively simple and effective method for achieving a clean extract.

  • Protein Precipitation (PPT): The simplest and fastest of the three techniques.[6] It involves adding a precipitating agent, typically an organic solvent like acetonitrile, to the plasma sample to denature and precipitate proteins.[6] While less selective than SPE or LLE, it is a high-throughput method often used in drug discovery.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various published methods for Fulvestrant analysis in plasma, allowing for easy comparison of the different sample preparation techniques.

Table 1: Liquid-Liquid Extraction (LLE) Performance Data

ParameterHuman PlasmaHuman PlasmaRat Plasma
Extraction Solvent Methyl-tert-butyl ether (MTBE)Not SpecifiedNot Specified
Internal Standard Fulvestrant-D3Fulvestrant-D3Fulvestrant-D3
Linearity Range 0.100 - 25.0 ng/mL0.250 - Not Specified ng/mL0.05 - 100.0 ng/mL
Lower Limit of Quantification (LLOQ) 0.100 ng/mL0.250 ng/mL0.05 ng/mL
Mean Recovery (Fulvestrant) 79.29%58.97%Not Specified
Mean Recovery (Internal Standard) Not Specified74.01%Not Specified
Intra-day Precision (%RSD) ≤ 3.1%Not Specified<8.03%
Inter-day Precision (%RSD) ≤ 2.97%Not Specified<8.03%
Reference [5][8][9]

Table 2: Supported Liquid Extraction (SLE) Performance Data

ParameterRat Plasma
Extraction Solvent Ethyl acetate
Internal Standard Fulvestrant-d3
Linearity Range 0.05 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Mean Recovery 85.81 - 97.59%
Matrix Effect 90.18 - 95.02%
Intra-day Precision (%RSD) <8.03%
Inter-day Precision (%RSD) <8.03%
Reference [9]

Table 3: Solid-Phase Extraction (SPE) Performance Data

ParameterHuman Plasma
SPE Sorbent Octylsilyl (C8)
Elution Solvent Methanol
Internal Standard Not Specified
Linearity Range Clinically relevant ranges
Lower Limit of Quantification (LLOQ) Not Specified
Mean Recovery ≥92.3%
Intra-day Precision (%RSD) Not Specified
Inter-day Precision (%RSD) ≤ 14.3%
Reference [4]

Experimental Workflows and Signaling Pathways

Fulvestrant_Sample_Preparation_Workflow cluster_plasma Plasma Sample cluster_analysis Analysis plasma Plasma Collection (K3EDTA) spike Spike with Internal Standard plasma->spike spe Solid-Phase Extraction (SPE) spike->spe lle Liquid-Liquid Extraction (LLE) spike->lle ppt Protein Precipitation (PPT) spike->ppt evap Evaporation & Reconstitution spe->evap lle->evap lcms LC-MS/MS Analysis ppt->lcms evap->lcms data Data Acquisition & Processing lcms->data

General workflow for Fulvestrant plasma sample preparation.

Fulvestrant_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments estrogen Estrogen (E2) er Estrogen Receptor (ER) estrogen->er Binds fulvestrant Fulvestrant er_dimer ER Dimerization fulvestrant->er_dimer Inhibits fulvestrant->er Binds & Blocks nucleus Nucleus fulvestrant->nucleus Prevents Translocation er_dimer->nucleus er->er_dimer Promotes ubiquitin Ubiquitin-Proteasome Pathway er->ubiquitin Targets for ere Estrogen Response Element (ERE) nucleus->ere Binds to transcription Gene Transcription (Proliferation, Survival) ere->transcription degradation ER Degradation ubiquitin->degradation

References

Application Note: Development of a Bioanalytical Method for the Simultaneous Quantification of Fulvestrant and its Sulfone Metabolite in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant (B1683766) is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1] The metabolism of fulvestrant includes oxidation to form a sulfone metabolite, a key product in its biotransformation pathway.[2][3][4] Monitoring the levels of both the parent drug and its major metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This application note details a robust and sensitive bioanalytical method for the simultaneous determination of fulvestrant and its sulfone metabolite in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a simple liquid-liquid extraction (LLE) for sample preparation and has been validated according to regulatory guidelines.[5][6]

Metabolic Pathway

Fulvestrant undergoes oxidation of the sulfoxide (B87167) group in its side chain to form the corresponding sulfone metabolite.[2][7] This metabolic conversion is a significant pathway in the clearance of the drug.

G Fulvestrant Fulvestrant (Sulfoxide) Oxidation Oxidation (CYP-mediated) Fulvestrant->Oxidation Sulfone_Metabolite Fulvestrant Sulfone Metabolite Oxidation->Sulfone_Metabolite

Metabolic conversion of Fulvestrant to its sulfone metabolite.

Experimental Protocols

Materials and Reagents
  • Fulvestrant and Fulvestrant Sulfone reference standards

  • Fulvestrant-d3 (Internal Standard, IS)

  • HPLC-grade acetonitrile (B52724), methanol, and methyl tertiary butyl ether (MTBE)[8]

  • Formic acid and ammonium (B1175870) acetate

  • Human plasma (K3EDTA)[9]

  • Deionized water

Instrumentation
  • A validated LC-MS/MS system, such as a Shimadzu LC-30AD coupled with an AB Sciex API4000 system, was used.[10]

  • Chromatographic separation was achieved on an Agilent SB-C18 column (2.1 x 50 mm, 3.5 μm).[5][11]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw frozen human plasma samples at room temperature.

  • To a 500 µL aliquot of plasma in a polypropylene (B1209903) tube, add 10 µL of the internal standard solution (Fulvestrant-d3, 100 ng/mL).[8]

  • Add 2.5 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.[8][9]

  • Vortex the mixture for 10 minutes.[8]

  • Centrifuge at 4000 rpm for 5 minutes at 20°C.[8]

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.[10]

  • Column Temperature: 35°C.[8]

  • Injection Volume: 10 µL.

  • MS Detection: Electrospray ionization (ESI) in negative mode.[5][11]

  • MRM Transitions:

    • Fulvestrant: m/z 605.5 → 427.5[5][11][12]

    • Fulvestrant Sulfone: m/z 621.5 → 427.5 (Predicted)

    • Fulvestrant-d3 (IS): m/z 608.5 → 430.5[5][11][12]

Experimental Workflow

The overall workflow for the bioanalytical method is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (500 µL) Add_IS Add Internal Standard (Fulvestrant-d3) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Acquisition Data Acquisition (MRM Mode) LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Bioanalytical workflow from sample preparation to data reporting.

Quantitative Data Summary

The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect. The results are summarized in the tables below.

Table 1: Calibration Curve and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Fulvestrant0.05 - 100.0[11][12]> 0.990.05[11][12]
Fulvestrant Sulfone0.05 - 100.0> 0.990.05

Table 2: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
FulvestrantLQC0.1≤ 3.1[8]≤ 2.97[8]97.67 - 102.93[13]
MQC3.0≤ 3.1[8]≤ 2.97[8]97.67 - 102.93[13]
HQC80.0≤ 3.1[8]≤ 2.97[8]97.67 - 102.93[13]
Fulvestrant SulfoneLQC0.1< 15< 1585 - 115
MQC3.0< 15< 1585 - 115
HQC80.0< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteMean Recovery (%)Matrix Effect (%)
Fulvestrant79.29[8]Not significant
Fulvestrant Sulfone> 75Not significant

Conclusion

This application note presents a validated LC-MS/MS method for the simultaneous quantification of fulvestrant and its sulfone metabolite in human plasma. The method is sensitive, specific, and reliable, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The simple LLE sample preparation and rapid chromatographic runtime allow for high-throughput analysis.

References

Application Notes and Protocols for Fulvestrant-9-sulfone-d3 in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fulvestrant (B1683766) is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2][3] Its mechanism of action involves binding to the estrogen receptor (ER), inhibiting its dimerization, and promoting its degradation, thereby blocking estrogen signaling pathways crucial for tumor growth.[4][5] The clinical development and therapeutic drug monitoring of fulvestrant necessitate highly accurate and precise bioanalytical methods to quantify the drug and its metabolites in biological matrices.

Fulvestrant-9-sulfone-d3 is the deuterium-labeled form of Fulvestrant-9-sulfone, a metabolite of fulvestrant.[6][7] Due to its structural similarity and mass difference from the unlabeled analyte, this compound serves as an ideal internal standard in mass spectrometry-based quantitative assays.[6] These application notes provide detailed protocols for the use of this compound in the quantitative analysis of fulvestrant, a critical process in clinical and preclinical research.

Application Note 1: Quantitative Bioanalysis of Fulvestrant

Principle:

The accurate quantification of fulvestrant in complex biological matrices such as plasma or serum is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies during clinical trials. The recommended method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial. The SIL-IS is added to samples at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte (fulvestrant) and experiences similar ionization and matrix effects in the mass spectrometer source. By calculating the ratio of the analyte's signal to the internal standard's signal, variations in sample extraction, injection volume, and instrument response can be normalized, leading to highly accurate and precise quantification.[6]

Advantages of Using this compound as an Internal Standard:

  • Correction for Matrix Effects: Compensates for ion suppression or enhancement caused by other components in the biological matrix.

  • Improved Precision and Accuracy: Accounts for variability during sample preparation and analysis.

  • Similar Physicochemical Properties: Behaves almost identically to the analyte during extraction and chromatography, ensuring reliable tracking.

  • Distinct Mass-to-Charge Ratio (m/z): Easily differentiated from the analyte by the mass spectrometer.

Experimental Protocols

Protocol 1: Quantification of Fulvestrant in Human Plasma using LC-MS/MS

This protocol describes a general procedure for the determination of fulvestrant concentrations in human plasma for pharmacokinetic analysis in clinical trials.

1. Materials and Reagents:

  • Fulvestrant reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 96-well collection plates

  • Analytical balance, vortex mixer, centrifuge

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve fulvestrant and this compound in methanol to prepare 1 mg/mL primary stock solutions.

  • Working Solutions: Prepare serial dilutions of the fulvestrant stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution in acetonitrile to a final concentration (e.g., 50 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown study samples) into a 96-well plate.

  • Add 150 µL of the IS working solution (in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to precipitate plasma proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well collection plate.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrument Conditions (Hypothetical Parameters):

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM transitions should be optimized by infusing pure standards. See Table 2 for example transitions.

5. Data Analysis:

  • Integrate the peak areas for both fulvestrant and this compound.

  • Calculate the peak area ratio (Fulvestrant / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of fulvestrant in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Pharmacokinetic Parameters of Intramuscular Fulvestrant (250 mg dose)

ParameterValueUnitReference
Time to Max Concentration (t_max)7.0days[8]
Max Concentration (C_max)8.2µg/L[8]
Min Concentration (C_min)2.6µg/L[8]
Area Under Curve (AUC_28)148µg·day/L[8]
Steady-State Trough Conc.~6-9µg/L[8]
Volume of Distribution (V_ss)~3-5L/kg[9]
Plasma Protein Binding99%[9]
Elimination Half-Life40-50days[2]

Table 2: Hypothetical Mass Spectrometry Parameters for LC-MS/MS Analysis

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Fulvestrant607.3413.225
This compound626.8413.225

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add IS in Acetonitrile (this compound, 150 µL) plasma->is vortex Vortex (2 min) is->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Integrate Peak Areas ms->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify Fulvestrant_MOA Fulvestrant Fulvestrant ER Estrogen Receptor (ER) Monomer Fulvestrant->ER Binds ER_dimer ER Dimerization ER->ER_dimer Inhibits Degradation Accelerated ER Degradation ER->Degradation Promotes Nucleus Nucleus ER_dimer->Nucleus Blocks Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA Transcription Gene Transcription ERE->Transcription Blocks Fulvestrant_Metabolism Fulvestrant Fulvestrant Metabolites Metabolites (Analogous to endogenous steroids) Fulvestrant->Metabolites Metabolism via Oxidation, Hydroxylation, Conjugation Sulfoxide Fulvestrant Sulfoxide Fulvestrant->Sulfoxide Side-chain oxidation Sulfone Fulvestrant Sulfone Sulfoxide->Sulfone Further oxidation

References

Application Note: Quantitative Analysis of Fulvestrant in Tissue Samples by LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Fulvestrant (B1683766) in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, a deuterated internal standard, Fulvestrant-d3, is employed. The protocol provides a comprehensive workflow, including tissue homogenization, analyte extraction through a combination of protein precipitation and liquid-liquid extraction (LLE), and optimized LC-MS/MS parameters for detection. This method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving Fulvestrant.

Introduction

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[1] Accurate quantification of Fulvestrant concentrations in target tissues is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling a better understanding of its distribution, efficacy, and mechanism of action. The complexity of tissue matrices necessitates a highly selective and sensitive analytical method. LC-MS/MS offers the required specificity and sensitivity for this purpose. The use of a stable isotope-labeled internal standard (SIL-IS), such as Fulvestrant-d3, is critical for mitigating matrix effects and ensuring reliable quantification.[1] This internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing accurate correction during data analysis.

Experimental Workflow

The overall experimental workflow for the quantification of Fulvestrant in tissue samples is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample Collection & Freezing Homogenization Tissue Homogenization Tissue->Homogenization Extraction Protein Precipitation & LLE Homogenization->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution of Extract Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Data Reporting Quantification->Reporting

Figure 1: Experimental workflow for Fulvestrant analysis.

Detailed Protocols

Materials and Reagents
Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of Fulvestrant and Fulvestrant-d3 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Fulvestrant primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and QC samples.

  • Internal Standard Working Solution: Dilute the Fulvestrant-d3 primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the Fulvestrant working solutions into blank tissue homogenate to prepare calibration standards and QC samples at low, medium, and high concentrations.

Tissue Sample Preparation
  • Homogenization:

    • Accurately weigh the frozen tissue sample (approximately 20-100 mg).[2][3]

    • Add ice-cold homogenization buffer (e.g., PBS or a specified lysis buffer) at a fixed ratio (e.g., 1:3 or 1:4 w/v).

    • Homogenize the tissue on ice using a bead beater or rotor-stator homogenizer until a uniform homogenate is achieved.[4]

  • Protein Precipitation and Liquid-Liquid Extraction (LLE):

    • Transfer a known aliquot (e.g., 500 µL) of the tissue homogenate to a clean polypropylene (B1209903) tube.

    • Add 10 µL of the Fulvestrant-d3 internal standard working solution (100 ng/mL) and vortex briefly.

    • Add 1 mL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Add 2.5 mL of MTBE to the supernatant.[1]

    • Vortex for 10 minutes to perform the liquid-liquid extraction.[1]

    • Centrifuge at 4000 rpm for 5 minutes.[1]

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following parameters are provided as a starting point and may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Agilent SB-C18 (2.1 x 50 mm, 3.5 µm) or equivalent[5]
Mobile Phase A: Water with 1 mM Ammonium AcetateB: Acetonitrile[6]
Gradient Isocratic: 75% B[6]
Flow Rate 0.4 mL/min[6]
Injection Volume 10 µL
Column Temperature 35°C[1]
Run Time ~3-5 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[5][6]
MRM Transitions Fulvestrant: 605.5 → 427.5 m/z[5][7]Fulvestrant-d3: 608.5 → 430.5 m/z[5][7]
Collision Energy ~30 V (optimize for specific instrument)[1]
Declustering Potential ~70 V (optimize for specific instrument)[1]

Signaling Pathway Context

Fulvestrant functions by binding to the estrogen receptor (ERα), leading to its degradation and thereby inhibiting estrogen signaling pathways that drive the proliferation of ER-positive breast cancer cells.

EstrogenSignaling Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Dimerization Dimerization & Nuclear Translocation ER->Dimerization binds Degradation ERα Degradation ER->Degradation induces Fulvestrant Fulvestrant Fulvestrant->ER binds & blocks ERE Estrogen Response Element (ERE) Dimerization->ERE Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation Degradation->Proliferation inhibits

Figure 2: Fulvestrant's mechanism of action.

Quantitative Data and Method Performance

The following tables summarize the expected performance characteristics of this method, based on validated assays in plasma.[1][5][6][7] Performance in tissue matrices should be independently validated.

Table 3: Calibration Curve and Sensitivity

ParameterValue
Linearity Range 0.05 - 100.0 ng/mL[5][7]
Correlation Coefficient (r²) > 0.99[5][7]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[5][7]
Upper Limit of Quantification (ULOQ) 100.0 ng/mL[5][7]

Table 4: Accuracy and Precision (based on plasma QC samples)

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LQC 0.1< 8.0%[6]< 8.0%[6]86.65 - 107.68%[6]
MQC 3.0< 8.0%[6]< 8.0%[6]86.65 - 107.68%[6]
HQC 80.0< 8.0%[6]< 8.0%[6]86.65 - 107.68%[6]

Table 5: Recovery and Matrix Effect (based on plasma)

ParameterFulvestrantFulvestrant-d3
Mean Extraction Recovery 85.81 - 97.59%[6]~79%[1]
Matrix Effect 90.18 - 95.02% (negligible ion suppression/enhancement)[6]Not explicitly stated, but compensated by IS

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Fulvestrant in tissue samples. The use of a deuterated internal standard, Fulvestrant-d3, is essential for correcting analytical variability and matrix effects, thereby ensuring high-quality data for pharmacokinetic and pharmacodynamic assessments in preclinical and clinical research. The provided protocols and parameters serve as a comprehensive guide for researchers to implement this analytical method in their laboratories. Method validation in the specific tissue matrix of interest is highly recommended to ensure optimal performance.

References

Application Note: High-Throughput Bioanalysis of Fulvestrant in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence (BE) studies.

Abstract

This application note details a robust and sensitive high-throughput method for the quantification of Fulvestrant (B1683766) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Fulvestrant-d3, a stable isotope-labeled internal standard (IS), to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing and analysis.[1][2] The described method utilizes a simple liquid-liquid extraction (LLE) for sample preparation, followed by a rapid isocratic chromatographic separation with a total run time of less than 3.0 minutes, making it ideal for high-throughput applications.[3] The method has been validated over a linear range suitable for clinical research and pharmacokinetic studies.[3][4]

Introduction

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[5] Accurate measurement of Fulvestrant concentrations in plasma is crucial for evaluating its pharmacokinetics, safety, and efficacy. High-throughput screening (HTS) methodologies are essential for analyzing the large number of samples generated from clinical trials and TDM.

The use of a stable isotope-labeled deuterated internal standard, such as Fulvestrant-d3, is the gold standard for quantitative bioanalysis by LC-MS/MS.[2][6] Because the deuterated standard is chemically identical to the analyte, it co-elutes and experiences similar ionization efficiency and matrix effects, providing superior correction for analytical variability compared to other internal standards.[1][7] This note provides a comprehensive protocol for a validated HTS method for Fulvestrant quantification.

Mechanism of Action: Fulvestrant

Fulvestrant is an estrogen receptor (ER) antagonist that binds to the ER and promotes its degradation. This action blocks downstream signaling pathways that lead to the proliferation of ER-positive breast cancer cells.

Caption: Fulvestrant blocks estrogen binding and promotes ER degradation.

Experimental Workflow

The overall workflow for the quantification of Fulvestrant from plasma samples is a multi-step process designed for efficiency and accuracy. The process begins with sample collection and preparation, followed by instrumental analysis and data processing.

HTS_Workflow Plasma 1. Plasma Sample (500 µL) Spike 2. Spike with IS (Fulvestrant-d3) Plasma->Spike LLE 3. Liquid-Liquid Extraction (add MTBE) Spike->LLE Vortex 4. Vortex & Centrifuge LLE->Vortex Evap 5. Evaporate Supernatant Vortex->Evap Recon 6. Reconstitute Evap->Recon LCMS 7. LC-MS/MS Analysis Recon->LCMS Data 8. Data Acquisition (MRM Mode) LCMS->Data Process 9. Peak Integration Data->Process Quant 10. Quantification (Analyte/IS Ratio) Process->Quant Result 11. Final Concentration Report Quant->Result

Caption: High-throughput workflow for Fulvestrant quantification.

Materials and Methods

Reagents and Chemicals
  • Fulvestrant reference standard (≥99% purity)

  • Fulvestrant-d3 internal standard (≥99% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Acetic acid (GR grade)

  • Milli-Q or HPLC grade water

  • Drug-free K3EDTA human plasma

Instrumentation
  • Liquid Chromatography: Shimadzu LC-30AD or equivalent UPLC/HPLC system.[8]

  • Mass Spectrometer: AB Sciex API 3000/4000 or equivalent triple quadrupole mass spectrometer with a Turbo Ion Spray (TIS) or Electrospray Ionization (ESI) source.[3][8]

  • Analytical Column: Chromolith RP-18e (100 x 4.6 mm) or Agilent SB-C18 (2.1 × 50 mm, 1.8 μm).[3][8]

Preparation of Standards and Quality Controls (QC)
  • Stock Solutions: Prepare primary stock solutions of Fulvestrant and Fulvestrant-d3 in acetonitrile at a concentration of 1 mg/mL.[8]

  • Working Solutions: Prepare serial dilutions of the Fulvestrant stock solution with reconstitution solution (20:80, 0.5% acetic acid:acetonitrile) to create working standards for spiking.

  • Internal Standard Working Solution: Dilute the Fulvestrant-d3 stock to a final concentration of 100 ng/mL.[8]

  • Calibration Standards & QCs: Spike drug-free human plasma with the appropriate working solutions to prepare calibration standards and quality control samples at various concentrations.[3] A typical calibration range is 0.100 to 25.0 ng/mL.[3][4] QC samples are typically prepared at low, medium, and high concentration levels.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 500 µL of plasma sample (standard, QC, or unknown) into a 3.0 mL polypropylene (B1209903) tube.

  • Add 10 µL of the Fulvestrant-d3 internal standard working solution to each tube.

  • Add 2.5 mL of methyl tertiary butyl ether (MTBE).[3]

  • Vortex the tubes for approximately 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 20°C.[3]

  • Carefully transfer the upper organic supernatant to a clean labeled vial.

  • Evaporate the solvent to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the dried residue in 500 µL of mobile phase mixture.

  • Vortex briefly and transfer to an autosampler vial for injection.

LC-MS/MS Method Parameters

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography Conditions

Parameter Value Reference
Column Chromolith RP-18e (100 x 4.6 mm) [3]
Mobile Phase 0.5% Acetic Acid : Acetonitrile (20:80, v/v) [3]
Flow Rate 1.0 mL/min (with ~50% flow splitting) [3]
Column Temp. 35°C [3]
Injection Vol. 10 µL N/A

| Run Time | < 3.0 minutes |[3] |

Table 2: Mass Spectrometry Conditions

Parameter Value Reference
Ionization Mode Turbo Ion Spray (TIS), Negative or ESI, Positive [3][8]
Scan Type Multiple Reaction Monitoring (MRM) [3][8]
ISG 1 / ISG 2 60 psi / 60 psi [3]
Curtain Gas 10 psi [3]
Temperature 500°C [3]
IonSpray Voltage 5500 V [3]

| Collision Energy | Fulvestrant: 30V, Fulvestrant-d3: 31V |[3] |

Table 3: MRM Transitions

Analyte Q1 Mass (m/z) Q3 Mass (m/z) Reference
Fulvestrant 605.2 427.4 [3]

| Fulvestrant-d3 (IS) | 608.6 | 430.4 |[3] |

Method Validation Summary

The described method is fully validated according to regulatory guidelines. The key performance characteristics are summarized below.

Table 4: Method Performance Characteristics

Parameter Result Reference
Linearity Range 0.100 - 25.0 ng/mL [3]
Correlation Coefficient (r²) > 0.99 [3][4]
Lower Limit of Quantification (LLOQ) 0.100 ng/mL [3]
Intra-day Precision (%RSD) ≤ 3.1% [3][4]
Inter-day Precision (%RSD) ≤ 2.97% [3][4]
Overall Recovery ~79.3% [3]

| Stability | Stable for 7h (benchtop), 5 freeze-thaw cycles, and long-term at -20°C and -78°C. |[3] |

Conclusion

This application note presents a fast, sensitive, and reliable LC-MS/MS method for the high-throughput quantification of Fulvestrant in human plasma. The use of a deuterated internal standard (Fulvestrant-d3) ensures exceptional accuracy and reproducibility. The simple LLE sample preparation and short chromatographic run time make this method highly suitable for the analysis of large sample batches in a regulated clinical or research environment, supporting pharmacokinetic and therapeutic drug monitoring studies.

References

Application Notes and Protocols: The Use of Fulvestrant-9-sulfone-d3 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Fulvestrant-9-sulfone-d3 as a crucial tool in the drug metabolism and pharmacokinetic (DMPK) profiling of Fulvestrant (B1683766). The inclusion of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in bioanalytical assays.

Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] Its metabolic profile includes oxidation at the 9-position of the steroid nucleus to form sulfone metabolites.[1] Due to their low plasma concentrations, the accurate quantification of these metabolites necessitates a robust and sensitive analytical method, for which a deuterated internal standard like this compound is indispensable.

Core Principles of Deuterated Internal Standards in DMPK

Deuterated internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3] By replacing one or more hydrogen atoms with deuterium, a stable isotope, the resulting molecule is chemically identical to the analyte of interest but has a higher mass. This allows it to be distinguished by the mass spectrometer.

Key advantages include:

  • Correction for Matrix Effects: Biological samples like plasma are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since the deuterated standard co-elutes with the analyte and has the same physicochemical properties, it experiences the same matrix effects, allowing for accurate normalization of the signal.

  • Compensation for Sample Preparation Variability: Losses can occur during sample extraction and processing. By adding the deuterated internal standard at the beginning of the workflow, it accounts for these losses, ensuring the ratio of the analyte to the internal standard remains constant.

  • Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the accuracy and precision of quantitative data, which is critical for reliable pharmacokinetic modeling and regulatory submissions.

Experimental Protocols

The following protocols are adapted from validated methods for the analysis of Fulvestrant and can be applied to the quantification of its sulfone metabolite using this compound.

Protocol 1: Quantification of Fulvestrant and Fulvestrant-9-sulfone in Human Plasma using LC-MS/MS

This protocol is based on a liquid-liquid extraction (LLE) method.

1. Materials and Reagents:

  • Fulvestrant and Fulvestrant-9-sulfone analytical standards

  • This compound (internal standard)

  • Human plasma (with appropriate anticoagulant)

  • Methyl tertiary butyl ether (MTBE)

  • Acetonitrile (HPLC grade)

  • Acetic acid

  • Water (deionized or HPLC grade)

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of Fulvestrant, Fulvestrant-9-sulfone, and this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working solutions by serial dilution of the stock solutions.

  • Spike blank human plasma with working solutions to create calibration standards and QC samples at various concentrations. A typical calibration range for Fulvestrant is 0.1 to 25.0 ng/mL.[1] The range for the sulfone metabolite should be determined based on expected physiological concentrations.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma sample (calibrator, QC, or unknown), add a specific volume of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 3 mL of MTBE.

  • Vortex for 10 minutes to extract the analytes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

4. LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1200 series or equivalent
Column Chromolith RP-18e (100 x 4.6 mm) or equivalent
Mobile Phase 0.5% Acetic acid in water : Acetonitrile (20:80, v/v)
Flow Rate 1.0 mL/min (with 50% split)
Column Temp. 35°C
Injection Vol. 10 µL
MS System API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be optimized for Fulvestrant-9-sulfone and this compound
Fulvestrant m/z 605.2 → 427.4[1]
Fulvestrant-d3 m/z 608.6 → 430.4[1]
Collision Energy To be optimized (e.g., 30-35 V)[1]

Note: The MRM transitions for Fulvestrant-9-sulfone and its deuterated internal standard will need to be determined experimentally. The precursor ion will be the [M-H]⁻ of the sulfone metabolite, and the product ion will be a characteristic fragment.

Protocol 2: Quantification of Fulvestrant and Fulvestrant-9-sulfone in Rat Plasma using LC-MS/MS

This protocol utilizes a supported-liquid extraction (SLE) method, which can offer higher throughput.

1. Materials and Reagents:

  • As per Protocol 1, with rat plasma instead of human plasma.

  • SLE cartridges.

2. Preparation of Standards and QCs:

  • As per Protocol 1, using rat plasma. A typical calibration range for Fulvestrant in rat plasma is 0.05 to 100.0 ng/mL.[2][4]

3. Sample Preparation (Supported-Liquid Extraction):

  • To 100 µL of rat plasma sample, add the this compound internal standard.

  • Load the sample onto the SLE cartridge and wait for 5 minutes.

  • Elute the analytes with an appropriate organic solvent (e.g., MTBE).

  • Evaporate the eluate to dryness.

  • Reconstitute in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

ParameterCondition
LC System Shimadzu LC-20AD or equivalent
Column Agilent SB-C18 (2.1 x 50 mm, 3.5 µm) or equivalent
Mobile Phase Acetonitrile : Water (75:25, v/v) with 1mM ammonium (B1175870) acetate
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System API 5500 or equivalent
Ionization Mode ESI, Negative
MRM Transitions To be optimized for Fulvestrant-9-sulfone and this compound
Fulvestrant m/z 605.5 → 427.5[2][4]
Fulvestrant-d3 m/z 608.5 → 430.5[2][4]

Data Presentation

The following tables summarize typical validation and pharmacokinetic data obtained from studies using a deuterated internal standard for Fulvestrant analysis. Similar tables should be generated when validating the method for Fulvestrant-9-sulfone.

Table 1: Bioanalytical Method Validation Parameters for Fulvestrant in Human Plasma [1]

ParameterResult
Linearity Range 0.100 - 25.0 ng/mL
Correlation Coefficient (r²) >0.99
Intra-day Precision (%RSD) ≤ 3.1%
Inter-day Precision (%RSD) ≤ 2.97%
Accuracy (% Bias) 84.5% - 100.0%
Overall Recovery (Fulvestrant) 68.16%
Overall Recovery (Fulvestrant-d3) 79.29%
Matrix Effect Negligible

Table 2: Pharmacokinetic Parameters of Fulvestrant in Rats Following Intramuscular Administration [5]

ParameterFormulation AFormulation BFormulation C
Tmax (day) 6.7 ± 0.85.3 ± 0.85.0 ± 0.0
Cmax (ng/mL) 13.27 ± 2.0623.30 ± 3.1233.00 ± 5.74
AUC0-t (dng/mL) 423.10 ± 38.66477.11 ± 45.30477.74 ± 47.89
AUC0-∞ (dng/mL) 580.61 ± 46.78565.35 ± 41.99503.62 ± 49.83

Visualizations

Signaling Pathway of Fulvestrant

Caption: Mechanism of action of Fulvestrant in breast cancer cells.

Experimental Workflow for DMPK Analysis

DMPK_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Animal_Dosing In vivo Study (Animal Dosing) Plasma_Collection Plasma Sample Collection Animal_Dosing->Plasma_Collection Add_IS Add this compound (Internal Standard) Plasma_Collection->Add_IS Extraction Liquid-Liquid or Supported-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing PK_Parameters Pharmacokinetic Parameter Calculation Data_Processing->PK_Parameters Metabolite_Profiling Metabolite Profiling Data_Processing->Metabolite_Profiling

Caption: General workflow for a DMPK study using a deuterated internal standard.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Fulvestrant and its Deuterated Sulfone Metabolite by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous chromatographic separation and quantification of the selective estrogen receptor degrader (SERD), Fulvestrant, and its primary sulfone metabolite. The method also includes the use of their respective deuterated internal standards, Fulvestrant-d3 and a proposed Fulvestrant-d3 sulfone, to ensure high accuracy and precision in complex biological matrices. This robust and sensitive LC-MS/MS method is suitable for pharmacokinetic studies, drug metabolism research, and quality control of Fulvestrant formulations.

Introduction

Fulvestrant is a crucial therapeutic agent in the treatment of hormone receptor-positive breast cancer. Its metabolic fate is of significant interest to researchers and drug development professionals. A key metabolic pathway for Fulvestrant is the oxidation of its sulfoxide (B87167) moiety to a sulfone metabolite.[1] Accurate and simultaneous quantification of both the parent drug and this metabolite is essential for understanding the drug's pharmacokinetics and metabolic profile.

This protocol outlines a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that provides the necessary selectivity and sensitivity for these measurements. The use of stable isotope-labeled internal standards for both analytes minimizes matrix effects and improves the reliability of the results.

Signaling Pathway of Fulvestrant

Fulvestrant functions as a selective estrogen receptor degrader (SERD). It competitively binds to the estrogen receptor (ER), leading to the downregulation and degradation of the receptor. This action blocks the estrogen-driven proliferation of breast cancer cells.

Fulvestrant_Signaling_Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Nucleus Nucleus ER->Nucleus Translocates Degradation ER Degradation ER->Degradation Leads to Fulvestrant Fulvestrant Fulvestrant->ER Binds & Blocks GeneTranscription Gene Transcription & Cell Proliferation Nucleus->GeneTranscription Initiates Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing PlasmaSample Plasma Sample AddIS Add Internal Standards (Fulvestrant-d3 & Fulvestrant-d3 Sulfone) PlasmaSample->AddIS Extraction Liquid-Liquid or Supported-Liquid Extraction AddIS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Fulvestrant and its Metabolite Fulvestrant-9-sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the estrogen receptor antagonist Fulvestrant and its metabolite, Fulvestrant-9-sulfone, in biological matrices. The method utilizes Fulvestrant-d3 and Fulvestrant-9-sulfone-d3 as internal standards for accurate and precise quantification. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, drug metabolism, and bioanalytical studies.

Introduction

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer. Understanding its metabolic fate is crucial for evaluating its overall efficacy and safety profile. One of the identified metabolites is Fulvestrant-9-sulfone. This application note provides a detailed protocol for the extraction and quantification of both Fulvestrant and Fulvestrant-9-sulfone using a highly selective and sensitive LC-MS/MS method with Multiple Reaction Monitoring (MRM).

Experimental

Analytes and Internal Standards
  • Analytes: Fulvestrant, Fulvestrant-9-sulfone

  • Internal Standards (IS): Fulvestrant-d3, this compound

MRM Transitions and Mass Spectrometry Parameters

Mass spectrometric detection was performed on a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. The optimized MRM transitions and compound-specific parameters are summarized in the tables below.

Table 1: MRM Transitions for Fulvestrant and Fulvestrant-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Fulvestrant605.5427.5200-35-70
Fulvestrant-d3 (IS)608.5430.5200-35-70

Table 2: MRM Transitions for Fulvestrant-9-sulfone and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Fulvestrant-9-sulfone621.8541.8200-40-75
This compound (IS)624.8544.8200-40-75

*Note: The product ion for Fulvestrant-9-sulfone and its deuterated internal standard is predicted based on the common neutral loss of SO₃ (80 Da) from sulfone-containing compounds in negative ion mode mass spectrometry. These transitions may require further optimization on the specific mass spectrometer being used.

Liquid Chromatography

A standard reverse-phase liquid chromatography method is employed for the separation of the analytes.

Table 3: Liquid Chromatography Parameters

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate0.4 mL/min
Gradient50% B to 95% B over 3 min, hold at 95% B for 1 min, return to 50% B and equilibrate for 1 min
Injection Volume10 µL
Column Temperature40 °C
Sample Preparation: Protein Precipitation
  • To 100 µL of plasma/serum sample, add 20 µL of internal standard working solution (containing Fulvestrant-d3 and this compound).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile:water.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma/Serum Sample add_is Add Internal Standards (Fulvestrant-d3, this compound) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: LC-MS/MS analytical workflow.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to its corresponding internal standard. A calibration curve is generated by plotting the peak area ratios against the known concentrations of the calibration standards using a weighted (1/x²) linear regression.

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive and selective quantification of Fulvestrant and its metabolite, Fulvestrant-9-sulfone, in biological samples using LC-MS/MS. The use of stable isotope-labeled internal standards ensures high accuracy and precision, making this method suitable for a wide range of research and drug development applications.

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects with Fulvestrant-9-sulfone-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Fulvestrant-9-sulfone-d3 as an internal standard to minimize matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating matrix effects in LC-MS bioanalysis.[3] Since this compound is chemically and structurally almost identical to the analyte (Fulvestrant), it co-elutes and experiences the same degree of ion suppression or enhancement.[4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.

Q3: What are the key indicators of significant matrix effects in my assay?

A3: High variability in the analyte response across different lots of blank matrix, poor precision and accuracy in quality control (QC) samples, and inconsistent analyte to internal standard area ratios are strong indicators of significant matrix effects.[5] Additionally, a calculated matrix factor significantly deviating from 1 (e.g., <0.85 for suppression or >1.15 for enhancement) confirms the presence of matrix effects.[6]

Q4: Can this compound completely eliminate matrix effects?

A4: While this compound is highly effective at compensating for matrix effects, it may not completely eliminate them.[3] The goal is to ensure that the internal standard tracks the analyte's behavior in the presence of matrix components, leading to a consistent and reliable analyte/internal standard peak area ratio. Proper sample preparation and chromatographic optimization are still crucial to minimize the overall impact of the matrix.

Troubleshooting Guides

Issue 1: High Variability and Poor Precision in QC Samples

Symptoms:

  • High coefficient of variation (%CV) for replicate QC samples.

  • Inaccurate quantification of QC samples at different concentrations.

  • Inconsistent peak area ratios of Fulvestrant (B1683766) to this compound.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Differential Matrix Effects Even with a deuterated internal standard, slight chromatographic separation can lead to differential ion suppression. Ensure perfect co-elution of Fulvestrant and this compound by optimizing the LC gradient and column chemistry.[5]
Sample Preparation Inconsistency Inconsistent extraction recovery between the analyte and internal standard can introduce variability. Re-evaluate and optimize the sample preparation method (e.g., LLE, SPE) to ensure consistent recovery for both compounds.
Pipetting or Dilution Errors Inaccurate addition of the internal standard or sample dilutions will lead to imprecise results. Verify the calibration and performance of all pipettes and automated liquid handlers. Prepare fresh calibration standards and QC samples.
Contamination Contamination in the LC-MS system can cause sporadic ion suppression or enhancement. Flush the system thoroughly and run blank injections to ensure the system is clean.
Issue 2: Unexpected Ion Suppression or Enhancement

Symptoms:

  • Consistently low or high analyte response, even with the internal standard.

  • Difficulty achieving the desired lower limit of quantification (LLOQ).

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Strong Matrix Effects Overwhelming the System High concentrations of matrix components, such as phospholipids, can cause significant ion suppression. Implement a more rigorous sample clean-up procedure, like solid-phase extraction (SPE), to remove these interferences.
Suboptimal Ion Source Parameters Ion source settings (e.g., temperature, gas flows, voltage) can influence the severity of matrix effects. Optimize ion source parameters to maximize analyte response and minimize the impact of co-eluting matrix components.
Chromatographic Co-elution with a Major Interference A significant matrix component may be co-eluting directly with the analyte and internal standard. Adjust the chromatographic method (e.g., change the mobile phase composition, gradient slope, or column) to separate the analyte from the interfering peak.

Quantitative Data Summary

The use of a deuterated internal standard like Fulvestrant-d3 has been shown to effectively minimize the impact of matrix effects in the bioanalysis of Fulvestrant.

Table 1: Matrix Effect of Fulvestrant in Rat Plasma Using Fulvestrant-d3 as Internal Standard

QC LevelConcentration (ng/mL)Matrix Effect (%)RSD (%)
LQC0.195.026.28
MQC3.090.184.35
HQC80.092.675.12
Data adapted from a study on Fulvestrant determination in rat plasma.[6] A matrix effect between 85% and 115% is generally considered acceptable.

Table 2: IS-Normalized Matrix Factor for Fulvestrant in Human Plasma

QC LevelConcentration (ng/mL)IS Normalized Matrix FactorPrecision (%CV)
LQC0.30.8931.08
HQC20.00.9833.45
Data from a validated LC-MS/MS method for Fulvestrant in human plasma.[7][8] An IS-normalized matrix factor close to 1 with low %CV indicates effective compensation for matrix effects.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction - LLE)

This protocol is adapted from a validated method for the determination of Fulvestrant in human plasma.[7]

  • Pipette 500 µL of human plasma into a pre-labeled tube.

  • Add the internal standard solution (Fulvestrant-d3).

  • Add 3.0 mL of the extraction solvent (e.g., methyl tertiary butyl ether).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 10°C.

  • Transfer the supernatant organic layer into a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the mobile phase.

  • Inject the sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following parameters are based on a published method for Fulvestrant analysis.[9][10]

  • LC System: Agilent 1200 series or equivalent

  • Column: Agilent SB-C18 (2.1 x 50 mm, 3.5 µm)

  • Mobile Phase: Isocratic elution with a suitable composition (e.g., Acetonitrile and water with a buffer).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • MS System: API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fulvestrant: m/z 605.5 → 427.5[9][10]

    • Fulvestrant-d3: m/z 608.5 → 430.5[9][10]

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, Collision Gas, IonSpray Voltage, Temperature).

Visualizations

Caption: Experimental workflow for LC-MS analysis of Fulvestrant.

troubleshooting_workflow start Poor Precision or Inaccurate Results check_coelution Check Analyte & IS Co-elution start->check_coelution optimize_lc Optimize LC Method check_coelution->optimize_lc No check_sample_prep Review Sample Prep Protocol check_coelution->check_sample_prep Yes optimize_lc->check_coelution optimize_prep Optimize Extraction/Reconstitution check_sample_prep->optimize_prep No check_system Investigate System Contamination check_sample_prep->check_system Yes optimize_prep->check_sample_prep clean_system Clean LC-MS System check_system->clean_system Yes end Problem Resolved check_system->end No clean_system->check_system

Caption: Troubleshooting workflow for matrix effect issues.

References

Technical Support Center: Troubleshooting Poor Signal Intensity of Fulvestrant-9-sulfone-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor signal intensity of Fulvestrant-9-sulfone-d3 in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of Fulvestrant-9-sulfone, a metabolite of the estrogen receptor antagonist Fulvestrant (B1683766). It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The incorporation of deuterium (B1214612) atoms (d3) results in a mass shift, allowing it to be distinguished from the endogenous (non-deuterated) analyte. As a stable isotope-labeled internal standard (SIL-IS), it is considered the gold standard for compensating for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of quantification.

Q2: I am observing a consistently low or no signal for this compound. What are the primary areas to investigate?

A weak or absent signal for your internal standard can stem from several factors. A systematic approach to troubleshooting is recommended. The main areas to investigate include:

  • LC-MS/MS System Performance: Verify the overall health and performance of your instrument.

  • Sample Preparation and Extraction: Evaluate the efficiency and consistency of your sample cleanup and extraction procedures.

  • Chromatographic Conditions: Ensure optimal separation and elution of the analyte and internal standard.

  • Mass Spectrometry Parameters: Confirm that the MS settings are appropriate for the detection of this compound.

  • Internal Standard Integrity: Check the purity, concentration, and stability of your this compound standard.

Q3: Could the poor signal be due to the stability of the deuterated label?

While deuterium labels on stable positions of a molecule are generally robust, the chemical environment can sometimes facilitate isotopic exchange (H/D back-exchange), where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This is more likely to occur at labile positions, such as on heteroatoms or carbons adjacent to carbonyl groups. Storing or analyzing deuterated compounds in strongly acidic or basic solutions can also catalyze this exchange.[1][2] A loss of the deuterium label would lead to a decrease in the signal at the expected m/z for this compound and a corresponding increase in the signal for the unlabeled Fulvestrant-9-sulfone.

Q4: How do matrix effects impact the signal intensity of my internal standard?

Matrix effects, such as ion suppression or enhancement, are a common cause of poor signal intensity in LC-MS/MS analysis.[3][4][5] Co-eluting endogenous or exogenous compounds from the sample matrix can compete with the analyte and internal standard for ionization in the MS source, leading to a reduced signal. Even with a co-eluting SIL-IS, differential matrix effects can occur, where the analyte and IS are affected to different extents, compromising quantification.

Troubleshooting Guides

Guide 1: Systematic Investigation of Poor Signal Intensity

This guide provides a step-by-step workflow to diagnose the root cause of poor this compound signal intensity.

Diagram: Troubleshooting Workflow for Poor Internal Standard Signal

Troubleshooting_Workflow Troubleshooting Workflow for Poor IS Signal start Start: Poor Signal of This compound check_system 1. Verify LC-MS/MS System Performance start->check_system system_ok System OK? check_system->system_ok troubleshoot_system Troubleshoot Instrument (Leaks, Contamination, Source) system_ok->troubleshoot_system No check_sample_prep 2. Evaluate Sample Preparation & Extraction system_ok->check_sample_prep Yes troubleshoot_system->check_system sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok optimize_sample_prep Optimize Extraction (Recovery, Matrix Effects) sample_prep_ok->optimize_sample_prep No check_chromatography 3. Assess Chromatographic Conditions sample_prep_ok->check_chromatography Yes optimize_sample_prep->check_sample_prep chromatography_ok Chromatography OK? check_chromatography->chromatography_ok optimize_chromatography Optimize LC Method (Co-elution, Peak Shape) chromatography_ok->optimize_chromatography No check_ms_params 4. Review MS Parameters chromatography_ok->check_ms_params Yes optimize_chromatography->check_chromatography ms_params_ok MS Parameters OK? check_ms_params->ms_params_ok optimize_ms_params Optimize MS Settings (MRM, Source Conditions) ms_params_ok->optimize_ms_params No check_is_integrity 5. Investigate IS Integrity ms_params_ok->check_is_integrity Yes optimize_ms_params->check_ms_params is_integrity_ok IS Integrity OK? check_is_integrity->is_integrity_ok replace_is Prepare Fresh IS Solution/Order New Lot is_integrity_ok->replace_is No end Signal Restored is_integrity_ok->end Yes replace_is->check_is_integrity

Caption: A step-by-step workflow for troubleshooting poor internal standard signal.

Guide 2: Investigating Matrix Effects

Matrix effects are a primary suspect when dealing with poor signal intensity. This guide provides a protocol to assess their impact.

Experimental Protocol: Matrix Effect Evaluation

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Fulvestrant-9-sulfone and its deuterated internal standard in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank matrix (e.g., plasma, urine) extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A Matrix Effect value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Sample SetDescriptionPurpose
Set A Analyte and IS in clean solventEstablishes the baseline instrument response without matrix interference.
Set B Blank matrix extract spiked with analyte and ISMeasures the impact of the matrix on the ionization of the analyte and IS (Matrix Effect).
Set C Blank matrix spiked with analyte and IS before extractionEvaluates the efficiency of the sample extraction process (Recovery).

Diagram: Experimental Workflow for Matrix Effect Evaluation

Matrix_Effect_Workflow Workflow for Matrix Effect Evaluation start Start prep_A Prepare Set A: Neat Solution start->prep_A prep_B Prepare Set B: Post-Extraction Spike start->prep_B prep_C Prepare Set C: Pre-Extraction Spike start->prep_C analyze Analyze all sets by LC-MS/MS prep_A->analyze prep_B->analyze prep_C->analyze calculate Calculate Matrix Effect and Recovery analyze->calculate evaluate Evaluate Results calculate->evaluate end End evaluate->end

Caption: A workflow for evaluating matrix effects in LC-MS/MS experiments.

Experimental Protocols

Protocol 1: Suggested LC-MS/MS Parameters for Fulvestrant and its Metabolites

While optimal parameters should be determined empirically on your specific instrument, the following provides a starting point based on published methods for Fulvestrant and related compounds.[6][7]

Liquid Chromatography:

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol
Gradient Start with a low percentage of B, ramp up to elute analytes, then re-equilibrate.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL

Mass Spectrometry (Triple Quadrupole):

ParameterSuggested Setting
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
MRM Transitions See table below
Ion Source Temp. 400 - 550 °C
Nebulizer Gas 40 - 60 psi
Curtain Gas 20 - 30 psi
Collision Gas Nitrogen, pressure optimized for fragmentation

Predicted MRM Transitions:

Based on the structure of Fulvestrant-9-sulfone and typical fragmentation of sulfated steroids, the following are plausible MRM transitions to monitor. It is crucial to perform a product ion scan to confirm the optimal transitions on your instrument. The loss of the SO3 group (80 Da) is a characteristic fragmentation for sulfated compounds.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z) - Predicted
Fulvestrant-9-sulfone 685.3 [M-H]⁻605.3 ([M-H-SO3]⁻)
This compound 688.3 [M-H]⁻608.3 ([M-H-SO3]⁻)

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Visualizations

Fulvestrant Metabolism

Fulvestrant undergoes extensive metabolism, including oxidation, sulfonation, and glucuronidation. The 9-sulfone metabolite is formed through the oxidation of the sulfinyl group in the side chain of the parent drug.

Diagram: Simplified Metabolic Pathway of Fulvestrant

Fulvestrant_Metabolism Simplified Metabolic Pathway of Fulvestrant fulvestrant Fulvestrant oxidation Oxidation (CYP3A4) fulvestrant->oxidation sulfonation Sulfonation (SULTs) fulvestrant->sulfonation glucuronidation Glucuronidation (UGTs) fulvestrant->glucuronidation sulfone_metabolite Fulvestrant-9-sulfone oxidation->sulfone_metabolite other_metabolites Other Oxidized, Sulfated, and Glucuronidated Metabolites sulfonation->other_metabolites glucuronidation->other_metabolites

Caption: Simplified overview of the major metabolic pathways of Fulvestrant.

References

Technical Support Center: Optimizing Fulvestrant and Internal Standard Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Fulvestrant (B1683766). Our aim is to help you improve the recovery of Fulvestrant and its internal standard from plasma samples, ensuring accurate and reliable results in your pharmacokinetic and therapeutic drug monitoring studies.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of Fulvestrant and its internal standard from plasma.

Issue 1: Low Recovery of Fulvestrant and/or Internal Standard

Low recovery is a frequent challenge in bioanalysis. The following sections break down potential causes and solutions based on the extraction method employed.

For Solid-Phase Extraction (SPE)

Potential Cause: Inappropriate sorbent selection for Fulvestrant's properties.

Solution: Fulvestrant is a lipophilic compound. Reversed-phase sorbents are generally suitable. Studies have shown that C8 sorbents can yield higher recoveries for Fulvestrant compared to C18, potentially due to Fulvestrant being too strongly retained on the C18 sorbent.[1]

Potential Cause: Suboptimal wash or elution solvent composition.

Solution:

  • Wash Solvent: The wash solvent should be strong enough to remove interferences without eluting the analyte. A common approach is to use water followed by a low percentage of organic solvent, such as 5% methanol (B129727) in water, to remove plasma proteins.[1]

  • Elution Solvent: The elution solvent must be strong enough to desorb Fulvestrant from the sorbent. Methanol has been demonstrated to be an effective elution solvent for Fulvestrant from a C8 sorbent, achieving recoveries of ≥92.3%.[1] Using acidified or alkalized methanol can also be tested to see if altering the pH improves recovery.[1]

Potential Cause: Insufficient elution volume.

Solution: Ensure the volume of the elution solvent is adequate to fully elute the analyte from the SPE cartridge. It may be beneficial to perform the elution in two steps and combine the eluates.[1]

Potential Cause: Sample overload.

Solution: If the sample concentration is too high for the capacity of the SPE cartridge, the analyte may not be fully retained. In this case, consider using a larger SPE cartridge or diluting the plasma sample before loading.

For Liquid-Liquid Extraction (LLE)

Potential Cause: Incorrect choice of extraction solvent.

Solution: The extraction solvent should have a high affinity for Fulvestrant and be immiscible with the aqueous plasma sample. Methyl tertiary butyl ether (MTBE) has been successfully used as an extraction solvent for Fulvestrant from human plasma, yielding an overall mean recovery of 79.29% for the internal standard Fulvestrant-D3.[2][3][4]

Potential Cause: Suboptimal pH of the aqueous phase.

Solution: The pH of the plasma sample can influence the ionization state of Fulvestrant and its subsequent partitioning into the organic solvent. While specific studies on the effect of pH on Fulvestrant LLE are not detailed in the provided results, adjusting the pH to suppress the ionization of Fulvestrant (which is weakly acidic) could potentially improve its extraction into an organic solvent.

Potential Cause: Inefficient phase separation.

Solution: Ensure complete separation of the aqueous and organic phases after extraction. This can be achieved by adequate centrifugation time and speed (e.g., 4000 rpm for 5 minutes).[2] Emulsion formation can be an issue; in such cases, techniques like adding salt, heating, or filtration can be attempted.

General Troubleshooting for All Extraction Methods

Potential Cause: Inconsistent sample handling and preparation.

Solution: Maintain consistency in all steps of the sample preparation process, including vortexing time and speed, and centrifugation temperature and duration. For LLE, a vortex time of approximately 10 minutes has been used.[2]

Potential Cause: Degradation of Fulvestrant or the internal standard.

Solution: Assess the stability of Fulvestrant and its internal standard under the experimental conditions. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at storage temperatures. One study showed that Fulvestrant and its internal standard were stable in human plasma for at least five freeze-thaw cycles when stored at -78 ± 5 °C.[2]

Potential Cause: Issues with the internal standard.

Solution: A stable isotope-labeled internal standard, such as Fulvestrant-D3, is highly recommended to compensate for variability in extraction recovery and matrix effects.[2][3][4][5] If the recovery of the internal standard is low, investigate the same potential causes as for Fulvestrant.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for Fulvestrant analysis?

A stable isotope-labeled internal standard is the most appropriate choice. Fulvestrant-D3 is a commonly used and effective internal standard for the LC-MS/MS quantification of Fulvestrant in plasma.[2][3][4][5]

Q2: What are the expected recovery rates for Fulvestrant and its internal standard?

Recovery can vary depending on the extraction method and optimization.

  • SPE: Using a C8 sorbent with methanol as the elution solvent, extraction recoveries of ≥92.3% have been achieved for Fulvestrant.[1]

  • LLE: With MTBE as the extraction solvent, mean recoveries for Fulvestrant have been reported at 65.00% (High QC), 68.30% (Medium QC), and 71.17% (Low QC), with an overall mean recovery of 79.29% for the internal standard Fulvestrant-D3.[2]

Q3: How can I minimize matrix effects in my analysis?

Matrix effects, where components in the plasma interfere with the ionization of the analyte and internal standard, can be a significant source of variability.

  • Efficient Sample Cleanup: Employing a robust extraction method like SPE can effectively remove many interfering matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard (like Fulvestrant-D3) is the best way to compensate for matrix effects as it will be affected similarly to the analyte.[6]

  • Chromatographic Separation: Optimize the LC method to separate Fulvestrant and its internal standard from any remaining matrix components that may cause ion suppression or enhancement.

Q4: What are the key parameters to optimize for a new extraction method for Fulvestrant?

When developing a new extraction method, systematically optimize the following parameters:

  • For SPE: Sorbent type, wash solvent composition and volume, elution solvent composition and volume, and sample pH.

  • For LLE: Extraction solvent type and volume, sample pH, and mixing and centrifugation conditions.

  • For DLLME: Type and volume of extraction and disperser solvents, sample pH, and salt addition.[7]

Quantitative Data Summary

Table 1: Recovery of Fulvestrant and Internal Standard (IS) using Liquid-Liquid Extraction (LLE)

AnalyteQuality Control LevelMean Recovery (%)%CV
FulvestrantHigh QC65.004.53
FulvestrantMedium QC168.304.53
FulvestrantLow QC71.174.53
Overall Fulvestrant 68.16 4.53
Fulvestrant-D3 (IS)Medium QC179.297.45

Data sourced from a study using methyl tertiary butyl ether (MTBE) as the extraction solvent.[2]

Table 2: Recovery of Fulvestrant using Solid-Phase Extraction (SPE)

SPE SorbentElution SolventMean Recovery (%)
C8Methanol≥92.3

Data sourced from a study optimizing SPE conditions for several breast cancer drugs, including Fulvestrant.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) using C8 Sorbent

This protocol is based on a method developed for the simultaneous extraction of six breast cancer drugs, including Fulvestrant.[1]

  • Sample Pre-treatment: Dilute plasma samples with Milli-Q water.

  • SPE Cartridge Conditioning: Condition a C8 SPE cartridge with methanol followed by Milli-Q water.

  • Sample Loading: Apply the diluted plasma sample to the conditioned SPE cartridge.

  • Washing: Wash the sorbent with Milli-Q water and then with 5% methanol in water to remove plasma proteins.

  • Elution: Elute the analytes with two portions of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) using Methyl Tertiary Butyl Ether (MTBE)

This protocol is based on a validated LC-MS/MS method for the estimation of Fulvestrant in human plasma.[2][3][4]

  • Sample Preparation: To a 500 µL aliquot of human plasma in a polypropylene (B1209903) tube, add 10 µL of the internal standard solution (Fulvestrant-D3).

  • Extraction: Add 2.5 mL of methyl tertiary butyl ether (MTBE).

  • Vortexing: Vortex the sample for approximately 10 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for approximately 5 minutes at 20°C.

  • Supernatant Transfer: Transfer the supernatant (organic layer) to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness at 40°C.

  • Reconstitution: Dissolve the residue in 100 µL of the mobile phase.

Visualizations

SPE_Workflow Start Start: Plasma Sample Pre_treatment Sample Pre-treatment (Dilution with Water) Start->Pre_treatment Sample_Loading Sample Loading Pre_treatment->Sample_Loading Conditioning SPE Cartridge Conditioning (Methanol, then Water) Conditioning->Sample_Loading Washing Washing (Water, then 5% Methanol) Sample_Loading->Washing Elution Elution (Methanol) Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow for Fulvestrant.

LLE_Workflow Start Start: Plasma Sample (500 µL) Add_IS Add Internal Standard (Fulvestrant-D3) Start->Add_IS Add_Solvent Add Extraction Solvent (2.5 mL MTBE) Add_IS->Add_Solvent Vortex Vortex (10 minutes) Add_Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 5 min) Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant (Organic Layer) Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness (40°C) Transfer_Supernatant->Evaporate Reconstitute Reconstitute (100 µL Mobile Phase) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for Fulvestrant.

Troubleshooting_Logic Low_Recovery Low Recovery of Fulvestrant or IS Check_Method Identify Extraction Method Low_Recovery->Check_Method SPE_Issues SPE Issues Check_Method->SPE_Issues SPE LLE_Issues LLE Issues Check_Method->LLE_Issues LLE General_Issues General Issues Check_Method->General_Issues All Methods SPE_Solutions Check: - Sorbent Type (C8 vs C18) - Wash/Elution Solvents - Elution Volume - Sample Load SPE_Issues->SPE_Solutions LLE_Solutions Check: - Extraction Solvent (e.g., MTBE) - Sample pH - Phase Separation LLE_Issues->LLE_Solutions General_Solutions Check: - Sample Handling Consistency - Analyte Stability - Internal Standard Performance General_Issues->General_Solutions

Caption: Troubleshooting Logic for Low Recovery Issues.

References

Dealing with interfering peaks in the chromatogram of Fulvestrant

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Fulvestrant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to interfering peaks in their chromatograms.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of Fulvestrant, providing potential causes and recommended solutions.

Q1: I am observing an unexpected peak that is co-eluting or closely eluting with my Fulvestrant peak. What are the potential sources of this interference?

A1: Interfering peaks in the chromatogram of Fulvestrant can originate from several sources:

  • Related Compounds and Impurities: These can be introduced during the synthesis of the drug substance or form during storage. Common Fulvestrant impurities include its diastereomers (Fulvestrant Sulfoxide A and Sulfoxide B), enantiomers, and other related compounds.[1][2]

  • Degradation Products: Fulvestrant can degrade under various stress conditions such as acidic or alkaline hydrolysis, oxidation, and exposure to heat or light.[3][4][5][6] These degradation products can appear as extra peaks in your chromatogram.

  • Formulation Excipients: While many studies report no interference from excipients, some components of the formulation matrix, especially in injectable solutions, can cause interfering peaks.[3][7][8] Co-solvents like benzyl (B1604629) alcohol and benzyl benzoate, which are common in Fulvestrant injections, can be a source of interference if not properly separated.[9] Additionally, reactive impurities within excipients, such as aldehydes or peroxides, could potentially react with Fulvestrant and form new interfering compounds.[10]

  • Contamination: Contamination from the sample preparation process, the HPLC/UPLC system itself (e.g., from previous analyses), or the solvents and reagents used can lead to extraneous peaks.

Q2: How can I identify the source of the interfering peak?

A2: A systematic approach is crucial for identifying the source of interference. The following workflow can be used:

G cluster_0 Troubleshooting Workflow for Interfering Peaks start Interfering Peak Observed blank_injection Inject a Blank (Mobile Phase/Solvent) start->blank_injection peak_present_blank Peak Present? blank_injection->peak_present_blank system_contamination Source: System/Solvent Contamination peak_present_blank->system_contamination Yes placebo_injection Inject a Placebo (Formulation without Fulvestrant) peak_present_blank->placebo_injection No clean_system Action: Clean System, Use Fresh Solvents system_contamination->clean_system end Interference Identified clean_system->end peak_present_placebo Peak Present? placebo_injection->peak_present_placebo excipient_interference Source: Excipient Interference peak_present_placebo->excipient_interference Yes forced_degradation Perform Forced Degradation Studies peak_present_placebo->forced_degradation No modify_method Action: Modify Chromatographic Method excipient_interference->modify_method modify_method->end compare_retention Compare Retention Times forced_degradation->compare_retention degradation_product Source: Degradation Product compare_retention->degradation_product Match impurity_standard Inject Impurity Reference Standards compare_retention->impurity_standard No Match use_si_method Action: Use Stability-Indicating Method degradation_product->use_si_method use_si_method->end match_retention Retention Time Match? impurity_standard->match_retention known_impurity Source: Known Impurity match_retention->known_impurity Yes unknown Source: Unknown match_retention->unknown No quantify_impurity Action: Quantify Impurity known_impurity->quantify_impurity quantify_impurity->end ms_analysis Action: Mass Spectrometry (MS) Analysis unknown->ms_analysis ms_analysis->end

Caption: A flowchart for identifying interfering peaks.

Q3: My chromatographic method is not separating Fulvestrant from a known impurity. What adjustments can I make to my HPLC/UPLC method?

A3: To improve the separation of Fulvestrant from an interfering peak, you can modify several chromatographic parameters. The goal is to alter the selectivity of your method.

  • Mobile Phase Composition:

    • Organic Modifier: Changing the type of organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can significantly alter selectivity.[11]

    • pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of Fulvestrant and some impurities, thereby affecting their retention and separation.

    • Gradient Profile: If you are using a gradient method, modifying the gradient slope or starting/ending composition can improve resolution.

  • Stationary Phase:

    • Column Chemistry: Switching to a column with a different stationary phase chemistry (e.g., from a C18 to a C8, phenyl, or cyano column) can provide different retention characteristics and improve separation.[7][9]

  • Temperature:

    • Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, which can alter selectivity.[12]

  • Flow Rate:

    • Flow Rate Adjustment: While less likely to have a major impact on selectivity, optimizing the flow rate can improve peak shape and efficiency, which may contribute to better resolution.

Q4: I am working with a Fulvestrant injection formulation and see a large peak at the beginning of my chromatogram. What could this be?

A4: In the analysis of Fulvestrant injections, a large early-eluting peak is often due to the formulation's co-solvents, such as benzyl alcohol and benzyl benzoate.[9] These are typically much more polar than Fulvestrant and will therefore have a much shorter retention time on a reversed-phase column. To confirm this, you can inject a standard of the suspected co-solvent and compare its retention time. If the co-solvent peak interferes with other early-eluting impurities, you may need to adjust your mobile phase gradient to achieve better separation at the beginning of the run.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of Fulvestrant and the investigation of interfering peaks.

Protocol 1: Stability-Indicating HPLC Method for Fulvestrant

This protocol is adapted from published stability-indicating methods and is designed to separate Fulvestrant from its potential degradation products.[3][4][5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., Zorbax XDB C18, 150 x 4.6 mm, 3.5 µm).[13]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% orthophosphoric acid.

    • Mobile Phase B: Acetonitrile and Methanol mixture.

    • A gradient elution is often employed. For example, a starting condition of a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run.

  • Flow Rate: 1.0 - 2.0 mL/min.[3][13]

  • Detection Wavelength: 220-225 nm or 280 nm.[7][9][13]

  • Column Temperature: 30-35 °C.[9]

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Fulvestrant sample (drug substance or formulation) in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

    • Dilute to the desired concentration within the linear range of the method.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study of Fulvestrant

Forced degradation studies are essential for identifying potential degradation products that may act as interfering peaks.[3][4][5][6]

  • Acid Hydrolysis:

    • Dissolve Fulvestrant in a suitable solvent and add 0.1 M HCl.

    • Heat the solution (e.g., at 60-80 °C) for a specified period (e.g., 2-8 hours).

    • Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to the final concentration with the mobile phase and analyze by HPLC.

  • Alkaline Hydrolysis:

    • Dissolve Fulvestrant in a suitable solvent and add 0.1 M NaOH.

    • Heat the solution as described for acid hydrolysis.

    • Cool and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve Fulvestrant in a suitable solvent and add 3-30% hydrogen peroxide (H₂O₂).[3][4]

    • Keep the solution at room temperature or heat gently for a specified duration.

    • Dilute and analyze by HPLC.

  • Thermal Degradation:

    • Expose solid Fulvestrant powder or a solution of Fulvestrant to dry heat (e.g., 80-100 °C) for a defined period.

    • Dissolve and dilute the sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of Fulvestrant to UV light (e.g., in a photostability chamber) for a specified duration.

    • Dilute the sample and analyze by HPLC.

Data Presentation

The following tables summarize typical chromatographic parameters and potential interfering peaks for Fulvestrant analysis.

Table 1: Common Chromatographic Conditions for Fulvestrant Analysis

ParameterCondition 1Condition 2Condition 3
Column C18 (e.g., Zorbax XDB)[13]Cyano[7]C8 (e.g., Phenomenex Luna)[9]
Mobile Phase A Water/Acetonitrile/Methanoln-HexaneDeionized Water[9]
Mobile Phase B Acetonitrile/Methanol/WaterIsopropyl AlcoholAcetonitrile[9]
Elution Mode Gradient[13]Gradient[7]Gradient[9]
Flow Rate 2.0 mL/min[13]1.5 mL/min[7]1.5 mL/min[9]
Detection (UV) 225 nm[13]220 nm[7]254 nm & 280 nm[9]
Fulvestrant RT ~21 min[13]~30 min[7]~9.3 min[9]

Table 2: Potential Interfering Peaks in Fulvestrant Chromatograms

Potential Interfering PeakSourceTypical Elution Profile (Reversed-Phase)
Fulvestrant Sulfoxide A & B Impurity/Diastereomers[14]Close to the main Fulvestrant peak
Fulvestrant Enantiomers Impurity[2]May co-elute without a chiral column
Oxidation Products Degradation[3][4]Can be more polar (earlier elution) or less polar
Hydrolysis Products Degradation[3][4]Typically more polar (earlier elution)
Benzyl Alcohol Excipient[9]Very early eluting
Benzyl Benzoate Excipient[9]May elute before or after Fulvestrant depending on the method

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this technical support center.

G cluster_1 Sources of Interfering Peaks in Fulvestrant Analysis fulvestrant Fulvestrant Sample synthesis Synthesis Process fulvestrant->synthesis storage Storage & Degradation fulvestrant->storage formulation Formulation fulvestrant->formulation impurities Related Compounds & Impurities synthesis->impurities degradation_products Degradation Products storage->degradation_products excipients Excipients & Co-solvents formulation->excipients

Caption: Potential sources of interfering peaks.

References

Technical Support Center: Stability of Fulvestrant-9-sulfone-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability of Fulvestrant-9-sulfone-d3 in biological matrices during storage. As a deuterated internal standard, its stability is crucial for the accuracy and reliability of quantitative bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of this compound during storage in biological matrices?

A1: The primary concerns for the stability of this compound, like any analyte or internal standard in a biological matrix, are degradation due to enzymatic or chemical processes and adsorption to storage containers. As a deuterated analog of a Fulvestrant metabolite, its stability is expected to be similar to the parent compound and its non-labeled counterpart. Key factors that can influence stability include storage temperature, duration, and the presence of enzymes or other reactive species in the matrix (e.g., plasma, serum, tissue homogenates).

Q2: Are there any specific chemical liabilities of this compound I should be aware of?

A2: Fulvestrant and its metabolites, including the sulfone derivative, are steroidal compounds. The sulfone group is generally stable. However, like many phenolic compounds, Fulvestrant and its metabolites can be susceptible to oxidation. The deuterium (B1214612) labeling on the methyl group (-d3) is on a chemically stable position and is not expected to undergo hydrogen-deuterium (H/D) exchange under typical biological conditions.

Q3: What are the regulatory guidelines for assessing the stability of a deuterated internal standard like this compound?

A3: Regulatory agencies like the U.S. Food and Drug Administration (FDA) provide comprehensive guidance on bioanalytical method validation, which includes detailed requirements for stability testing.[1][2][3][4][5] The stability of the analyte (the non-labeled compound) must be thoroughly evaluated, and the internal standard's stability should also be ensured under the conditions of the bioanalytical method.[6][7] Key stability assessments include freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.[1][2]

Troubleshooting Guides

Issue: High variability in analytical results for quality control (QC) samples.

  • Possible Cause: Inconsistent storage conditions or improper sample handling leading to degradation of this compound or the analyte.

  • Troubleshooting Steps:

    • Review sample handling and storage procedures to ensure consistency.

    • Verify the temperature of freezers and refrigerators used for storage.

    • Conduct a short-term stability test to assess if the compound is degrading at room temperature during sample processing.

    • If variability persists, a full stability assessment (freeze-thaw, long-term) should be performed.

Issue: A decreasing trend in the concentration of stored samples over time.

  • Possible Cause: Long-term degradation of this compound in the biological matrix at the specified storage temperature.

  • Troubleshooting Steps:

    • Confirm the integrity of the freezer and the absence of temperature fluctuations.

    • Evaluate the long-term stability at a lower temperature (e.g., switch from -20°C to -80°C).

    • Investigate potential causes of degradation, such as enzymatic activity that may persist at higher temperatures.

Experimental Protocols

Protocol 1: Assessment of Long-Term Storage Stability

This protocol outlines the procedure to determine the stability of this compound in a specific biological matrix over an extended period.

  • Preparation of QC Samples:

    • Spike a pool of the desired biological matrix (e.g., human plasma) with this compound at two concentration levels: a low concentration (LQC) and a high concentration (HQC).

    • Aliquot these QC samples into multiple storage tubes.

  • Storage:

    • Store the aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analysis:

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of LQC and HQC samples.

    • Thaw the samples and analyze them using a validated bioanalytical method.

    • Compare the mean concentration of the stored QC samples against freshly prepared calibration standards and a set of reference QC samples stored at a proven stable temperature (e.g., -80°C).

  • Acceptance Criteria:

    • The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.[8]

Protocol 2: Assessment of Freeze-Thaw Stability

This protocol is designed to evaluate the stability of this compound after repeated cycles of freezing and thawing.

  • Preparation of QC Samples:

    • Prepare LQC and HQC samples in the biological matrix of interest.

  • Freeze-Thaw Cycles:

    • Subject the QC samples to a specified number of freeze-thaw cycles (e.g., three cycles). A single cycle consists of freezing the samples at the intended storage temperature for at least 12 hours and then thawing them unassisted at room temperature.

  • Analysis:

    • After the final thaw, analyze the samples using the validated bioanalytical method.

    • Compare the results to those of freshly prepared standards and control QC samples that have not undergone freeze-thaw cycles.

  • Acceptance Criteria:

    • The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.[8]

Data Presentation

Table 1: Long-Term Stability of this compound in Human Plasma at -80°C

Storage DurationQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% Difference from Nominal
Time 0 LQC5User DataUser Data
HQC500User DataUser Data
1 Month LQC5User DataUser Data
HQC500User DataUser Data
3 Months LQC5User DataUser Data
HQC500User DataUser Data
6 Months LQC5User DataUser Data
HQC500User DataUser Data
12 Months LQC5User DataUser Data
HQC500User DataUser Data

Table 2: Freeze-Thaw Stability of this compound in Human Serum

Freeze-Thaw CyclesQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% Difference from Nominal
1 Cycle LQC5User DataUser Data
HQC500User DataUser Data
2 Cycles LQC5User DataUser Data
HQC500User DataUser Data
3 Cycles LQC5User DataUser Data
HQC500User DataUser Data

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_matrix Pool Biological Matrix spike_is Spike with this compound prep_matrix->spike_is aliquot Aliquot QC Samples (LQC & HQC) spike_is->aliquot lt_storage Long-Term Storage (-20°C or -80°C) aliquot->lt_storage Time Points ft_cycles Freeze-Thaw Cycles aliquot->ft_cycles Cycles bt_stability Bench-Top Stability (Room Temperature) aliquot->bt_stability Duration analysis Analyze using Validated Bioanalytical Method lt_storage->analysis ft_cycles->analysis bt_stability->analysis comparison Compare to Fresh Standards & Control QCs analysis->comparison evaluation Evaluate against Acceptance Criteria (±15%) comparison->evaluation pass Stability Confirmed evaluation->pass Pass fail Further Investigation Required evaluation->fail Fail

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Tree cluster_variability High Variability cluster_trend Decreasing Trend start Unexpected Results in Stability Study q1 Is the issue high variability or a decreasing trend? start->q1 check_handling Review Sample Handling & Storage Procedures q1->check_handling High Variability check_freezer Confirm Freezer Integrity q1->check_freezer Decreasing Trend verify_temp Verify Storage Temperatures check_handling->verify_temp run_bt_stability Conduct Bench-Top Stability Test verify_temp->run_bt_stability end_node Implement Corrective Actions & Re-evaluate run_bt_stability->end_node lower_temp Evaluate Stability at Lower Temperature (-80°C) check_freezer->lower_temp investigate_degradation Investigate Potential Degradation Pathways lower_temp->investigate_degradation investigate_degradation->end_node

References

Strategies to improve the precision and accuracy of Fulvestrant quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Fulvestrant (B1683766).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for Fulvestrant quantification in biological matrices?

A1: The most prevalent and robust method for the quantification of Fulvestrant in biological matrices such as plasma and serum is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5][6] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations of Fulvestrant typically found in clinical and preclinical samples.[2][4]

Q2: Which ionization mode is recommended for Fulvestrant analysis by LC-MS/MS?

A2: Negative ion mode electrospray ionization (ESI) is often preferred for Fulvestrant analysis as it has been shown to provide a significantly higher response and sensitivity compared to the positive ion mode.[2][4] The multiple reaction monitoring (MRM) mode is used for quantification, with common transitions being m/z 605.5 → 427.5 for Fulvestrant and m/z 608.5 → 430.5 for its deuterated internal standard, Fulvestrant-d3.[2][4]

Q3: What are the key challenges in developing a reliable Fulvestrant quantification assay?

A3: Key challenges in Fulvestrant bioanalysis include:

  • Matrix Effects: Co-eluting endogenous components from biological matrices can suppress or enhance the ionization of Fulvestrant, leading to inaccurate results.[7][8][9]

  • Sensitivity: Achieving a low enough limit of quantification (LLOQ) to measure therapeutic concentrations can be challenging.[2][4]

  • Interference: The structural similarity of Fulvestrant to endogenous compounds like estradiol (B170435) can cause cross-reactivity in less specific methods like immunoassays, though this is less of a concern with the high selectivity of LC-MS/MS.[10][11][12][13][14][15]

  • Stability: Fulvestrant may be susceptible to degradation under certain storage and handling conditions.[5][16][17]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity

Symptom: The signal-to-noise ratio for Fulvestrant is low, and the lower limit of quantification (LLOQ) is not sufficient for the study's needs.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Suboptimal Ionization Confirm that the mass spectrometer is operating in negative ion mode ESI, which generally provides a better response for Fulvestrant.[2][4] Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.[18][19]
Inefficient Sample Extraction Evaluate the extraction recovery. Consider switching to a different sample preparation technique. Supported Liquid Extraction (SLE) and Liquid-Liquid Extraction (LLE) have shown good recovery rates for Fulvestrant.[2][4]
Matrix Effects High levels of ion suppression from the biological matrix can quench the analyte signal. Improve sample clean-up to remove interfering components like phospholipids.[7][8] Modify the chromatographic method to separate Fulvestrant from the matrix components.[9]
Mobile Phase Composition Ensure the use of high-purity, LC-MS grade solvents and additives to minimize background noise.[18] The presence of a higher percentage of organic solvent at the point of elution can improve desolvation and ionization efficiency.[18]
Incorrect Injection Volume While increasing injection volume can boost the signal, it can also lead to peak broadening and increased matrix effects. Optimize the injection volume for the best balance of signal intensity and peak shape.
Issue 2: High Variability and Poor Precision

Symptom: Replicate injections or samples show a high percentage of relative standard deviation (%RSD).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure that the sample preparation procedure is followed consistently for all samples. Automated liquid handling systems can improve reproducibility.
Matrix Effects The variability in the composition of biological matrices between different sources can lead to inconsistent ion suppression or enhancement, a phenomenon known as relative matrix effect. The use of a stable isotope-labeled internal standard, such as Fulvestrant-d3, is crucial to compensate for this variability.[1][4][6]
System Instability Check for pressure fluctuations in the LC system, which could indicate a leak or a problem with the pump. Ensure the column is properly conditioned and has not degraded.
Sample Stability Issues Fulvestrant may degrade if samples are not stored or handled correctly. Verify the stability of Fulvestrant under the conditions used in the study, including bench-top, freeze-thaw, and long-term storage stability.[2][5][20]
Issue 3: Inaccurate Results

Symptom: The measured concentrations are consistently higher or lower than expected, or quality control samples fail to meet acceptance criteria.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Matrix Effects Significant and consistent ion suppression or enhancement can lead to biased results. A stable isotope-labeled internal standard is the best way to correct for this. If one is not available, consider further sample cleanup or chromatographic optimization.
Incorrect Calibration Curve Ensure that the calibration standards are prepared accurately and that the calibration model (e.g., linear, weighted regression) is appropriate for the concentration range.[1][4]
Interference While less common with LC-MS/MS, check for any co-eluting compounds that may have the same mass transition as Fulvestrant. This can be investigated by analyzing blank matrix samples.[1]
Degradation of Analyte If Fulvestrant degrades during sample processing or analysis, the measured concentrations will be artificially low. Assess the stability of the analyte in the autosampler over the duration of the analytical run.[2]

Experimental Protocols

Representative LC-MS/MS Method for Fulvestrant Quantification in Human Plasma

This protocol is a synthesis of methodologies reported in the literature.[1][6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 500 µL of human plasma into a clean microcentrifuge tube.

  • Add the internal standard (Fulvestrant-d3) solution.

  • Add an extraction solvent such as methyl tertiary butyl ether (MTBE).

  • Vortex mix thoroughly.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., Chromolith RP-18e, 100 x 4.6 mm)[1][6]
Mobile Phase Isocratic elution with a mixture of 0.5% acetic acid and acetonitrile (B52724) (20:80, v/v)[1][6]
Flow Rate 1.0 mL/min with a split[1][6]
Injection Volume 10 µL
Column Temperature 35°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI) in negative ion mode
MRM Transitions Fulvestrant: m/z 605.2 → 427.4[1][6]; Fulvestrant-d3: m/z 608.6 → 430.4[1][6]
Collision Energy Optimized for the specific instrument, approximately 30-31 V[1]

Quantitative Data Summary

The following tables summarize the performance of various published LC-MS/MS methods for Fulvestrant quantification.

Table 1: Linearity and Sensitivity of Fulvestrant Quantification Methods

Matrix Linearity Range (ng/mL) LLOQ (ng/mL) Reference
Human Plasma0.100 - 25.00.100[1][6]
Rat Plasma0.05 - 100.00.05[2][4]

Table 2: Recovery and Precision of Fulvestrant Quantification Methods

Matrix Extraction Method Mean Recovery (%) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Reference
Human PlasmaLLE with MTBE79.29≤ 3.1≤ 2.97[1][6]
Rat PlasmaSLE85.81 - 97.59< 8.03< 8.03[2]

Visualizations

Fulvestrant_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection 1. Sample Collection (e.g., Plasma) Spiking 2. Internal Standard Spiking SampleCollection->Spiking Extraction 3. Extraction (LLE, SLE, or PPT) Spiking->Extraction Evaporation 4. Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LC_Separation 6. LC Separation Reconstitution->LC_Separation MS_Detection 7. MS/MS Detection LC_Separation->MS_Detection Integration 8. Peak Integration MS_Detection->Integration Quantification 9. Quantification Integration->Quantification Reporting 10. Reporting Quantification->Reporting Troubleshooting_Flowchart start Problem with Fulvestrant Assay issue_type What is the primary issue? start->issue_type low_signal Low Signal / Poor Sensitivity issue_type->low_signal Sensitivity high_variability High Variability / Poor Precision issue_type->high_variability Precision inaccurate_results Inaccurate Results issue_type->inaccurate_results Accuracy check_ms Optimize MS Parameters (Negative Ion Mode, Source Settings) low_signal->check_ms check_is Ensure Proper Use of Stable Isotope Labeled IS high_variability->check_is check_calibration Review Calibration Curve (Standards, Regression) inaccurate_results->check_calibration check_extraction Evaluate Extraction Recovery & Sample Cleanup check_ms->check_extraction check_mobile_phase Verify Mobile Phase (Purity, Composition) check_extraction->check_mobile_phase solution Problem Resolved check_mobile_phase->solution check_system Check LC System Stability (Pressure, Column) check_is->check_system check_interference Investigate Potential Interferences check_is->check_interference check_stability Verify Sample Stability (Freeze-Thaw, Bench-top) check_system->check_stability check_stability->solution check_calibration->check_is check_interference->solution

References

Validation & Comparative

Bioanalytical method validation for Fulvestrant using a deuterated internal standard

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Methods Utilizing Deuterated and Non-Deuterated Internal Standards for the Quantification of Fulvestrant (B1683766) in Plasma.

This guide provides a detailed comparison of different bioanalytical methods for the quantification of Fulvestrant in plasma, with a focus on the impact of the internal standard selection. The performance of methods employing a deuterated internal standard (Fulvestrant-D3) is contrasted with a method using a structural analog, norethistrone. This document is intended for researchers, scientists, and professionals in drug development seeking to establish robust and reliable bioanalytical assays for Fulvestrant.

Executive Summary

The quantification of Fulvestrant in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The choice of internal standard is a critical factor that influences the accuracy, precision, and overall reliability of the bioanalytical method. This guide evaluates two primary approaches: the use of a stable isotope-labeled (deuterated) internal standard, Fulvestrant-D3, and a structural analog, norethistrone. Both Liquid-Liquid Extraction (LLE) and Supported-Liquid Extraction (SLE) techniques for sample preparation are also compared.

Methods utilizing the deuterated internal standard, Fulvestrant-D3, generally exhibit excellent performance in terms of linearity, precision, and accuracy.[1][2] The co-elution and similar ionization properties of the analyte and its deuterated analog effectively compensate for matrix effects and variability during sample processing.[3] The use of a structural analog internal standard, such as norethistrone, can also yield a validated method with acceptable performance, though careful optimization is required to ensure it adequately mimics the behavior of Fulvestrant during extraction and analysis.[4]

Performance Data Comparison

The following tables summarize the key validation parameters for different bioanalytical methods for Fulvestrant.

Table 1: Comparison of Linearity and Lower Limit of Quantification (LLOQ)

ParameterMethod 1: Fulvestrant-D3 (LLE)Method 2: Fulvestrant-D3 (SLE)Method 3: Norethistrone (LLE)
Linearity Range (ng/mL) 0.100 - 25.0[1]0.05 - 100.0[2]0.092 - 16.937[4]
Correlation Coefficient (r²) >0.99[1]0.99[2]Not Specified
LLOQ (ng/mL) 0.100[1]0.05[2]0.092[4]

Table 2: Comparison of Accuracy and Precision

ParameterMethod 1: Fulvestrant-D3 (LLE)Method 2: Fulvestrant-D3 (SLE)Method 3: Norethistrone (LLE)
Intra-day Precision (%RSD) ≤ 3.1[1]<8.03[5]Within 10%[4]
Inter-day Precision (%RSD) ≤ 2.97[1]<8.03[5]Within 10%[4]
Intra-day Accuracy (%Bias) Not Specified-13.35 to 7.68[5]Within 10%[4]
Inter-day Accuracy (%Bias) Not Specified-13.35 to 7.68[5]Within 10%[4]

Table 3: Comparison of Recovery

ParameterMethod 1: Fulvestrant-D3 (LLE)Method 2: Fulvestrant-D3 (SLE)Method 3: Norethistrone (LLE)
Fulvestrant Recovery (%) 79.29[1]Not Specified85[4]
Internal Standard Recovery (%) Not SpecifiedNot Specified90 (Norethistrone)[4]

Experimental Protocols

Detailed methodologies for the compared bioanalytical methods are outlined below.

Method 1: Fulvestrant-D3 Internal Standard with Liquid-Liquid Extraction (LLE)
  • Sample Preparation : To 500 µL of human plasma, 10 µL of Fulvestrant-D3 internal standard solution is added.[1] The sample is then extracted with 2.5 mL of methyl tertiary butyl ether (MTBE) by vortexing for 10 minutes.[1] After centrifugation at 4000 rpm for 5 minutes, the supernatant is transferred and evaporated to dryness at 40°C.[1] The residue is reconstituted in 100 µL of the mobile phase, and 10 µL is injected into the LC-MS/MS system.[1]

  • Chromatography : Chromatographic separation is achieved on a Chromolith RP-18e (100 x 4.6 mm) column with an isocratic mobile phase consisting of 0.5% acetic acid and acetonitrile (B52724) (20:80, v/v) at a flow rate of 1.0 mL/min.[1]

  • Mass Spectrometry : Detection is performed using a tandem mass spectrometer with turbo-ion spray in negative mode.[1] The multiple reaction monitoring (MRM) transitions are m/z 605.2 → 427.4 for Fulvestrant and m/z 608.6 → 430.4 for Fulvestrant-D3.[1]

Method 2: Fulvestrant-D3 Internal Standard with Supported-Liquid Extraction (SLE)
  • Sample Preparation : Details on the specific SLE protocol are not fully available in the provided abstracts but generally involve loading the plasma sample onto a diatomaceous earth plate, followed by elution of the analyte and internal standard with an organic solvent.[2]

  • Chromatography : Separation is performed on an Agilent SB-C18 column (2.1 x 50 mm, 3.5 µm) with an isocratic elution.[2]

  • Mass Spectrometry : A mass spectrometer with negative multiple reaction monitoring mode is used for detection. The ion transitions monitored are m/z 605.5 → 427.5 for Fulvestrant and m/z 608.5 → 430.5 for Fulvestrant-D3.[2]

Method 3: Norethistrone Internal Standard with Liquid-Liquid Extraction (LLE)
  • Sample Preparation : 500 µL of plasma is used for extraction.[4] Specific details of the LLE procedure are not fully provided in the abstract.[4]

  • Chromatography : A Sunfire C18 column (50 x 2.1 mm, 3.5 µm) is used for chromatographic separation with an isocratic elution at a flow rate of 300 µL/min.[4] The total run time is 2.5 minutes.[4]

  • Mass Spectrometry : Detection is carried out using a tandem mass spectrometer. The specific ionization mode and MRM transitions for Fulvestrant and norethistrone are not detailed in the provided abstract.[4]

Experimental Workflows

LLE_Workflow plasma Plasma Sample (500 µL) add_is Add Internal Standard (Fulvestrant-D3 or Norethistrone) plasma->add_is add_solvent Add Extraction Solvent (e.g., MTBE) add_is->add_solvent vortex Vortex Mix (10 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject SLE_Workflow plasma Plasma Sample add_is Add Internal Standard (Fulvestrant-D3) plasma->add_is load_sle Load onto SLE Plate add_is->load_sle elute Elute with Organic Solvent load_sle->elute collect Collect Eluate elute->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

A Comparative Guide to Internal Standards in Fulvestrant Bioanalysis: Fulvestrant-9-sulfone-d3 vs. Non-deuterated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of Fulvestrant (B1683766), a selective estrogen receptor degrader (SERD), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides an objective comparison between the use of a deuterated internal standard, specifically Fulvestrant-9-sulfone-d3, and a non-deuterated internal standard, such as the parent Fulvestrant-9-sulfone. The comparison is supported by a review of established bioanalytical methods and an examination of the inherent properties of these two types of standards.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of drugs and their metabolites in biological matrices. An internal standard is a compound of known concentration added to samples, calibrators, and quality control samples to correct for variability during the analytical process. An ideal internal standard should mimic the analyte's behavior during sample extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard for LC-MS/MS assays due to their high degree of chemical and physical similarity to the analyte.

Performance Comparison: Deuterated vs. Non-deuterated Internal Standards

The primary advantage of a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to the endogenous analyte. This similarity allows it to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency. In contrast, a non-deuterated internal standard, while structurally similar, may exhibit different chromatographic behavior and ionization response, potentially leading to less accurate quantification.

One of the key challenges with non-deuterated internal standards is the potential for differential matrix effects.[1][2] Matrix effects, caused by co-eluting endogenous components of the biological sample, can suppress or enhance the ionization of the analyte and the internal standard to different extents, leading to inaccurate results.[1][2] Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for more accurate correction.[1]

The "deuterium isotope effect" can sometimes cause a slight shift in the retention time of the deuterated standard compared to the non-deuterated analyte.[3] However, in well-developed methods, this shift is often minimal and does not significantly impact the accuracy of quantification.

The following table summarizes the key performance parameters of a bioanalytical method for Fulvestrant using a deuterated internal standard (Fulvestrant-d3 or -d5), as reported in regulatory filings.[4][5]

ParameterSpecificationResult with Deuterated IS
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)92.6% to 110.2%[5]
Precision (%CV) ≤15% (≤20% at LLOQ)1.8% to 8.6%[5]
Recovery Consistent, precise, and reproducibleAnalyte: 58.97% - 99.6%; IS: 74.01% - 100.0%[4][5]
Matrix Effect IS should compensate for matrix effectsIS-normalized matrix factor %CV should be ≤15%

LLOQ: Lower Limit of Quantitation; %CV: Percent Coefficient of Variation

Experimental Protocols

A robust and validated bioanalytical method is essential for the accurate quantification of Fulvestrant. The following is a representative experimental protocol for the analysis of Fulvestrant in human plasma using a deuterated internal standard, based on published methods.[6][7]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 500 µL of human plasma, add the deuterated internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Column: A reversed-phase C18 column (e.g., Chromolith RP-18e, 100 x 4.6 mm).[6]

  • Mobile Phase: A mixture of 0.5% acetic acid and acetonitrile (B52724) (20:80, v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with a turbo-ion spray source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions:

    • Fulvestrant: m/z 605.2 → 427.4[6]

    • Fulvestrant-d3: m/z 608.6 → 430.4[6]

Visualizing the Workflow and Mechanism

To better understand the analytical process and the therapeutic action of Fulvestrant, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is extract Liquid-Liquid Extraction add_is->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS evap->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Bioanalytical Workflow for Fulvestrant Quantification.

G Fulvestrant Fulvestrant ER Estrogen Receptor (ER) Fulvestrant->ER Binds to Dimerization ER Dimerization ER->Dimerization Inhibited by Fulvestrant Proteasome Proteasomal Degradation ER->Proteasome Targeted for Degradation NuclearTranslocation Nuclear Translocation Dimerization->NuclearTranslocation ERE Estrogen Response Element (ERE) Binding NuclearTranslocation->ERE GeneTranscription Gene Transcription ERE->GeneTranscription CellProliferation Tumor Cell Proliferation GeneTranscription->CellProliferation

Fulvestrant's Mechanism of Action.

Conclusion

The use of a deuterated internal standard, such as this compound, is the recommended best practice for the quantitative bioanalysis of Fulvestrant. The available data from validated methods demonstrates that deuterated standards provide the necessary accuracy, precision, and robustness required for regulated bioanalytical studies. While a non-deuterated internal standard may be a more cost-effective option, it carries a higher risk of analytical variability, primarily due to the potential for differential matrix effects. For researchers, scientists, and drug development professionals, the investment in a high-quality, stable isotope-labeled internal standard is a critical step in ensuring the integrity and reliability of their bioanalytical data.

References

A Comparative Guide to the Cross-Validation of LC-MS/MS Assays for Fulvestrant Across Different Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Fulvestrant (B1683766) in biological matrices. The data presented is compiled from several independent laboratory validations and is intended to guide researchers, scientists, and drug development professionals in the setup and validation of this important bioanalytical assay.

Experimental Protocols

The successful quantification of Fulvestrant by LC-MS/MS relies on robust and reproducible experimental protocols. Below are summaries of key steps from published methods, providing a basis for laboratory-specific optimization.

Sample Preparation:

A critical step in bioanalysis is the extraction of the analyte from the biological matrix. For Fulvestrant, two primary methods have been successfully employed:

  • Liquid-Liquid Extraction (LLE): This technique involves the extraction of Fulvestrant from plasma using an immiscible organic solvent. A common approach involves using methyl tertiary butyl ether (MTBE) as the extracting solvent.[1][2] The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[1][2]

  • Supported-Liquid Extraction (SLE): In this method, the plasma sample is loaded onto a solid support material. An elution solvent is then used to recover the analyte. This technique has been demonstrated as a sensitive and robust method for Fulvestrant extraction from rat plasma.[3][4]

Chromatographic Separation:

Chromatographic conditions are optimized to ensure the separation of Fulvestrant from endogenous matrix components and any potential interfering substances.

  • Columns: Reversed-phase columns are typically used. Examples include Agilent SB-C18 (2.1 × 50 mm, 3.5 μm) and Chromolith RP-18e (100 × 4.6 mm).[1][2][3]

  • Mobile Phase: A mixture of an aqueous component (e.g., 0.5% acetic acid or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is commonly used.[1][2][5][6] Isocratic elution, where the mobile phase composition remains constant throughout the run, has been shown to be effective.[1][2][3]

  • Internal Standard (IS): The use of a stable isotope-labeled internal standard, such as Fulvestrant-d3, is crucial for accurate quantification, as it compensates for variability in sample preparation and instrument response.[1][2][3]

Mass Spectrometric Detection:

Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalysis.

  • Ionization: Electrospray ionization (ESI) is commonly used, often in the negative ion mode for Fulvestrant.[1][2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the standard for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.[1][2][3]

    • Fulvestrant Transition: m/z 605.2 → m/z 427.4[1][2] or m/z 605.5 → 427.5[3]

    • Fulvestrant-d3 IS Transition: m/z 608.6 → m/z 430.4[1][2] or m/z 608.5 → 430.5[3]

Data Presentation: Comparative Performance of Validated Assays

The following tables summarize the performance characteristics of Fulvestrant LC-MS/MS assays from different publications. These metrics are essential for evaluating the reliability and robustness of the method.

Table 1: Linearity and Sensitivity

ParameterLaboratory 1[1][2]Laboratory 2[3]Laboratory 3[7]
Matrix Human PlasmaRat PlasmaHuman Plasma
Linear Range 0.100 - 25.0 ng/mL0.05 - 100.0 ng/mL1 - 100 ng/mL
LLOQ 0.100 ng/mL0.05 ng/mL1 ng/mL
Correlation Coefficient (r²) >0.990.99>0.99

Table 2: Precision and Accuracy

ParameterLaboratory 1[1][2]Laboratory 2[5][6][8]
Intra-day Precision (%RSD) ≤ 3.1%3.1% - 15%
Inter-day Precision (%RSD) ≤ 2.97%1.6% - 14.9%
Intra-day Accuracy (% Bias) Not Reported-1.5% - 15.0%
Inter-day Accuracy (% Bias) Not Reported-14.3% - 14.6%

Table 3: Recovery

ParameterLaboratory 1[1][2]
Overall Recovery 79.29%

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories. This process ensures that the method is transferable and provides comparable results regardless of the testing site.

CrossValidationWorkflow cluster_0 Laboratory A (Originating Lab) cluster_1 Laboratory B (Receiving Lab) cluster_2 Data Comparison & Assessment A_Develop Method Development & Validation A_SOP Write Standard Operating Procedure (SOP) A_Develop->A_SOP A_Samples Prepare & Analyze Validation Samples A_SOP->A_Samples B_Transfer Method Transfer (Receive SOP & Reagents) A_SOP->B_Transfer Transfer SOP A_Results Generate Initial Performance Data A_Samples->A_Results B_Analyze Analyze Blinded Validation Samples A_Samples->B_Analyze Ship Samples Compare Compare Results from Lab A and Lab B A_Results->Compare B_Familiarize Method Familiarization & Training B_Transfer->B_Familiarize B_Familiarize->B_Analyze B_Results Generate Performance Data B_Analyze->B_Results B_Results->Compare Assess Assess Inter-Laboratory Variability & Bias Compare->Assess Report Final Cross-Validation Report Assess->Report

Caption: Workflow for inter-laboratory cross-validation of a bioanalytical method.

References

A Head-to-Head Battle for Estrogen Receptor Dominance: Fulvestrant vs. Fulvestrant-9-Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of endocrine therapies for hormone receptor-positive breast cancer, Fulvestrant stands as a well-established selective estrogen receptor degrader (SERD). Its mechanism of action, involving the binding, disruption, and subsequent degradation of the estrogen receptor alpha (ERα), is a cornerstone of its clinical efficacy. However, the biological activity of its metabolites, such as Fulvestrant-9-sulfone, is less understood and subject to conflicting reports. This guide provides a detailed comparison of the biological activities of Fulvestrant and its sulfone metabolite, supported by experimental data and protocols, to offer clarity to researchers, scientists, and drug development professionals.

Unraveling the Contradictory Activities of a Key Metabolite

Initial assessments from some commercial suppliers have categorized Fulvestrant-9-sulfone as a "ligand-independent activator of estrogen function." This suggests an agonistic activity that would starkly contrast with the antagonist and degradation effects of the parent compound, Fulvestrant.

However, a more definitive insight comes from a clinical pharmacology and biopharmaceutics review by the U.S. Food and Drug Administration (FDA). According to this review, in a preclinical immature rat uterotropic/antiuterotropic assay, the sulfone metabolite exhibited no estrogenic activity but possessed antiestrogenic activity comparable to that of the parent drug, Fulvestrant [1]. This finding suggests that Fulvestrant-9-sulfone may not be an activator of estrogen function but rather retains the antagonistic properties of Fulvestrant.

This guide will proceed with the understanding that Fulvestrant-9-sulfone exhibits antiestrogenic activity, a characteristic that aligns with the more robust data from regulatory evaluation.

Comparative Biological Activity: A Data-Driven Overview

While direct, side-by-side quantitative comparisons in the published literature are scarce, the available data allows for a qualitative and semi-quantitative assessment of the two compounds.

Biological ParameterFulvestrantFulvestrant-9-sulfoneReference
Mechanism of Action Selective Estrogen Receptor Degrader (SERD)Antiestrogenic[1][2]
Estrogen Receptor (ER) Binding Affinity High affinity, competitive antagonistComparable antiestrogenic activity to Fulvestrant in vivo, suggesting significant ER binding[1]
ERα Degradation Induces proteasomal degradation of ERαNot explicitly determined, but antiestrogenic activity suggests it does not promote ERα stability
In Vivo Estrogenic Activity No agonist effectsNo estrogenic activity[1]
In Vivo Antiestrogenic Activity Potent antiestrogenComparable to Fulvestrant[1]
Effect on ER-Positive Breast Cancer Cell Proliferation Potent inhibitorLikely inhibitory based on antiestrogenic activity

Delving into the Experimental Evidence: Key Methodologies

To comprehensively evaluate and compare the biological activities of Fulvestrant and Fulvestrant-9-sulfone, a series of well-defined in vitro and in vivo experiments are essential. The following are detailed protocols for key assays.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Protocol:

  • Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in an ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is then centrifuged to obtain the cytosol containing the estrogen receptors.[2]

  • Incubation: A constant amount of uterine cytosol (providing 50-100 µg of protein) is incubated with a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2 at 0.5-1.0 nM) and varying concentrations of the competitor compound (Fulvestrant or Fulvestrant-9-sulfone).[2]

  • Separation of Bound and Unbound Ligand: The incubation mixture is treated with a hydroxyapatite (B223615) (HAP) slurry, which binds the receptor-ligand complexes. The HAP is then pelleted by centrifugation.

  • Quantification: The radioactivity in the HAP pellet is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (B170435) (IC50) is determined. The binding affinity (Ki) can then be calculated.

Western Blot Analysis for ERα Degradation

This technique is used to quantify the amount of ERα protein in cells after treatment with the test compounds.

Protocol:

  • Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are cultured to 70-80% confluency and then treated with various concentrations of Fulvestrant or Fulvestrant-9-sulfone for a specified time (e.g., 24 hours).

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is used to normalize the ERα protein levels.

MCF-7 Cell Proliferation Assay

This assay measures the effect of the compounds on the growth of ER-positive breast cancer cells.

Protocol:

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Fulvestrant or Fulvestrant-9-sulfone. Control wells receive the vehicle control.

  • Incubation: The plates are incubated for a period of 3 to 6 days.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, or a fluorescence-based assay like the CyQUANT assay.

  • Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.

Visualizing the Pathways and Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization Proteasome Proteasome ER->Proteasome Degradation (Induced by Fulvestrant) HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Nuclear Translocation & Binding Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activation Fulvestrant Fulvestrant Fulvestrant->ER Binds & Inhibits Fulvestrant_Sulfone Fulvestrant-9-sulfone Fulvestrant_Sulfone->ER Binds & Inhibits (Antiestrogenic)

Caption: Estrogen receptor signaling pathway and points of intervention by Fulvestrant and Fulvestrant-9-sulfone.

Experimental_Workflow ER_Binding Estrogen Receptor Binding Assay IC50 Determine IC50 / Ki ER_Binding->IC50 ER_Degradation ERα Degradation Assay (Western Blot) Percent_Degradation Quantify % ERα Degradation ER_Degradation->Percent_Degradation Cell_Proliferation Cell Proliferation Assay (MCF-7) Growth_Inhibition Calculate % Growth Inhibition Cell_Proliferation->Growth_Inhibition Uterotropic Uterotropic/ Ant uterotropic Assay Activity_Comparison Compare Antiestrogenic Activity Uterotropic->Activity_Comparison

Caption: Experimental workflow for the comparative analysis of Fulvestrant and Fulvestrant-9-sulfone.

Conclusion

The available evidence, particularly from regulatory documents, strongly suggests that Fulvestrant-9-sulfone is not an estrogen agonist but rather an antiestrogenic compound with activity comparable to its parent drug, Fulvestrant. While direct quantitative comparisons of their potencies in various in vitro assays are needed to fully delineate their profiles, the current data indicates that the metabolic conversion of Fulvestrant to Fulvestrant-9-sulfone likely does not lead to a loss of the desired antiestrogenic effect. For researchers in drug development, this underscores the importance of thoroughly characterizing the biological activities of major metabolites to fully understand a drug's in vivo mechanism of action and overall therapeutic profile. Further head-to-head studies are warranted to provide a more definitive quantitative comparison of these two molecules.

References

A Pharmacokinetic Comparison: Fulvestrant and Its Sulfone Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of fulvestrant (B1683766), a selective estrogen receptor degrader (SERD), and its sulfone metabolite. The information presented is collated from various clinical and pharmacological studies, offering an objective overview supported by experimental data.

Fulvestrant is an important therapeutic agent in the treatment of hormone receptor-positive breast cancer.[1][2] Understanding its metabolic fate is crucial for optimizing its clinical use and for the development of new-generation SERDs. One of its metabolic pathways involves oxidation of the side chain sulfoxide (B87167) to a sulfone.[3][4][5] This document will delve into the available pharmacokinetic data for both the parent drug and this specific metabolite.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of fulvestrant have been extensively studied in postmenopausal women with advanced breast cancer. In contrast, quantitative pharmacokinetic data for the fulvestrant sulfone metabolite is limited due to its low circulating concentrations in plasma, which are often near or below the lower limit of quantification (LOQ) in clinical studies.[6]

Table 1: Pharmacokinetic Parameters of Fulvestrant Following Intramuscular Administration

ParameterValueConditions
Cmax (Maximum Plasma Concentration) 8.2 - 25.1 ng/mLSingle 250 mg or 500 mg IM dose.[7][8][9][10]
tmax (Time to Cmax) 7 - 12 daysSingle 250 mg or 500 mg IM dose.[7][8]
Cmin (Minimum Plasma Concentration) 2.6 ng/mLSingle 250 mg IM dose at 28 days.[5][8]
Steady-State Trough Concentration 6 - 9 ng/L250 mg once-monthly IM injections.[8]
AUC(0-28) (Area Under the Curve) 148 µg·day/LSingle 250 mg IM dose.[8]
Elimination Half-life (t½) ~40 - 50 daysIntramuscular injection.[1][9][11]
Volume of Distribution (Vd) 3 - 5 L/kgAt steady-state.[4][6][9]
Clearance (CL) 690 ± 226 mL/minAfter a 250 mg IM injection.[9]
Protein Binding 99%Primarily to lipoproteins (VLDL, LDL, HDL).[6][9][11]

Table 2: Pharmacokinetic and Activity Profile of Fulvestrant Sulfone Metabolite

Parameter / CharacteristicFindingSource
Plasma Concentration Low, often near or below the limit of quantification (1 ng/mL).[6]
Biological Activity Identified metabolites are generally less active or exhibit similar activity to fulvestrant. Preliminary research suggests the sulfone modification might enhance estrogen receptor binding affinity, but this requires further investigation.[2][3][12]
Formation Results from the oxidation of the fulvestrant sulfoxide side chain.[3][12][3][12]

Experimental Protocols

The pharmacokinetic data for fulvestrant and its metabolites are primarily derived from clinical trials involving patients with advanced breast cancer. Below are generalized methodologies employed in these studies.

Pharmacokinetic Analysis of Fulvestrant

A common experimental design involves the administration of fulvestrant via intramuscular injection to postmenopausal women with hormone-sensitive advanced breast cancer.

  • Dosing Regimen: Patients typically receive a single intramuscular injection of fulvestrant (e.g., 250 mg) or multiple doses to achieve steady-state concentrations.[7][8]

  • Blood Sampling: Serial blood samples are collected at predefined time points post-administration. For single-dose studies, this can extend up to 28 days or longer.[7][8][10] For multiple-dose studies, trough concentrations are measured before subsequent doses.[8]

  • Plasma Preparation: Whole blood is centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of fulvestrant are determined using a validated high-performance liquid chromatography-mass spectrometry (HPLC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

  • Pharmacokinetic Parameter Calculation: The resulting plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, tmax, AUC, and t½ using non-compartmental or compartmental analysis.[7][8]

Metabolite Identification and Quantification

The identification and quantification of metabolites like the sulfone derivative are conducted using similar bioanalytical techniques, often as part of broader metabolism studies.

  • Sample Collection: Plasma, urine, and feces are collected after administration of radiolabeled ([¹⁴C]) fulvestrant to trace the drug and its metabolites.[4][5]

  • Metabolite Profiling: Samples are processed and analyzed using LC-MS/MS to separate and identify the various metabolic products.[13][14]

  • Quantification: For quantitative analysis, specific assays targeting known metabolites like the sulfone and 17-keto derivatives are developed. However, as noted, the in vivo concentrations of the sulfone metabolite are typically very low.[6]

Visualizations

Metabolic Pathway of Fulvestrant

The following diagram illustrates the major biotransformation pathways of fulvestrant, including the formation of the sulfone metabolite.

Fulvestrant_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Fulvestrant Fulvestrant Oxidation Oxidation (CYP3A4) Fulvestrant->Oxidation Side Chain Fulvestrant->Oxidation Steroid Nucleus Aromatic_Hydroxylation Aromatic Hydroxylation Fulvestrant->Aromatic_Hydroxylation Conjugation Conjugation Fulvestrant->Conjugation Sulfone_Metabolite Sulfone Metabolite Oxidation->Sulfone_Metabolite Keto_Metabolite 17-Keto Metabolite Oxidation->Keto_Metabolite Hydroxylated_Metabolites Hydroxylated Metabolites Aromatic_Hydroxylation->Hydroxylated_Metabolites Excretion Excretion (Primarily Feces) Sulfone_Metabolite->Excretion Keto_Metabolite->Excretion Hydroxylated_Metabolites->Conjugation Sulfate_Conjugates Sulfate Conjugates Conjugation->Sulfate_Conjugates Glucuronide_Conjugates Glucuronide Conjugates Conjugation->Glucuronide_Conjugates Sulfate_Conjugates->Excretion Glucuronide_Conjugates->Excretion

Caption: Metabolic pathways of fulvestrant.

Experimental Workflow for Pharmacokinetic Studies

This diagram outlines the typical workflow for a clinical pharmacokinetic study of an intramuscularly administered drug like fulvestrant.

PK_Workflow Patient_Recruitment Patient Recruitment (Postmenopausal women with advanced breast cancer) Dosing Drug Administration (Intramuscular Injection) Patient_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Modeling and Parameter Calculation Bioanalysis->Data_Analysis Results Results Interpretation (Cmax, tmax, AUC, etc.) Data_Analysis->Results

Caption: Workflow of a clinical pharmacokinetic study.

Conclusion

Fulvestrant exhibits a predictable pharmacokinetic profile following intramuscular administration, characterized by slow absorption and a long elimination half-life, which supports its once-monthly dosing schedule.[8] Its metabolism is complex, involving multiple pathways. The sulfone metabolite, a product of Phase I oxidation, is formed in vivo, but its plasma concentrations are consistently low, suggesting it does not significantly contribute to the overall systemic exposure of active drug species. While all identified metabolites are reported to be less active or have similar activity to the parent compound, the precise pharmacological profile of the sulfone derivative warrants further investigation.[3][6] The methodologies for these pharmacokinetic assessments are well-established, relying on sensitive bioanalytical techniques like LC-MS/MS to accurately quantify both the parent drug and its metabolites.

References

A Comparative Guide to Internal Standard Selection in FDA-Regulated Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of bioanalytical data is paramount in drug development, directly influencing regulatory decisions. A critical component of a robust bioanalytical method is the appropriate selection and validation of an internal standard (IS). This guide provides an objective comparison of the two primary types of internal standards—Stable Isotope-Labeled (SIL) and Structural Analog—in the context of the U.S. Food and Drug Administration (FDA) guidelines. The information presented is supported by experimental data and detailed protocols to aid in the validation of bioanalytical methods.

The FDA has adopted the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation, which provides a harmonized framework for the validation of bioanalytical methods.[1][2] A suitable internal standard should be added to all calibration standards, quality controls (QCs), and study samples to compensate for variability during sample processing and analysis.[1] The ideal IS mimics the physicochemical properties of the analyte, ensuring that variations in extraction, injection volume, or instrument response are accurately corrected, thereby enhancing the method's accuracy and precision.[3]

Comparison of Internal Standard Performance: SIL vs. Structural Analog

The choice between a Stable Isotope-Labeled Internal Standard (SIL-IS) and a Structural Analog IS can significantly impact assay performance. A SIL-IS is a form of the analyte where one or more atoms are replaced by their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). A structural analog is a molecule with a chemical structure similar to the analyte. While SIL-ISs are generally preferred, particularly for LC-MS/MS assays, structural analogs can be acceptable when a SIL-IS is not available, provided their suitability is thoroughly validated.

The following table summarizes the typical performance of SIL and structural analog internal standards across key validation parameters, based on published data.

Validation ParameterStable Isotope-Labeled (SIL) ISStructural Analog ISKey Considerations
Accuracy (% Bias) Typically within ±5%Can exceed ±15%SIL-IS more effectively compensates for matrix effects and variations in recovery, leading to higher accuracy.
Precision (%CV) Typically <10%Can be >15%The closer physicochemical properties of SIL-IS to the analyte result in better tracking and improved precision.
Matrix Effect Excellent compensationVariable compensationSIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, providing superior correction.
Recovery Excellent trackingGood to variable trackingThe degree of compensation for analyte loss during sample preparation is more consistent with a SIL-IS.
Selectivity HighPotential for interferenceAs a distinct molecule, a structural analog has a higher risk of co-eluting with endogenous matrix components.
FDA Preference Generally preferredAcceptable if justifiedThe FDA recognizes the superiority of SIL-IS for LC-MS based assays.

Experimental Protocols for Bioanalytical Method Validation

Detailed below are protocols for key experiments required for the validation of a bioanalytical method using an internal standard, in accordance with FDA (ICH M10) guidelines.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte and IS from endogenous matrix components and other potential interferences.

Protocol:

  • Obtain at least six individual lots of blank biological matrix (e.g., plasma, urine) from different sources. Include hemolyzed and lipemic matrix if applicable.[4][5]

  • Process one aliquot of each blank matrix lot without the addition of analyte or IS (blank sample).

  • Process a second aliquot of each blank matrix lot spiked only with the IS at its working concentration.

  • Process a third aliquot of each blank matrix lot spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS at its working concentration.

  • Analyze the processed samples using the developed LC-MS/MS method.

  • Acceptance Criteria:

    • In the blank samples, the response of any interfering peak at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.[5]

    • The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.[5]

Matrix Effect

Objective: To assess the impact of matrix components on the ionization of the analyte and IS.

Protocol:

  • Obtain at least six individual lots of blank biological matrix.[6]

  • Prepare two sets of samples at low and high QC concentrations:

    • Set A (Analyte in extracted matrix): Extract the blank matrix from each of the six lots. Spike the extracted matrix with the analyte and IS at the low and high QC concentrations.

    • Set B (Analyte in neat solution): Prepare solutions of the analyte and IS in a neat solvent (e.g., mobile phase) at the same low and high QC concentrations.

  • Analyze both sets of samples.

  • Calculate the Matrix Factor (MF) for the analyte and IS for each lot:

    • MF = (Peak area in the presence of matrix) / (Peak area in neat solution)

  • Calculate the IS-normalized MF:

    • IS-normalized MF = (Analyte MF) / (IS MF)

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factors from the six lots should not be greater than 15%.[6]

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples by spiking blank matrix with the analyte at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.[7]

  • Calculate the concentration of each QC sample using the calibration curve.

  • Acceptance Criteria:

    • Accuracy: The mean concentration at each level should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%.[7]

    • Precision: The %CV at each concentration level should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[7]

Stability

Objective: To evaluate the stability of the analyte and IS in the biological matrix under different storage and handling conditions.

Protocol:

  • Freeze-Thaw Stability:

    • Prepare low and high QC samples.

    • Subject the samples to at least three freeze-thaw cycles (e.g., frozen at -20°C or -70°C and thawed to room temperature).

    • Analyze the samples and compare the concentrations to freshly prepared QCs.

  • Bench-Top Stability:

    • Prepare low and high QC samples.

    • Keep the samples at room temperature for a period that mimics the expected sample handling time.

    • Analyze the samples and compare the concentrations to freshly prepared QCs.

  • Long-Term Stability:

    • Store low and high QC samples at the intended storage temperature for a period equal to or longer than the duration of the study sample storage.

    • Analyze the samples and compare the concentrations to freshly prepared QCs.

  • Acceptance Criteria: The mean concentration of the stability samples at each level should be within ±15% of the nominal concentration.

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key stages of a bioanalytical method validation workflow and the logical relationship in selecting an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (e.g., PPT, LLE, SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: A typical workflow for a bioanalytical assay using an internal standard.

IS_Selection Start Start: Select Internal Standard SIL_Available Is a Stable Isotope-Labeled (SIL) IS available? Start->SIL_Available Use_SIL Use SIL IS SIL_Available->Use_SIL Yes Consider_Analog Consider Structural Analog IS SIL_Available->Consider_Analog No End Proceed with Method Validation Use_SIL->End Validate_Analog Thoroughly Validate Analog IS Performance Consider_Analog->Validate_Analog Validate_Analog->End

References

A Comparative Guide to Fulvestrant Quantification Assays: Linearity and Range Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Fulvestrant (B1683766) is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a comparative analysis of the linearity and range of commonly employed analytical methods for Fulvestrant quantification, supported by experimental data to aid in method selection and validation.

The choice of a bioanalytical method for quantifying Fulvestrant in various matrices, such as plasma and pharmaceutical formulations, is pivotal for obtaining reliable and reproducible data. The linearity and analytical range of an assay are fundamental performance characteristics that define the concentrations over which the method is accurate and precise. This guide focuses on the two most prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While immunoassays like ELISA are common for many drug quantification needs, their application for Fulvestrant is limited due to significant cross-reactivity and interference, which can lead to inaccurate results. Therefore, LC-MS/MS and HPLC-UV remain the methods of choice for robust and reliable Fulvestrant analysis.

Comparison of Linearity and Range

The following tables summarize the linearity and quantification ranges of different validated assays for Fulvestrant. These values are crucial for determining the suitability of a method for a specific application, whether it requires high sensitivity for low-concentration pharmacokinetic studies or a broader range for formulation analysis.

Table 1: Linearity and Range of LC-MS/MS Methods for Fulvestrant Quantification

Linearity RangeLLOQ (ng/mL)ULOQ (ng/mL)MatrixReference
0.100 - 25.0 ng/mL0.10025.0Human Plasma[1]
0.05 - 100.0 ng/mL0.05100.0Rat Plasma[2]
0.052 - 40 ng/mL0.05440Not Specified[3]
0.25 - 75 ng/mL0.2575Not Specified
0.092 - 16.937 ng/mL0.09216.937Not Specified[4]

Table 2: Linearity and Range of HPLC-UV/Voltammetric Methods for Fulvestrant Quantification

MethodLinearity Range (µg/mL)LLOQ (µg/mL)ULOQ (µg/mL)MatrixReference
HPLC0.5 - 20 µg/mL0.5020Pharmaceutical Formulation[5][6]
Linear Sweep Voltammetry (LSV)5 - 50 µg/mL5.050Pharmaceutical Formulation[5][6]
HPLC2.5 - 7.5 mg/mL0.003 (as LOQ)7.5 (as upper range)Bulk Drug/Injection[7]
HPLC-UV0.08 - 2 µg/mL0.0712 (as LOQ)2Bulk Drug[8]

Experimental Workflows and Methodologies

A generalized workflow for the quantification of Fulvestrant in biological matrices involves several key steps, as illustrated in the diagram below. The specific parameters within each step will vary depending on the chosen analytical technique.

Fulvestrant_Quantification_Workflow General Workflow for Fulvestrant Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Plasma) InternalStandard Addition of Internal Standard (e.g., Fulvestrant-D3) SampleCollection->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Chromatography Chromatographic Separation (LC) Evaporation->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationCalculation Concentration Calculation CalibrationCurve->ConcentrationCalculation

Caption: A typical workflow for Fulvestrant quantification.

Detailed Experimental Protocols

Below are representative protocols for LC-MS/MS and HPLC-UV methods based on published literature. These should be considered as starting points and may require optimization for specific laboratory conditions and matrices.

LC-MS/MS Method for Fulvestrant in Human Plasma

This method is highly sensitive and specific, making it suitable for pharmacokinetic studies where low concentrations of Fulvestrant are expected.

  • Sample Preparation:

    • To 500 µL of human plasma, add an internal standard (e.g., Fulvestrant-D3).[1]

    • Perform liquid-liquid extraction (LLE) using methyl tertiary butyl ether (MTBE) as the extracting solvent.[1]

    • Vortex mix the samples and then centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chromolith RP-18e (100 x 4.6 mm).[1]

    • Mobile Phase: A mixture of 0.5% acetic acid and acetonitrile (B52724) (20:80, v/v).[1]

    • Flow Rate: 1.0 mL/min with approximately 50% flow splitting.[1]

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Mode: Multiple Reaction Monitoring (MRM) in negative ion mode.

    • Transitions:

      • Fulvestrant: m/z 605.2 → m/z 427.4.[1]

      • Fulvestrant-D3 (IS): m/z 608.6 → m/z 430.4.[1]

HPLC-UV Method for Fulvestrant in Pharmaceutical Formulations

This method is robust and suitable for quality control testing of pharmaceutical preparations where Fulvestrant concentrations are higher.

  • Sample Preparation:

    • Accurately weigh and dissolve the pharmaceutical formulation in a suitable solvent (e.g., methanol (B129727) or a mixture of n-hexane and isopropyl alcohol) to achieve a known concentration.

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: Normal phase cyano column (4.6 mm x 25 cm, 5 µm).[7]

    • Mobile Phase: Gradient elution with n-hexane and isopropyl alcohol (initial ratio 70:30 v/v).[7]

    • Flow Rate: 1.5 mL/min.[7]

    • Detection Wavelength: 220 nm using a Photo Diode Array (PDA) detector.[7]

    • Injection Volume: 20 µL.

Limitations of Immunoassays for Fulvestrant Quantification

Conclusion

The selection of an appropriate analytical method for Fulvestrant quantification is dependent on the specific requirements of the study. For high sensitivity and specificity, particularly in biological matrices with low analyte concentrations, LC-MS/MS is the gold standard. For routine analysis of pharmaceutical formulations with higher concentrations, HPLC-UV provides a reliable and cost-effective alternative. It is imperative for researchers to validate their chosen method according to regulatory guidelines to ensure the generation of high-quality, reproducible data. The information presented in this guide serves as a valuable resource for initiating the process of method selection and development for the accurate quantification of Fulvestrant.

References

A Comparative Guide to Incurred Sample Reanalysis for Fulvestrant Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Fulvestrant, with a specific focus on the critical role of Incurred Sample Reanalysis (ISR) in ensuring data integrity and reproducibility. While direct comparative ISR data for Fulvestrant methods are not extensively published, this document outlines the established bioanalytical protocols and the regulatory framework for ISR, enabling informed decisions in the design and validation of bioanalytical assays for this important therapeutic agent.

The Importance of Incurred Sample Reanalysis in Fulvestrant Bioanalysis

Incurred Sample Reanalysis (ISR) is a fundamental requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability and reproducibility of bioanalytical methods.[1] Unlike calibration standards and quality control (QC) samples prepared in a clean matrix, incurred samples are obtained from subjects in a clinical or non-clinical study after drug administration. These samples present a more complex matrix due to the presence of metabolites, concomitant medications, and endogenous compounds, which can influence the analytical results.[1]

For Fulvestrant, a selective estrogen receptor degrader administered as an intramuscular depot injection, understanding its pharmacokinetic profile is crucial for optimizing dosing strategies and ensuring patient safety and efficacy. Therefore, robust bioanalytical methods with demonstrated reproducibility through ISR are paramount.

The generally accepted criteria for ISR success in small molecule bioanalysis, which applies to Fulvestrant, stipulates that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the original and the repeat result should be within ±20% of their mean.[1][2]

Comparative Overview of Fulvestrant Bioanalytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of Fulvestrant in biological matrices due to its high sensitivity, selectivity, and specificity. Various LC-MS/MS methods have been developed and validated, primarily differing in their sample preparation techniques and chromatographic conditions.

ParameterMethod 1 (Liquid-Liquid Extraction)Method 2 (Protein Precipitation)Method 3 (Supported Liquid Extraction)
Sample Preparation Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Supported Liquid Extraction (SLE)
Matrix Human PlasmaHuman PlasmaRat Plasma
Internal Standard (IS) Fulvestrant-d3Not SpecifiedFulvestrant-d3
Linearity Range 0.100 - 25.0 ng/mL5 - 1000 ng/mL0.05 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.100 ng/mL5 ng/mL0.05 ng/mL
Intra-day Precision (%RSD) ≤ 3.1%3.1% - 15%<8.03%
Inter-day Precision (%RSD) ≤ 2.97%1.6% - 14.9%<8.03%
Recovery 79.29%Not SpecifiedNot Specified
Reference Oriental Journal of Chemistry, 33(3), 1146-1155Pharmaceuticals (Basel). 2022 May 16;15(5):614Biomed Chromatogr. 2020 Oct;34(10):e4912

Experimental Protocols

Method 1: LC-MS/MS with Liquid-Liquid Extraction

This method demonstrates a robust approach for the quantification of Fulvestrant in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add the internal standard (Fulvestrant-d3).

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: A suitable C18 reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Optimized for the column dimensions.

  • Injection Volume: Typically 5-20 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for Fulvestrant.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Fulvestrant and its internal standard.

Incurred Sample Reanalysis (ISR) Protocol

The following is a general protocol for conducting ISR for a Fulvestrant bioanalytical method, based on regulatory guidelines.

1. Sample Selection:

  • Select a subset of study samples for reanalysis. The number of samples is typically up to 10% for the first 1000 samples and 5% for samples above 1000.

  • Choose samples around the maximum concentration (Cmax) and in the terminal elimination phase to cover a wide concentration range.

2. Reanalysis:

  • Analyze the selected incurred samples in a separate analytical run from the original analysis.

  • The same validated bioanalytical method must be used.

3. Data Evaluation:

  • Calculate the percent difference between the original concentration and the concentration obtained during reanalysis using the following formula: % Difference = ((Reanalyzed Value - Original Value) / Mean of the two values) * 100

  • Acceptance Criteria: At least 67% of the reanalyzed samples must have a percent difference within ±20%.[1][2]

4. Investigation of Failures:

  • If the ISR fails to meet the acceptance criteria, a thorough investigation is required to identify the cause.[1] Potential causes could include issues with analyte stability in the incurred samples, metabolite interference, or problems with the analytical method itself. The investigation may lead to method modification and re-validation.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the bioanalytical workflow for Fulvestrant and the specific steps of Incurred Sample Reanalysis.

Fulvestrant Bioanalytical Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (Plasma) SampleProcessing Sample Processing (Centrifugation) SampleCollection->SampleProcessing SampleStorage Sample Storage (-20°C or -80°C) SampleProcessing->SampleStorage SampleThawing Sample Thawing SampleStorage->SampleThawing SpikingIS Spiking with Internal Standard SampleThawing->SpikingIS Extraction Extraction (LLE, PPT, or SLE) SpikingIS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS_Analysis LC-MS/MS Analysis Evaporation->LCMS_Analysis DataProcessing Data Processing & Integration LCMS_Analysis->DataProcessing ConcentrationCalculation Concentration Calculation DataProcessing->ConcentrationCalculation ReportGeneration Report Generation ConcentrationCalculation->ReportGeneration

Caption: A general workflow for the bioanalytical quantification of Fulvestrant in plasma samples.

Incurred Sample Reanalysis (ISR) Workflow Start Initial Analysis of Study Samples Complete SelectSamples Select Incurred Samples (Cmax and elimination phase) Start->SelectSamples Reanalyze Reanalyze Selected Samples (Same Validated Method) SelectSamples->Reanalyze CalculateDiff Calculate % Difference ((Repeat - Original) / Mean) * 100 Reanalyze->CalculateDiff Decision Does ≥ 67% of Samples have % Diff ≤ 20%? CalculateDiff->Decision Pass ISR Passed: Method is Reproducible Decision->Pass Yes Fail ISR Failed: Investigate Cause Decision->Fail No Report Document and Report ISR Results Pass->Report Investigate Root Cause Analysis: - Analyte Stability - Metabolite Interference - Method Issues Fail->Investigate Investigate->Report

Caption: The logical workflow for performing Incurred Sample Reanalysis (ISR) for Fulvestrant.

Conclusion

The bioanalytical determination of Fulvestrant is a well-established process, with LC-MS/MS being the method of choice. While several validated methods exist, the critical step of Incurred Sample Reanalysis is essential to confirm the reproducibility of these methods with real-world samples. This guide has provided an overview of the available bioanalytical methods and a detailed framework for conducting ISR in line with regulatory expectations. For any new or modified Fulvestrant bioanalytical assay, a rigorous validation that includes successful ISR is not just a regulatory requirement but a scientific necessity to ensure the generation of reliable pharmacokinetic data, which ultimately contributes to the safe and effective use of this important medication.

References

The Case for Fulvestrant-9-sulfone-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical assays, the selection of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of quantitative results. This guide provides a comprehensive analysis of the rationale behind choosing Fulvestrant-9-sulfone-d3 as an internal standard for the quantification of the anti-cancer drug Fulvestrant (B1683766). We will delve into the fundamental principles of internal standardization, compare the properties of this compound with other potential internal standards, and present a theoretical justification for its use, supported by general principles of bioanalysis.

The Ideal Internal Standard: A Foundation of Analytical Rigor

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection.[1][2] Key characteristics include:

  • Structural Similarity: The IS should be structurally and chemically similar to the analyte to ensure comparable extraction recovery and chromatographic behavior.[1]

  • Co-elution: Ideally, the IS should co-elute with the analyte to compensate for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix.[1]

  • Mass Spectrometric Differentiation: The IS must be clearly distinguishable from the analyte by the mass spectrometer. A mass difference of at least 3 Da is generally recommended to avoid isotopic crosstalk.

  • Stability: The IS must be stable throughout the sample preparation and analysis process.

  • Absence in Samples: The IS should not be endogenously present in the biological samples being analyzed.

Stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for internal standards in LC-MS/MS-based bioanalysis.[1][2] By replacing one or more atoms with their heavier stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)), SIL internal standards have nearly identical physicochemical properties to the unlabeled analyte.[1] This ensures they behave similarly during sample processing and analysis, providing the most effective compensation for analytical variability.[1][3]

Fulvestrant and its Metabolites: Setting the Analytical Scene

Fulvestrant is a potent estrogen receptor antagonist used in the treatment of hormone receptor-positive breast cancer.[4] Its metabolism in the body leads to the formation of several metabolites, including Fulvestrant-9-sulfone.[5] This metabolic pathway is a key consideration in the selection of an appropriate internal standard.

Fulvestrant_Metabolism Fulvestrant Fulvestrant Metabolism Metabolism (e.g., Oxidation) Fulvestrant->Metabolism In vivo Fulvestrant_Sulfone Fulvestrant-9-sulfone Metabolism->Fulvestrant_Sulfone

Caption: Simplified metabolic pathway of Fulvestrant to Fulvestrant-9-sulfone.

Comparison of Potential Internal Standards for Fulvestrant Analysis

While several options could be considered for the internal standard in a Fulvestrant assay, the most common and theoretically sound choices are a deuterated analog of the parent drug or a deuterated version of a major metabolite.

Internal Standard CandidateStructural Similarity to FulvestrantCo-elution PotentialMass DifferentiationRationale for UsePotential Drawbacks
Fulvestrant-d3 Very High (Isotopologue)HighGood (3 Da shift)Widely used and validated in published methods.[6][7][8][9] Closely mimics Fulvestrant's behavior.May not fully account for variability in metabolic or degradation pathways if the analyte is unstable.
This compound High (Metabolite)HighGood (3 Da shift from Fulvestrant-9-sulfone)As a metabolite, it may better track the analyte through metabolic or degradative processes that could occur post-collection.[5]Less common, with limited published data on its performance compared to Fulvestrant-d3. Potential for different extraction recovery and ionization efficiency compared to the parent drug.
Structural Analog (Non-isotopic) Moderate to HighVariableExcellentMore cost-effective than SIL IS.Differences in physicochemical properties can lead to variations in extraction recovery, chromatographic retention, and ionization response, potentially compromising accuracy.

Justification for the Choice of this compound

The selection of this compound as an internal standard is a scientifically sound strategy, although less commonly documented in published literature compared to Fulvestrant-d3. The justification rests on the principle of using a stable isotope-labeled metabolite to account for potential analyte instability and metabolic conversion.

Theoretical Advantages:

  • Tracking Analyte Stability: If Fulvestrant is susceptible to degradation to Fulvestrant-9-sulfone during sample collection, storage, or processing, using this compound as an IS could theoretically provide more accurate quantification. The IS, being the deuterated form of the degradation product, would behave identically to any newly formed Fulvestrant-9-sulfone, allowing for a more reliable measurement of the authentic in vivo concentration of Fulvestrant.

  • Mimicking Metabolic Processes: In studies where the simultaneous quantification of Fulvestrant and its sulfone metabolite is of interest, using the deuterated version of the metabolite as one of the internal standards can be advantageous.

Justification_Workflow cluster_sample_prep Sample Preparation and Analysis cluster_detection LC-MS/MS Detection Analyte Fulvestrant Metabolite Fulvestrant-9-sulfone (potential in-vitro formation) Analyte->Metabolite Degradation MS Mass Spectrometer Metabolite->MS IS This compound (Internal Standard) IS->MS Result Accurate Quantification (Corrected for Degradation) MS->Result

Caption: Conceptual workflow illustrating how this compound compensates for potential in-vitro degradation of Fulvestrant.

Experimental Protocol: A Validated LC-MS/MS Method Using a Deuterated Internal Standard

While specific protocols for this compound are not widely published, the following protocol for Fulvestrant analysis using the more common Fulvestrant-d3 as an internal standard can be adapted. This protocol is a composite based on several validated methods.[6][7][8][9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 25 µL of internal standard working solution (Fulvestrant-d3 in methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Fulvestrant: [Precursor ion] -> [Product ion]

    • Fulvestrant-d3: [Precursor ion + 3] -> [Product ion + 3]

Note: The specific MRM transitions would need to be optimized for the instrument used. For this compound, the transitions would be based on its specific mass.

Quantitative Data Summary (Hypothetical Comparison)

In the absence of direct comparative experimental data for this compound, the following table presents a hypothetical comparison based on the expected performance of a stable isotope-labeled metabolite internal standard versus a deuterated parent drug internal standard.

ParameterExpected Performance with Fulvestrant-d3Expected Performance with this compound
Linearity (r²) > 0.99> 0.99
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) < 15%< 15%
Extraction Recovery Consistent between analyte and ISPotentially slight differences from Fulvestrant, but consistent for the metabolite itself.
Matrix Effect Compensation HighHigh, especially if there is co-elution with the analyte.

Conclusion

The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While Fulvestrant-d3 is a widely accepted and validated internal standard for Fulvestrant quantification, the use of This compound presents a theoretically sound alternative.[6][7][8][9] The primary justification for its use lies in its potential to more accurately account for the in-vitro degradation of Fulvestrant to its sulfone metabolite.

For researchers developing new methods for Fulvestrant analysis, a head-to-head comparison of Fulvestrant-d3 and this compound would be a valuable experiment. This would involve spiking known concentrations of Fulvestrant into a biological matrix and subjecting the samples to various stress conditions (e.g., prolonged storage, freeze-thaw cycles) to induce degradation. The performance of each internal standard in accurately quantifying the remaining Fulvestrant would provide definitive data on which is the superior choice for a given analytical context. Until such data is available, the choice between these two stable isotope-labeled internal standards will be guided by the specific goals of the study and the perceived risk of analyte instability.

References

Safety Operating Guide

Essential Safety and Handling Guidance for Fulvestrant-9-sulfone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling and disposal of Fulvestrant-9-sulfone-d3, a potent pharmaceutical compound.

This document provides critical safety and logistical information for the handling and disposal of this compound. Given that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, a highly cautious approach is mandatory.[1] Fulvestrant, a related compound, is classified as harmful if swallowed, causes serious eye irritation, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[2] Therefore, it is prudent to handle this compound as a potent compound with similar potential hazards.

Hazard Assessment and Control

Due to the unknown potency and toxicological profile of this compound, engineering controls should be the primary means of exposure control. The use of containment technologies such as flexible containment glove bags is highly recommended to minimize the risk of dust exposure.[3] Personal Protective Equipment (PPE) should be used as a secondary level of protection.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is essential to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Item Specification Purpose Source/Standard
Respiratory RespiratorN95 or higher (e.g., PAPR)To protect against inhalation of airborne particles. Surgical masks are not sufficient.[4]NIOSH (US) or CEN (EU)
Hands Chemical-resistant glovesNitrile or other suitable materialTo prevent skin contact. Gloves must be inspected prior to use.EN 374
Eyes Safety goggles or face shieldTightly fitting with side-shieldsTo protect eyes from splashes or dust.EN 166 (EU) or NIOSH (US)
Body Disposable coverall ("bunny suit")Made of a material like DuPont™ Tyvek®To provide head-to-toe protection and prevent contamination of personal clothing.[5][6]-
Feet Shoe coversSlip-on, disposableTo prevent the spread of contamination outside of the work area.-

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound. Adherence to this workflow is critical to minimize exposure risk.

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup and Disposal Designate Work Area Designate Work Area Gather Materials Gather Materials Designate Work Area->Gather Materials 1 Don PPE Don PPE Gather Materials->Don PPE 2 Weigh/Aliquot Compound Weigh/Aliquot Compound Don PPE->Weigh/Aliquot Compound 3 Prepare Solution Prepare Solution Weigh/Aliquot Compound->Prepare Solution 4 Perform Experiment Perform Experiment Prepare Solution->Perform Experiment 5 Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces 6 Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE 7 Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste 8

Caption: Safe handling workflow for this compound.

Operational and Disposal Plans

Storage:

  • Store this compound in a tightly closed container in a dry and well-ventilated place.[1]

  • The recommended long-term storage temperature is -20°C.[1][7]

Spill Management:

  • Evacuate unnecessary personnel from the area.

  • Wear appropriate PPE as outlined in the table above.

  • Avoid dust formation.

  • Sweep up the spilled material and place it into a suitable, labeled container for disposal.[1]

Disposal:

  • Dispose of unused product and contaminated materials in a manner consistent with federal, state, and local regulations.[1]

  • It is recommended to use a licensed hazardous material disposal company.[8]

  • Used glove bags and other highly contaminated disposables may require incineration.[3]

  • Do not allow the product to enter the sewage system.[2]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of water and non-abrasive soap.[1] Remove contaminated clothing.

  • Eye Contact: Rinse eyes cautiously with water for several minutes. If irritation persists, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical advice.[8]

In all cases of exposure, it is crucial to show the Safety Data Sheet to the attending physician.[1] By implementing these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this potent compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。